5-Ethyl-1H-indole-2,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNFZUIJHZHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342641 | |
| Record name | 5-Ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96202-56-1 | |
| Record name | 5-Ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Ethyl-1H-indole-2,3-dione from 4-Ethylaniline
Abstract: This technical guide provides a detailed, in-depth exploration of the synthesis of 5-Ethyl-1H-indole-2,3-dione (also known as 5-ethylisatin), a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences from the readily available starting material, 4-ethylaniline. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles, mechanistic insights, and practical, step-by-step experimental protocols. The guide is structured to explain the causality behind experimental choices, ensuring a reproducible and robust synthetic procedure grounded in established chemical literature.
Introduction: The Significance of the Isatin Scaffold
Isatins (1H-indole-2,3-diones) are a class of privileged heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmacologically active agents and functional materials.[1][2] Their unique structural motif, featuring a fused aromatic and aza-heterocyclic ring system with reactive ketone functionalities, allows for diverse chemical modifications. The 5-ethylisatin derivative, in particular, is a key building block for synthesizing targeted therapeutics, including potential inhibitors of various enzymes and receptors implicated in cancer, viral diseases, and neurological disorders.
This guide focuses on a classic and reliable method for constructing the isatin core: the Sandmeyer isatin synthesis.[2][3][4] This approach, while established, presents nuances, especially with substituted anilines. We will dissect this two-step process, providing expert insights to navigate potential challenges and optimize outcomes.
Strategic Overview: The Sandmeyer Synthesis Pathway
The synthesis of 5-ethylisatin from 4-ethylaniline is efficiently achieved via a two-stage process.[5] The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis of 5-ethylisatin from 4-ethylaniline.
The first stage involves the formation of an isonitrosoacetanilide intermediate through a condensation reaction. The second stage is an acid-catalyzed intramolecular cyclization to yield the final isatin product.
Part 1: Synthesis of the Intermediate, N-(4-ethylphenyl)-2-(hydroxyimino)acetamide
The cornerstone of the Sandmeyer synthesis is the reliable formation of the isonitrosoacetanilide intermediate. This reaction involves the condensation of 4-ethylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2][6][7]
Mechanistic Rationale
The reaction is believed to proceed through the initial formation of a glyoxamide intermediate from the aniline and chloral hydrate, which then reacts with hydroxylamine to form the more stable oxime, N-(4-ethylphenyl)-2-(hydroxyimino)acetamide.[1] The sodium sulfate serves a critical role: it increases the ionic strength of the solution, which helps to "salt out" the organic intermediate as it forms, driving the reaction towards completion and simplifying isolation.[7]
Caption: Formation of the isonitrosoacetanilide intermediate.
Detailed Experimental Protocol
-
Reagents:
-
Chloral Hydrate (C₂H₃Cl₃O₂)
-
4-Ethylaniline (C₈H₁₁N)[8]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Sulfate, crystallized (Na₂SO₄·10H₂O)
-
Hydrochloric Acid, concentrated (HCl)
-
Deionized Water
-
-
Procedure:
-
In a 2 L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, dissolve chloral hydrate (0.54 mol) in 600 mL of water.
-
To this solution, add crystallized sodium sulfate (650 g).[7]
-
In a separate beaker, prepare a solution of 4-ethylaniline (0.50 mol) in 150 mL of water, adding concentrated hydrochloric acid (0.52 mol) portion-wise to facilitate complete dissolution of the amine salt.
-
Add the 4-ethylaniline hydrochloride solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water to the reaction mixture.
-
Heat the mixture vigorously. The onset of boiling should occur within 40-45 minutes.[7]
-
Maintain a vigorous boil for 2-5 minutes. The reaction is typically rapid and completion is marked by the precipitation of the product.
-
Cool the flask in an ice-water bath to complete the crystallization of the isonitrosoacetanilide intermediate.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
-
Field-Proven Insights & Troubleshooting
-
Challenge: Formation of tarry by-products is a common issue, particularly with substituted anilines.[9] This can be caused by localized overheating or side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the heating process to maintain a homogenous temperature distribution. The heating rate should be controlled to bring the solution to a boil in the specified timeframe; overly rapid heating can promote tar formation.[7]
-
Challenge: Low yields for anilines with increased lipophilicity (like 4-ethylaniline compared to aniline) can occur due to poor solubility in the aqueous medium.[1]
-
Solution: The use of a co-solvent like ethanol has been reported to improve yields in some cases, though it may complicate the "salting out" process.[1] Adhering to the established aqueous sodium sulfate protocol is often the most reliable starting point.
Part 2: Acid-Catalyzed Cyclization to this compound
The final step is the conversion of the intermediate to 5-ethylisatin via an acid-catalyzed electrophilic cyclization. This is a robust transformation but requires careful temperature control.
Mechanistic Rationale
The dried isonitrosoacetanilide intermediate is treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating the loss of water and generating a reactive nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction at the ortho position to the amino group, followed by tautomerization and hydrolysis upon aqueous workup to yield the isatin product.
Detailed Experimental Protocol
-
Reagents:
-
N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (dried, from Part 1)
-
Sulfuric Acid, concentrated (H₂SO₄)
-
Cracked Ice
-
-
Procedure:
-
To a 500 mL flask equipped with an efficient mechanical stirrer and a thermometer, add concentrated sulfuric acid (300 g, ~163 mL). Warm the acid to 50 °C.
-
Add the dry N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (0.46 mol) in small portions to the stirred sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 60 °C and 70 °C. Do not exceed 70 °C. [7] Use an ice-water bath for external cooling as this step is exothermic.
-
After the addition is complete, heat the dark solution to 80 °C and hold at this temperature for 10 minutes to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture to room temperature.
-
In a large beaker (e.g., 4 L), prepare a slurry of cracked ice (approx. 10-12 times the volume of the acid).
-
Carefully and slowly pour the reaction mixture onto the stirred ice. This quench is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
The 5-ethylisatin product will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper to remove all traces of sulfuric acid.
-
Dry the product. The crude 5-ethylisatin is often of sufficient purity for many subsequent applications.
-
Data Summary & Expected Results
The following table summarizes the expected quantitative data for this synthesis.
| Parameter | Intermediate | Final Product |
| Chemical Name | N-(4-ethylphenyl)-2-(hydroxyimino)acetamide | This compound |
| Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₀H₉NO₂ |
| Molecular Weight | 192.22 g/mol | 175.18 g/mol |
| Typical Yield | 80–90% | 70–80% (from intermediate) |
| Appearance | Crystalline solid | Orange-red solid |
| Melting Point | ~160-165 °C (Varies) | ~153-156 °C |
Safety Precautions
-
Chloral Hydrate: A regulated substance that is toxic and a sedative. Handle with appropriate containment and personal protective equipment.
-
4-Ethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Always wear gloves, safety glasses, and a lab coat. The addition of the reaction mixture to ice is extremely exothermic and can cause splashing. Perform this step slowly in a fume hood.
-
Exothermic Reactions: The cyclization step is exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
The Sandmeyer isatin synthesis is a time-tested and effective method for the preparation of this compound from 4-ethylaniline. By understanding the mechanistic underpinnings of each step and exercising careful control over reaction parameters, particularly temperature, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The insights provided in this guide are intended to equip scientists with the knowledge to not only replicate this procedure but also to troubleshoot and adapt it as necessary for their specific research and development needs.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. ijcmas.com [ijcmas.com]
- 4. biomedres.us [biomedres.us]
- 5. synarchive.com [synarchive.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. physicsforums.com [physicsforums.com]
An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-1H-indole-2,3-dione
Introduction: The Isatin Scaffold and the Significance of 5-Ethyl-1H-indole-2,3-dione
Isatin (1H-indole-2,3-dione) and its derivatives represent a highly privileged heterocyclic scaffold in the fields of organic synthesis and medicinal chemistry.[1][2] The inherent reactivity of the isatin core, characterized by a vicinal dicarbonyl system at the C2 and C3 positions and an acidic N-H proton, provides a versatile platform for the generation of diverse molecular architectures.[3][4] These structural modifications have led to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][5]
This technical guide focuses on a specific, yet increasingly important, derivative: This compound (also known as 5-ethylisatin). The introduction of an ethyl group at the C5 position of the isatin ring can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile. These modifications can, in turn, influence its biological activity and pharmacokinetic properties, making it a compound of considerable interest for drug discovery and development programs. This guide will provide a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and reactivity, to serve as a valuable resource for researchers and scientists.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[6] While specific experimental data for the melting point of 5-ethylisatin is not widely reported, it is expected to be a yellow to orange crystalline solid, similar to its close analog, 5-methylisatin, which has a melting point of 187 °C. The solubility profile is predicted to be characteristic of isatin derivatives: sparingly soluble in water but soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.19 g/mol | [6] |
| CAS Number | 96202-56-1 | [6] |
| Appearance | Yellow to Orange Crystalline Solid (Predicted) | Analogous to 5-methylisatin |
| Melting Point | Approx. 180-190 °C (Predicted) | Analogous to 5-methylisatin |
| Solubility | Soluble in DMSO, ethanol, acetone; sparingly soluble in water (Predicted) | [7] |
Synthesis of this compound: The Sandmeyer Approach
The most reliable and widely employed method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[2][8] This two-step procedure, starting from the corresponding aniline, is readily adaptable for the preparation of this compound from 4-ethylaniline.
Figure 1: Workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Sandmeyer Synthesis of this compound
Step 1: Synthesis of N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.15 mol) in 400 mL of water.
-
To this solution, add crystallized sodium sulfate (1.1 mol) and a solution of 4-ethylaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.12 mol).
-
Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water.
-
Heat the mixture to reflux for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate upon cooling.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (0.1 mol) in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid (10 parts by weight).
-
After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes, at which point the evolution of gas should cease.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallization from glacial acetic acid or ethanol will afford the purified product.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:
-
A broad singlet for the N-H proton, typically in the region of δ 11.0-11.5 ppm .
-
A triplet for the methyl protons (-CH₃) of the ethyl group at approximately δ 1.2 ppm with a coupling constant (J) of around 7.5 Hz.
-
A quartet for the methylene protons (-CH₂-) of the ethyl group at approximately δ 2.6 ppm , coupled to the methyl protons with a J value of about 7.5 Hz.
-
A doublet for the H6 proton at around δ 7.0 ppm .
-
A doublet of doublets for the H7 proton at approximately δ 7.4 ppm .
-
A singlet or a narrow doublet for the H4 proton at around δ 7.5 ppm .
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum in DMSO-d₆ is predicted to exhibit the following key resonances:
-
Two carbonyl carbons : C2 (amide) around δ 184 ppm and C3 (ketone) around δ 159 ppm .
-
Aromatic carbons : Six signals in the aromatic region between δ 110 and 150 ppm . The carbon bearing the ethyl group (C5) would be expected around δ 138 ppm .
-
Ethyl group carbons : A signal for the methylene carbon (-CH₂-) at approximately δ 28 ppm and a signal for the methyl carbon (-CH₃) at around δ 16 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum (KBr pellet) is expected to show characteristic absorption bands:
-
N-H stretch : A broad band in the region of 3200-3400 cm⁻¹ .
-
C-H stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ .
-
C=O stretches : Two strong absorption bands for the vicinal carbonyl groups. The C2 (amide) carbonyl stretch is typically observed around 1730-1750 cm⁻¹ , and the C3 (ketone) carbonyl stretch appears at a lower frequency, around 1710-1730 cm⁻¹ .
-
C=C stretch : Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 175 . Key fragmentation patterns would likely involve the loss of CO (m/z 147) and subsequent fragmentation of the ethyl group.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is governed by the isatin core and is analogous to other 5-substituted isatins. The primary sites for chemical modification are the N1-position, the C3-carbonyl group, and the aromatic ring.
Figure 2: Major sites of reactivity on the this compound scaffold.
N-Alkylation and N-Acylation
The acidic proton on the nitrogen atom can be readily removed by a base, such as sodium hydride or potassium carbonate, to form the corresponding anion. This anion can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted 5-ethylisatin derivatives.[9] This is a common strategy to introduce further diversity and modulate the biological activity of the isatin scaffold.[10]
Reactions at the C3-Carbonyl Group
The C3-carbonyl group is highly electrophilic and is the primary site for nucleophilic attack. It readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds, amines, and hydrazines, to form a wide range of derivatives.[11] For example, condensation with compounds containing a primary amino group leads to the formation of Schiff bases.
Electrophilic Aromatic Substitution
The benzene ring of the isatin nucleus can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The ethyl group is an ortho-, para-director, while the deactivating effect of the dicarbonyl system directs incoming electrophiles primarily to the C7 position.
Applications in Drug Discovery and Development
Isatin derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][5] The 5-substitution on the isatin ring has been shown to be crucial for modulating potency and selectivity for various biological targets. For instance, 5-substituted isatins have been investigated as inhibitors of caspases, kinases, and other enzymes implicated in disease. The introduction of the 5-ethyl group can enhance the lipophilicity of the molecule, which may improve cell permeability and oral bioavailability. Researchers in drug development can utilize this compound as a key intermediate for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles.
Conclusion
This compound is a valuable derivative of the versatile isatin scaffold. Its synthesis is readily achievable through established methods like the Sandmeyer reaction. While specific experimental data is not extensively published, its physicochemical and spectral properties can be reliably predicted based on closely related analogs. The known reactivity of the isatin core at the N1, C3, and aromatic ring positions provides a clear roadmap for the synthesis of a diverse library of 5-ethylisatin derivatives. For researchers and scientists in drug discovery, this compound represents a promising building block for the development of novel therapeutics with potentially enhanced properties.
References
- 1. 5-Methylisatin | C9H7NO2 | CID 11840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylisatin(608-05-9) IR Spectrum [chemicalbook.com]
- 4. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Methylisatin(608-05-9) 1H NMR spectrum [chemicalbook.com]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. biomedres.us [biomedres.us]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 5-Ethyl-1H-indole-2,3-dione
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethyl-1H-indole-2,3-dione
This compound, commonly known in the scientific community as 5-ethylisatin, is a pivotal heterocyclic scaffold. As a derivative of isatin (1H-indole-2,3-dione), it serves as a versatile precursor in the synthesis of a wide array of biologically active compounds and functional materials. The isatin core is a privileged structure in medicinal chemistry, appearing in molecules with anticonvulsant, anti-inflammatory, and antiproliferative activities. The introduction of an ethyl group at the C-5 position of the benzene ring subtly yet significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and biological interactions.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines this compound. Understanding this spectroscopic signature is not merely an academic exercise; it is the fundamental requirement for unambiguous structural confirmation, purity assessment, and the rational design of new chemical entities. We will delve into the causality behind the observed spectral features, grounding our interpretations in established principles and authoritative data.
The structural foundation for the data presented herein is the this compound molecule, with the conventional numbering system for the isatin core.
Unveiling the Solid-State Architecture of 5-Ethyl-1H-indole-2,3-dione: A Technical Guide to Its Predicted Crystal Structure and Significance in Drug Discovery
Introduction: The isatin scaffold, chemically known as 1H-indole-2,3-dione, represents a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticonvulsant, and anticancer properties. The strategic functionalization of the isatin core allows for the fine-tuning of its pharmacological profile. 5-Ethyl-1H-indole-2,3-dione (5-ethylisatin) is one such derivative, holding potential for the development of novel therapeutics. A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and for elucidating its structure-activity relationships.
This technical guide provides an in-depth analysis of the anticipated crystal structure of this compound. While, to date, the specific crystallographic data for this compound has not been publicly deposited in crystallographic databases, this guide will leverage high-quality crystallographic data from closely related analogs to construct a robust predictive model of its solid-state architecture. We will delve into its synthesis and crystallization, predict its molecular geometry and intermolecular interactions, and discuss its spectroscopic signatures. Furthermore, the implications of its structural features for drug development will be explored.
Synthesis and Crystallization: A Pathway to Single Crystals
The synthesis of 5-ethylisatin can be approached through established methodologies for 5-substituted isatins, often starting from the corresponding aniline derivative. The crystallization process is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Based on successful protocols for analogous compounds like 5-bromo-1-ethylindoline-2,3-dione, a reliable experimental workflow can be proposed.
Proposed Synthetic and Crystallization Workflow
Caption: Proposed workflow for the synthesis and crystallization of this compound.
Detailed Experimental Protocol:
-
Synthesis of 4-Ethyl-isonitrosoacetanilide (Intermediate C): 4-Ethylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This condensation reaction forms the isonitrosoacetanilide intermediate, which precipitates from the reaction mixture and can be isolated by filtration.
-
Cyclization to this compound (Crude E): The dried intermediate is carefully added in portions to pre-heated concentrated sulfuric acid with vigorous stirring. The acid catalyzes an intramolecular cyclization, followed by hydrolysis, to yield the crude 5-ethylisatin. The reaction mixture is then poured onto crushed ice to precipitate the product, which is subsequently filtered and washed.
-
Purification (F-G): The crude product is purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to yield the pure this compound.
-
Crystallization (H-I): High-quality single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of the purified compound in a solvent like dichloromethane at room temperature. The choice of solvent is critical and may require screening of various options to obtain crystals of sufficient size and quality.
Predicted Crystal Structure and Molecular Geometry
In the absence of experimental data for 5-ethylisatin, we can infer its likely crystallographic parameters by examining closely related structures that have been characterized by single-crystal X-ray diffraction. The crystal structures of 5-bromo-1-ethylindoline-2,3-dione and 1-ethyl-5-iodoindoline-2,3-dione provide an excellent basis for this prediction.
Comparative Crystallographic Data of Analogous Compounds
| Parameter | 5-bromo-1-ethylindoline-2,3-dione | 1-ethyl-5-iodoindoline-2,3-dione[1] | Predicted: this compound |
| Formula | C₁₀H₈BrNO₂ | C₁₀H₈INO₂ | C₁₀H₉NO₂ |
| Crystal System | Monoclinic | Triclinic | Monoclinic or Triclinic |
| Space Group | P2₁/c | P-1 | P2₁/c or P-1 |
| a (Å) | 10.339(3) | 9.9658(2) | ~10-11 |
| b (Å) | 11.082(3) | 10.1453(2) | ~10-12 |
| c (Å) | 16.327(5) | 11.3007(2) | ~15-17 |
| α (°) | 90 | 71.188(1) | 90 or ~70-75 |
| β (°) | 94.75(3) | 72.599(1) | ~90-95 or ~70-75 |
| γ (°) | 90 | 84.434(1) | 90 or ~80-85 |
| Z | 8 | 4 | 4 or 8 |
Data for 5-bromo-1-ethylindoline-2,3-dione is inferred from a similar structure and should be treated as illustrative.
Predicted Molecular Geometry
The isatin core is expected to be nearly planar. In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system is almost planar.[2] Similarly, in 1-ethyl-5-iodoindoline-2,3-dione, the two independent molecules in the asymmetric unit are essentially planar.[1] It is therefore highly probable that the indole-2,3-dione moiety of 5-ethylisatin will also exhibit a high degree of planarity.
The ethyl group at the 5-position will extend from this plane. The orientation of the N-ethyl group in the bromo- and iodo-analogs is nearly perpendicular to the indoline ring system.[1][2] For this compound, which is not N-alkylated, the hydrogen atom on the nitrogen will participate in hydrogen bonding.
Caption: Predicted molecular structure of this compound.
Analysis of Intermolecular Interactions
The crystal packing of isatin derivatives is typically governed by a network of intermolecular interactions. In the case of this compound, the presence of the N-H proton and the two carbonyl groups suggests that hydrogen bonding will play a crucial role in the supramolecular assembly.
-
N-H···O Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygens are hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in N-unsubstituted isatins.
-
C-H···O Interactions: The aromatic C-H groups and the ethyl C-H groups can also act as weak hydrogen bond donors, forming C-H···O interactions with the carbonyl oxygens. These interactions, although weaker, contribute to the overall stability of the crystal lattice.
-
π–π Stacking: The planar aromatic rings of the isatin core are likely to engage in π–π stacking interactions. The presence of the ethyl group at the 5-position may influence the nature of this stacking, potentially leading to slipped-parallel or T-shaped arrangements to accommodate the alkyl substituent. In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, a weak slipped parallel π–π interaction is observed.[2]
Spectroscopic Correlation
Spectroscopic techniques are essential for the characterization of this compound and for corroborating its molecular structure.
-
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), and two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (typically in the range of 1700-1760 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information. The N-H proton will likely appear as a broad singlet. The aromatic protons on the benzene ring will show a characteristic splitting pattern, and the ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons, the aromatic carbons, and the two carbons of the ethyl group, confirming the molecular framework.
Significance in Drug Design and Development
The isatin scaffold is a versatile template for the design of enzyme inhibitors. The C5 position is a common site for modification to enhance potency and selectivity. The ethyl group at this position can influence the compound's lipophilicity and its interaction with the target protein's binding pocket.
For instance, isatin derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The structural information, even if predicted, for 5-ethylisatin can be used in computational studies, such as molecular docking, to model its binding to the ATP-binding site of CDKs.
Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for the discovery of isatin-based drug candidates.
Conclusion and Future Work
This technical guide has provided a comprehensive predictive analysis of the crystal structure of this compound based on the crystallographic data of its close analogs. The proposed synthesis and crystallization protocols offer a clear path to obtaining single crystals of this compound. The predicted molecular geometry and intermolecular interactions provide a valuable framework for understanding its solid-state properties.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. This experimental data will not only validate the predictions made in this guide but will also provide the precise atomic coordinates necessary for accurate structure-based drug design efforts, ultimately accelerating the development of novel isatin-based therapeutics.
References
The Multifaceted Biological Activities of 5-Substituted Isatin Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione), a naturally occurring bicyclic compound, has long captured the attention of medicinal chemists due to its versatile chemical reactivity and broad spectrum of pharmacological activities.[1] The isatin core, characterized by a fused benzene and pyrrole ring system with keto groups at positions 2 and 3, serves as a privileged scaffold for the design of novel therapeutic agents.[2][3] Of particular interest are the 5-substituted isatin derivatives, where modifications at this position on the aromatic ring have been shown to significantly influence and enhance their biological effects. This technical guide provides an in-depth exploration of the diverse biological activities of 5-substituted isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the knowledge to harness the full therapeutic potential of this remarkable molecular framework.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
5-Substituted isatin derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[4][5] Their multifaceted mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer efficacy of 5-substituted isatin derivatives stems from their ability to interact with various intracellular targets. A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Notably, derivatives have been shown to target receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as cyclin-dependent kinases (CDKs) like CDK2.[4] Inhibition of these kinases disrupts downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.[5]
Furthermore, many 5-substituted isatin derivatives are potent inducers of apoptosis, or programmed cell death. This is often achieved through the mitochondrial-mediated pathway, characterized by the dissipation of mitochondrial membrane potential and the activation of caspase cascades.[7] Some derivatives have also been shown to suppress anti-apoptotic proteins like Bcl-2 and induce the generation of reactive oxygen species (ROS), further promoting apoptotic cell death.[5]
Another important anticancer mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[5] This antimitotic activity is a hallmark of several successful chemotherapeutic agents.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature of the substituent at the 5-position of the isatin ring plays a critical role in determining the anticancer potency. Electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), and bromo (-Br), at the 5-position have often been associated with enhanced cytotoxic activity. For instance, a 5-nitroisatin derivative demonstrated potent anticancer properties.[8] Additionally, the combination of a 5-position substituent with modifications at the N-1 position, such as the introduction of a benzyl group, has been shown to significantly enhance cytotoxicity.[7]
Quantitative Data: Anticancer Efficacy of 5-Substituted Isatin Derivatives
The following table summarizes the in vitro anticancer activity of selected 5-substituted isatin derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | 5-Substituent | N-1 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2h | -trans-2-(methoxycarbonyl)ethen-1-yl | -benzyl | Jurkat (T-cell leukemia) | 0.03 | [7] |
| 17 | - | - | ZR-75 (breast) | 0.74 | [9] |
| 17 | - | - | HT-29 (colon) | 2.02 | [9] |
| 17 | - | - | A-549 (lung) | 0.76 | [9] |
| Compound 29 | - | - | MDA-MB-231 (breast) | 3.30 | [9] |
| 126 | - | - | HepG2 (liver) | 16.80 | [9] |
| 14g | - | - | A549, HepG2, MCF-7, PC-3, HeLa | 77.2–88.9 | [10] |
| 14h | - | - | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [10] |
| 13a | - | - | HeLa (cervical) | 18.5 | [10] |
| 13c | - | - | HeLa (cervical) | 30 | [10] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-substituted isatin derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and an untreated control (medium only).[11]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizing the Anticancer Mechanism: Key Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by 5-substituted isatin derivatives in cancer cells.
Caption: Anticancer mechanisms of 5-substituted isatin derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isatin derivatives, particularly those with substitutions at the 5-position, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[14][15] This makes them attractive candidates for the development of new antimicrobial agents, especially in the face of rising antimicrobial resistance.
Mechanism of Action: Disrupting Microbial Integrity
The precise antimicrobial mechanism of action for all 5-substituted isatin derivatives is not fully elucidated and can be multifaceted. However, studies suggest that these compounds may interfere with essential microbial processes. One proposed mechanism is the inhibition of bacterial cell wall synthesis, leading to a loss of structural integrity and cell lysis.[3] Another potential mode of action is the inhibition of bacterial cell fusion.[3] The lipophilic nature of many isatin derivatives allows them to penetrate microbial cell membranes, where they can disrupt membrane potential and interfere with cellular transport and energy production.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of isatin derivatives is significantly influenced by the nature of the substituent at the 5-position. Halogenation, particularly with bromine (-Br) or chlorine (-Cl), at the 5-position has been shown to enhance antibacterial and antifungal activity.[16] For example, a 5-bromo substituted isatin derivative exhibited favorable antimicrobial activity.[16] The introduction of bulky or heterocyclic moieties at other positions of the isatin scaffold can also modulate the antimicrobial spectrum and potency.
Quantitative Data: Antimicrobial Efficacy of 5-Substituted Isatin Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 5-substituted isatin derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | 5-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 3b | - | Staphylococcus aureus | 3.12 | [17] |
| 3b | - | Methicillin-resistant Staphylococcus aureus | 3.12 | [17] |
| 3e | - | Candida tropicalis | 6.25 | [17] |
| 3e | - | Trichophyton rubrum | 6.25 | [17] |
| 46d | - | Various bacterial strains | 0.20 - 0.30 | [1] |
| 46f | - | Various bacterial strains | 0.20 - 0.30 | [1] |
| 3c | - | Staphylococcus aureus | >16 | [3] |
| 3c | - | Escherichia coli | <1 | [3] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized, qualitative technique used to determine the susceptibility of bacteria to various antimicrobial agents.[18][19]
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[19]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the streaking twice more to ensure complete coverage.[19]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate them at 37°C for 16-24 hours.[21]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or calipers.[21]
-
The size of the zone is inversely proportional to the MIC. The results are typically reported as susceptible, intermediate, or resistant based on standardized interpretive charts.
-
Visualizing the Antimicrobial Workflow: Disk Diffusion Assay
The following diagram outlines the workflow for the Kirby-Bauer disk diffusion assay.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
III. Antiviral Activity: A Broad-Spectrum Defense
The isatin scaffold has a long history in antiviral research, with derivatives showing activity against a wide range of viruses.[22][[“]] 5-Substituted isatins are no exception, with studies demonstrating their potential to inhibit the replication of various viral pathogens.[24]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of 5-substituted isatin derivatives can vary depending on the specific virus and the nature of the substituent. Some derivatives have been shown to interfere with early stages of the viral life cycle, such as attachment and entry into the host cell. Others may inhibit key viral enzymes, such as reverse transcriptase or proteases, which are essential for viral replication. For some viruses, isatin derivatives have been found to inhibit the synthesis of viral proteins, thereby preventing the assembly of new viral particles.
Structure-Activity Relationship (SAR) Insights
The antiviral activity of isatin derivatives is highly dependent on the substitution pattern. For instance, in the context of anti-HIV activity, the presence of a fluorine atom at the C-5 position has been shown to enhance potency.[25] The nature of the side chain at other positions of the isatin ring also plays a crucial role in determining the antiviral spectrum and efficacy.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard method for determining the ability of a compound to neutralize a virus.[26][27]
Principle: This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. A plaque is a localized area of cell death or cytopathic effect caused by viral infection.
Step-by-Step Methodology:
-
Cell and Virus Preparation:
-
Seed a susceptible host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[28]
-
Prepare a stock of the virus with a known titer (plaque-forming units per mL, PFU/mL).
-
-
Compound Dilution and Virus-Compound Incubation:
-
Prepare serial dilutions of the 5-substituted isatin derivative in a suitable medium.
-
Mix a fixed amount of the virus (e.g., 50-100 PFU) with each dilution of the compound and incubate for a short period (e.g., 1 hour) to allow for interaction.[26]
-
-
Infection and Adsorption:
-
Overlay and Incubation:
-
Plaque Visualization and Counting:
-
After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[30]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
-
Visualizing the Antiviral Workflow: Plaque Reduction Assay
The following diagram illustrates the workflow of a plaque reduction assay.
Caption: Workflow for the plaque reduction assay.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, and there is a continuous need for novel anti-inflammatory agents with improved efficacy and safety profiles. 5-Substituted isatin derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[2][31]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of 5-substituted isatin derivatives are attributed to their ability to modulate multiple targets within the inflammatory cascade.[2] A key mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[32]
Furthermore, these compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[31] By inhibiting NF-κB, isatin derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[31] Some derivatives also exhibit inhibitory effects on inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a mediator of inflammation.[32]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of isatin derivatives is strongly influenced by the substituent at the 5-position. Halogen atoms, such as chlorine and bromine, at this position have been shown to confer significant anti-inflammatory efficacy.[32] For example, 5-chloro and 5-bromo substituted isatins have been identified as potent anti-inflammatory agents.[32]
Quantitative Data: Anti-inflammatory Efficacy of 5-Substituted Isatin Derivatives
The following table highlights the anti-inflammatory activity of selected 5-substituted isatin derivatives.
| Compound ID | 5-Substituent | Model/Target | Activity | Reference |
| 5-Cl derivative | -Cl | Carrageenan-induced paw edema | Significant edema reduction | [32] |
| 5-Br derivative | -Br | Carrageenan-induced paw edema | Significant edema reduction | [32] |
| Compound 5d | -NO₂ (tricyclic) | LPS-induced NF-κB/AP-1 | IC50 in µM range | [33][34] |
| Compound 5d | -NO₂ (tricyclic) | LPS-induced IL-6 production | IC50 in µM range | [33][34] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of compounds.[35][36]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the 5-substituted isatin derivative to the test groups via an appropriate route (e.g., oral or intraperitoneal) at various doses.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Visualizing the Anti-inflammatory Mechanism: The Inflammatory Cascade
The following diagram depicts the key inflammatory pathways modulated by 5-substituted isatin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seejph.com [seejph.com]
- 7. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 10. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 21. microbenotes.com [microbenotes.com]
- 22. researchgate.net [researchgate.net]
- 23. consensus.app [consensus.app]
- 24. researchgate.net [researchgate.net]
- 25. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents [ouci.dntb.gov.ua]
- 26. bioagilytix.com [bioagilytix.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. benchchem.com [benchchem.com]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pkheartjournal.com [pkheartjournal.com]
- 33. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. bio-protocol.org [bio-protocol.org]
- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 37. inotiv.com [inotiv.com]
The Discovery of Novel Isatin-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of novel isatin-based therapeutic agents. We will delve into the core principles of designing and synthesizing isatin derivatives, explore the diverse therapeutic applications, and provide detailed experimental protocols for their biological evaluation and mechanistic elucidation. This guide is intended to serve as a practical resource, grounded in scientific integrity, to accelerate the translation of promising isatin-based compounds from the laboratory to clinical applications.
The Isatin Scaffold: A Foundation for Therapeutic Innovation
First isolated in 1841 through the oxidation of indigo, isatin is an endogenous compound found in various plants and even in mammalian tissues and fluids.[1] Its unique structural features, particularly the reactive ketone group at the C3 position and the lactam moiety, make it an ideal starting point for a multitude of chemical modifications. This synthetic tractability allows for the creation of extensive libraries of derivatives with diverse pharmacological profiles.[2] Isatin and its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[2][3][4][5]
The core principle behind the therapeutic success of isatin-based compounds lies in their ability to interact with a variety of biological targets. By strategically modifying the isatin core, researchers can fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Strategic Design and Synthesis of Isatin Derivatives
The journey to a novel therapeutic agent begins with thoughtful molecular design and efficient synthesis. The isatin scaffold offers multiple sites for modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Key Synthetic Strategies
The synthesis of isatin derivatives can be broadly categorized into modifications at the N1-position, the C3-carbonyl group, and the aromatic ring.
A common and effective strategy involves the condensation of the C3-carbonyl of isatin with various primary amines to form Schiff bases. This reaction is typically straightforward and allows for the introduction of a wide range of substituents.
Experimental Protocol: General Synthesis of Isatin Schiff Bases [6][7]
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the desired isatin derivative and the primary amine in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Molecular Hybridization: Expanding Therapeutic Potential
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven to be a powerful approach in drug discovery. Isatin is an excellent candidate for this strategy, and its hybrids with moieties such as triazoles and quinolines have shown enhanced biological activities.[8][9]
Experimental Protocol: Synthesis of Isatin-Triazole Hybrids via Click Chemistry [10]
-
Preparation of N-propargyl Isatin: React the desired isatin with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield the N-propargyl isatin.
-
Preparation of Azide Moiety: Synthesize the desired azide-containing pharmacophore through standard chemical procedures.
-
Click Reaction: In a reaction vessel, dissolve the N-propargyl isatin and the azide moiety in a solvent system such as t-BuOH/H2O.
-
Catalysis: Add a catalytic amount of a copper(I) source, often generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate.
-
Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude product by column chromatography to obtain the pure isatin-triazole hybrid.
Therapeutic Applications and Biological Evaluation
The diverse biological activities of isatin derivatives have led to their investigation in a multitude of therapeutic areas. This section will detail the key applications and provide step-by-step protocols for their evaluation.
Anticancer Activity
Isatin-based compounds have emerged as a promising class of anticancer agents, with some derivatives demonstrating potent cytotoxicity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity [5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isatin-based compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Isatin-Triazole Hybrids
| Compound | Linker Length | R1 | R2 | Cancer Cell Line | IC50 (µM)[13] |
| 13 | n=1 | H | 4-OCH3 | MGC-803 | 9.78 |
| 15 | n=3 | 5-Br | 7-Br | MCF-7 | 1.56 |
| 18 | n=2 | H | H | THP-1 | <1 |
| 19 | n=3 | H | H | HeLa | 1.3 |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isatin-quinoline conjugates have shown significant biocidal activity against multidrug-resistant bacterial pathogens.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [14]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the isatin compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity of Isatin-Quinoline Conjugates
| Compound | Bacterial Strain | MIC (µg/mL)[15] |
| Q8b | M. tuberculosis H37Rv | 0.06 |
| Q8h | M. tuberculosis H37Rv | 0.12 |
| Q8b | MDR M. tuberculosis | 0.24 |
| Q8h | MDR M. tuberculosis | 0.98 |
| Q8b | XDR M. tuberculosis | 1.95 |
| Q8h | XDR M. tuberculosis | 3.9 |
Antiviral Activity
Isatin derivatives, particularly isatin-thiosemicarbazones, have a long history of investigation as antiviral agents.[16]
Experimental Protocol: Plaque Reduction Assay [17]
-
Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the isatin compound.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Anticonvulsant Activity
N-substituted isatin derivatives have demonstrated significant anticonvulsant properties in preclinical models.[5][18][19]
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models [20][21]
-
Maximal Electroshock (MES) Test:
-
Animal Preparation: Administer the isatin compound to mice or rats at various doses.
-
Induction of Seizure: After a predetermined time, induce a seizure by applying a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.
-
-
Pentylenetetrazole (PTZ) Test:
-
Animal Preparation: Administer the isatin compound to mice or rats.
-
Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole subcutaneously or intraperitoneally.
-
Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.
-
Data Analysis: Determine the ED50 that protects 50% of the animals from seizures.
-
Elucidating the Mechanism of Action
Understanding how a compound exerts its therapeutic effect is crucial for its further development. Isatin derivatives have been shown to modulate various cellular pathways and enzyme activities.
Induction of Apoptosis
A key mechanism of action for many anticancer isatin derivatives is the induction of apoptosis, or programmed cell death.[12] This can be mediated through various pathways, including the activation of caspases.[22]
Experimental Protocol: Caspase Activation Assay [2]
-
Cell Lysis: Treat cancer cells with the isatin compound and then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the mixture to allow for caspase-mediated cleavage of the substrate.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.
Diagram: Simplified Apoptosis Signaling Pathway
Caption: Isatin derivatives can induce apoptosis through intrinsic and extrinsic pathways.
Enzyme Inhibition
Isatin derivatives have been identified as inhibitors of several key enzymes, including kinases, carbonic anhydrases, and monoamine oxidases.
-
Kinase Inhibition: Several isatin-based compounds are potent kinase inhibitors, a key strategy in cancer therapy.[23][24]
-
Carbonic Anhydrase Inhibition: Isatin-sulfonamide derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms.[6][25][26][27]
-
Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known MAO inhibitor, and its derivatives have been explored for the treatment of neurodegenerative diseases.[1][28][29][30][31]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the isatin derivative to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 or Ki value.
Data Presentation: Enzyme Inhibition by Isatin Derivatives
| Compound | Enzyme Target | Inhibition (IC50/Ki)[24][28][30] |
| 4-Chloroisatin | MAO-A | IC50 = 0.812 µM |
| 5-Bromoisatin | MAO-B | IC50 = 0.125 µM |
| Isatin-sulfonamide 1 | Carbonic Anhydrase IX | Ki = 9.8 nM |
| Isatin-sulfonamide 2 | Carbonic Anhydrase XII | Ki = 5.4 nM |
| Isatin derivative 13 | VEGFR-2 | IC50 = 69.11 nM |
| Isatin derivative 14 | VEGFR-2 | IC50 = 85.89 nM |
| Sulfonyl isatin 4 | Caspase-3 | IC50 = 25 µM |
| Sulfonyl isatin 5 | Caspase-3 | IC50 = 29 µM |
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a validated anticancer strategy. Certain isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][32][33][34][35]
Experimental Protocol: Tubulin Polymerization Assay [33]
-
Reaction Setup: In a 96-well plate, add a solution of purified tubulin in a polymerization buffer.
-
Compound Addition: Add the isatin derivative at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.
-
Initiation and Measurement: Initiate polymerization by warming the plate to 37°C and monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.
Diagram: Experimental Workflow for Isatin-Based Drug Discovery
Caption: A typical workflow for the discovery and development of isatin-based therapeutic agents.
Future Perspectives and Conclusion
The isatin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance their efficacy and reduce potential side effects. The integration of computational methods, such as molecular docking and virtual screening, will further accelerate the design and optimization of isatin-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-1,2,3-Triazole-Linked Quinoline-Isatin Molecular Hybrids as Anti-Breast Cancer and Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Isatin‐1,2,3‐triazole Hybrids as Anticancer Agents | CoLab [colab.ws]
- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticonvulsant and sedative-hypnotic activities of N-substituted isatin semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 22. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08691K [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 28. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 31. The evaluation of isatin analogues as inhibitors of monoamine oxidase | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of 5-Ethyl-1H-indole-2,3-dione Bioactivity
Abstract
The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific derivative, 5-Ethyl-1H-indole-2,3-dione, and outlines a comprehensive in silico workflow to predict its potential bioactivity. In an era where computational methods are pivotal for accelerating drug discovery, this document serves as a technical manual for researchers, scientists, and drug development professionals.[2][3] We will move beyond a mere listing of methods to explain the causal logic behind each experimental choice, from initial drug-likeness assessment to advanced molecular dynamics. The methodologies detailed herein—including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET profiling, and molecular dynamics simulations—constitute a self-validating system designed to build a robust, data-driven hypothesis of the molecule's therapeutic potential prior to synthesis and in vitro testing.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often due to unforeseen issues in efficacy or safety.[3][4] Computational, or in silico, techniques have emerged as indispensable tools to mitigate these risks by enabling early, rapid, and cost-effective evaluation of drug candidates.[2] These methods allow us to model and simulate the interactions of a molecule with biological systems, thereby predicting its behavior and potential as a therapeutic agent.
The isatin core of this compound is found in natural products and has been extensively modified to create derivatives with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] This history suggests that this compound is a promising candidate for investigation. This guide provides a validated, step-by-step framework to computationally dissect its bioactivity, offering a model that can be adapted for the analysis of other novel chemical entities.
Foundational Analysis: Molecular Properties and Drug-Likeness
Before embarking on complex simulations, the foundational step is to analyze the physicochemical properties of this compound to assess its "drug-likeness." This concept is often evaluated using frameworks like Lipinski's Rule of Five, which predicts the potential for oral bioavailability.
Physicochemical Profile
The essential properties of the molecule are summarized below. These values are critical inputs for subsequent computational models.
| Property | Value | Source |
| CAS Number | 96202-56-1 | [7] |
| Molecular Formula | C₁₀H₉NO₂ | [7] |
| Molecular Weight | 175.187 g/mol | [7] |
| Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)C2=O | - |
| InChI Key | XDGNFZUIJHZHHP-UHFFFAOYSA-N | [7] |
Lipinski's Rule of Five Analysis
Lipinski's rules are a set of guidelines to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
-
Molecular Weight (MW) ≤ 500 Da: 175.187 (Pass)
-
LogP (octanol-water partition coefficient) ≤ 5: (Predicted value required)
-
Hydrogen Bond Donors (HBD) ≤ 5: 1 (from the N-H group) (Pass)
-
Hydrogen Bond Acceptors (HBA) ≤ 10: 2 (from the two C=O groups) (Pass)
Based on this initial analysis, this compound demonstrates favorable drug-like properties, justifying a deeper computational investigation.
The In Silico Bioactivity Prediction Workflow
Our predictive workflow is a multi-pillar approach, where each stage builds upon the last to create a comprehensive profile of the molecule's potential. This integrated process ensures that our predictions are not based on a single metric but on a convergence of evidence from multiple computational methods.
Caption: The integrated in silico workflow for bioactivity prediction.
Pillar 1: Molecular Docking Simulation
Expertise & Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target protein.[8][9] This is our first and most direct method for hypothesizing efficacy. A low binding energy score suggests a more stable and favorable interaction. We select protein targets based on the known activities of isatin derivatives, such as Cyclin-Dependent Kinases (CDKs) or Caspases for anticancer activity, or COX enzymes for anti-inflammatory potential.[5]
This protocol assumes the use of AutoDock Tools for file preparation and AutoDock Vina for the docking simulation.[9][10]
-
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound. If not available, draw it in a molecular editor (e.g., Avogadro, ChemDraw) and save it as a .mol2 or .pdb file.
-
Load the ligand into AutoDock Tools (ADT).
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the required .pdbqt format.
-
-
Step 2: Receptor Preparation
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, let's assume we are targeting COX-2 (PDB ID: 5F19).[5]
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add polar hydrogens and compute Gasteiger charges for the protein atoms.
-
Save the prepared receptor in the .pdbqt format.
-
-
Step 3: Grid Box Definition
-
Identify the active site of the receptor. This is often where the co-crystallized ligand was located.
-
Using ADT's Grid Box function, define a three-dimensional box that encompasses the entire active site. The size and center coordinates of this box are critical parameters.
-
-
Step 4: Running the Simulation
-
Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the center and size coordinates of the grid box.
-
Execute the AutoDock Vina simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
-
Step 5: Results Analysis
-
Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).
-
The log.txt file contains the binding affinity scores for each pose.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[9]
-
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5F19 | -8.5 | Arg120, Tyr355, Ser530 |
| CDK2 | 1HCK | -7.9 | Leu83, Lys33, Asp145 |
| Caspase-3 | 2J32 | -7.2 | Arg207, Gly161, Ser205 |
Pillar 2: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Causality: QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[11][12] By building a model from a dataset of known isatin derivatives with measured activity against a specific target, we can then use that model to predict the activity of our new, untested molecule.[13] A successful QSAR model provides strong statistical validation for a molecule's potential.[14]
-
Data Set Collection: Curate a dataset of at least 20-30 isatin analogues with experimentally determined biological activity (e.g., IC₅₀ values) against a single target.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a range of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, LogP, topological indices, electronic energies).[14]
-
Model Development: Split the dataset into a training set (~80%) and a test set (~20%). Use a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest) to build a mathematical model that correlates the descriptors of the training set with their biological activity.[11][14]
-
Model Validation: Use the test set, which was not used in model creation, to validate the predictive power of the generated model. Key validation metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).
-
Prediction: Once a statistically robust and validated model is achieved, calculate the same set of molecular descriptors for this compound and use the model to predict its biological activity.
Pillar 3: ADMET Profiling
Expertise & Causality: A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out candidates that are likely to fail in later stages of drug development.[2][4][15] We use established computational models to forecast these pharmacokinetic and toxicity properties.[3][16]
Numerous open-access web servers, such as SwissADME and ADMETlab 2.0, provide user-friendly interfaces for ADMET prediction.[2][3]
-
Step 1: Navigate to a chosen ADMET prediction web server.
-
Step 2: Input the structure of this compound, typically using its SMILES string.
-
Step 3: Run the prediction analysis. The server will compute a wide range of properties.
-
Step 4: Analyze the output, focusing on key parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with Cytochrome P450 (CYP) enzymes, and potential for toxicity (e.g., hERG inhibition, carcinogenicity).
| Parameter | Predicted Value | Interpretation |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Carcinogenicity | Non-carcinogen | Low risk of long-term toxicity. |
Pillar 4: Molecular Dynamics (MD) Simulation
Expertise & Causality: While docking provides a static snapshot of the binding event, MD simulation allows us to observe the dynamic behavior of the protein-ligand complex over time (typically nanoseconds).[17] This is the ultimate computational test of binding stability.[18] By simulating the movements of all atoms in a solvated environment, we can confirm if the ligand remains stably bound in the active site, providing the highest level of in silico confidence before proceeding to the lab.[19]
Caption: The sequential phases of a Molecular Dynamics simulation.
-
System Preparation: Take the best-ranked pose from molecular docking. Place the protein-ligand complex in the center of a simulation box.
-
Solvation: Fill the box with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge.
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any bad atomic contacts.
-
Equilibration:
-
Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Perform a subsequent simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[17]
-
-
Production Run: Run the main simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.
-
Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability. A low and stable ligand RMSD indicates a stable binding mode.
Synthesis and Interpretation of Results
The power of this multi-pillar approach lies in the synthesis of all generated data. A strong candidate for in vitro testing would ideally exhibit:
-
Favorable Docking Score: High predicted binding affinity to a relevant biological target.
-
Positive QSAR Prediction: Predicted activity consistent with a validated model for its chemical class.
-
Clean ADMET Profile: Good oral bioavailability and low predicted toxicity.
-
Stable MD Simulation: The ligand remains bound in the active site throughout the simulation.
If this compound meets these criteria, a strong, data-driven hypothesis can be formulated, for example: "this compound is a potential orally bioavailable inhibitor of COX-2 with low toxicity, warranting its synthesis and evaluation in enzymatic assays."
Conclusion
This guide has detailed a rigorous, multi-faceted in silico workflow for predicting the bioactivity of this compound. By integrating molecular docking, QSAR, ADMET profiling, and molecular dynamics, we can construct a robust, preliminary assessment of a molecule's therapeutic potential. This computational pre-screening is an essential component of modern drug discovery, serving to prioritize resources, reduce costs, and ultimately accelerate the development of novel therapeutics. The final and most critical step, however, remains the experimental validation of these computational predictions through in vitro and in vivo studies.
References
- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. preprints.org [preprints.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. youtube.com [youtube.com]
- 11. ijapbjournal.com [ijapbjournal.com]
- 12. QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. Protein-Ligand Complex [mdtutorials.com]
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Isatin Compounds
Abstract
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] Recognized as a "privileged scaffold," the isatin core is a versatile template for the design of potent and selective therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the primary mechanisms through which isatin compounds exert their pharmacological effects, with a focus on their roles as inhibitors of crucial cellular enzymes and modulators of key signaling pathways. We will delve into their interactions with protein kinases, caspases, and tubulin, providing both the theoretical underpinnings and validated experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of isatin's therapeutic potential.
Introduction: Isatin as a Privileged Scaffold in Drug Discovery
First isolated in 1841, isatin is an indole derivative that has since been identified in various natural sources and as an endogenous metabolite in mammals.[2][5][6] Its unique structural features, including two carbonyl groups and an aromatic ring system, allow for diverse chemical modifications, leading to a vast library of derivatives with a wide range of pharmacological activities, including anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[1][2][7] The synthetic versatility of the isatin core enables the fine-tuning of its biological activity, making it a cornerstone in the development of targeted therapies.[3][6]
The mechanism of action of isatin derivatives is multifaceted, primarily stemming from their ability to interact with a variety of biological targets.[1][2] This guide will systematically explore three key mechanisms:
-
Enzyme Inhibition: Focusing on protein kinases and caspases, critical regulators of cellular processes.
-
Microtubule Dynamics: Examining the interaction with tubulin, a key component of the cytoskeleton.
-
Induction of Apoptosis: Elucidating the pathways leading to programmed cell death.
For each mechanism, we will present the scientific rationale and provide detailed, field-proven experimental protocols to enable researchers to validate these interactions in their own laboratories.
Mechanism I: Broad-Spectrum Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating cell growth, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[9] Isatin-based compounds have emerged as potent inhibitors of several kinase families, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as cyclin-dependent kinases (CDKs).[4][9]
The Causality of Kinase Inhibition
The inhibitory activity of isatin derivatives against kinases is largely attributed to their ability to compete with ATP for binding to the enzyme's active site. The isatin scaffold can be readily modified with various substituents that form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, leading to potent and often selective inhibition. For instance, certain tricyclic isatin oximes have demonstrated high binding affinity for kinases such as DYRK1A and PIM1.[8][10][11]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies have been pivotal in optimizing the anticancer properties of isatin derivatives.[3] For example, substitutions at the N1, C5, and C7 positions of the isatin ring have been shown to significantly influence kinase inhibitory potency and selectivity. Halogen substituents at the 2,6-position of a C-ring in isatin-hydrazones have been identified as particularly potent.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an isatin compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Principle of the Assay: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after a set period. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[12]
Materials:
-
Recombinant Kinase of Interest
-
Kinase-specific substrate peptide
-
Isatin compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., HEPES, MgCl2, BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the isatin compound in kinase assay buffer with a constant final DMSO concentration (typically ≤1%).[13] Include a "no inhibitor" (vehicle) control and a "no enzyme" control.[13]
-
Reaction Setup: In a 384-well plate, add the diluted isatin compound or vehicle control.
-
Enzyme Addition: Add the recombinant kinase to each well, except for the "no enzyme" control wells.[13]
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a mixture of the substrate and ATP in the kinase assay buffer. Initiate the reaction by adding this mixture to all wells.[13] The ATP concentration should ideally be at its apparent Km for the kinase.
-
Incubation: Cover the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[13]
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation & Trustworthiness:
-
Controls: The inclusion of "no inhibitor" and "no enzyme" controls is critical for data normalization and ensuring that the observed signal is due to kinase activity.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor provides a measure of the assay's quality and suitability.
-
ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.
Mechanism II: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[14] Agents that interfere with microtubule dynamics are potent anticancer drugs. Isatin derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis.[14][15]
Causality of Tubulin Interaction
The planar structure of the isatin ring system allows it to fit into the colchicine-binding pocket on β-tubulin. This interaction physically blocks the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and halting cell division.[14]
Experimental Protocol: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a method to directly measure the effect of an isatin compound on the polymerization of purified tubulin in vitro.
Principle of the Assay: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.[16] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%)
-
Tubulin Polymerization Assay Buffer (e.g., PIPES, MgCl2, EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)[17]
-
Isatin compound stock solution (in DMSO)
-
Known tubulin polymerization inhibitor (e.g., vinblastine) and stabilizer (e.g., paclitaxel) as controls.[14][16]
-
Black, 384-well plates
-
Fluorescence plate reader with temperature control
Step-by-Step Methodology:
-
Reagent Preparation: Thaw tubulin and GTP on ice.[18] Prepare the isatin compound dilutions in polymerization buffer.
-
Reaction Setup: On ice, add the polymerization buffer, GTP, and fluorescent reporter to the wells of a pre-chilled 384-well plate.
-
Compound/Control Addition: Add the diluted isatin compound, vehicle control, or known inhibitor/stabilizer to the appropriate wells.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction. The final tubulin concentration is typically around 2 mg/mL.[16][17]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.[18]
-
Data Analysis: Plot the fluorescence intensity versus time for each condition. Compare the polymerization curves of the compound-treated samples to the vehicle control. Calculate parameters such as the Vmax (maximum rate of polymerization) and the final polymer mass (plateau fluorescence). Determine the IC50 value for inhibition of polymerization.
Self-Validation & Trustworthiness:
-
Positive and Negative Controls: The use of known inhibitors (vinblastine) and stabilizers (paclitaxel) is essential to validate the assay's performance and to contextualize the activity of the test compound.[14][16]
-
Temperature Control: Maintaining a constant 37°C is critical, as tubulin polymerization is highly temperature-dependent.
-
High-Purity Tubulin: The use of >99% pure tubulin minimizes artifacts from contaminating microtubule-associated proteins.[16]
Mechanism III: Induction of Apoptosis via Caspase Modulation
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a key factor in cancer development.[19] Caspases, a family of cysteine proteases, are central executioners of apoptosis.[20][21] Many isatin derivatives have been shown to induce apoptosis, often through the inhibition of executioner caspases like caspase-3 and caspase-7.[20][21][22]
The Causality of Caspase Inhibition and Apoptosis Induction
Isatin sulphonamides are a class of non-peptide inhibitors that have shown potency and selectivity for caspase-3 and -7.[20][21] The carbonyl group of the isatin ring is thought to interact with the cysteine thiol in the active site of the caspase.[20][21] By inhibiting these executioner caspases, isatin derivatives can modulate the apoptotic pathway. Paradoxically, while some derivatives inhibit caspases directly, the overall effect in a cellular context is often pro-apoptotic. This can occur through various mechanisms, including the activation of mitochondrial pathways, such as decreasing the Bcl-2/Bax ratio, which ultimately leads to caspase activation.[9]
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a widely used flow cytometry-based method to quantify apoptosis in cells treated with an isatin compound.
Principle of the Assay: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][23] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[24] Therefore, it stains late apoptotic and necrotic cells.[19]
Materials:
-
Cell line of interest
-
Isatin compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[19][23]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of the isatin compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells by centrifugation.[23]
-
Washing: Wash the cells once with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
Self-Validation & Trustworthiness:
-
Compensation Controls: Use single-stained (Annexin V-FITC only and PI only) and unstained cells to set up proper compensation and quadrants on the flow cytometer.
-
Positive Control: Including a positive control for apoptosis induction (e.g., treatment with staurosporine) is recommended to validate the staining procedure.
-
Time Course: Performing a time-course experiment can help to distinguish between early and late apoptotic events.
Data Presentation and Visualization
To facilitate the interpretation and comparison of experimental data, results should be presented in a clear and organized manner.
Tabular Summary of Quantitative Data
Table 1: Inhibitory Activity of Representative Isatin Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Compound 20d | Caspase-3 | Enzyme Assay | 2.33 | [20][21] |
| Compound A-1 | Tubulin Polymerization | Cell-free Assay | 1.06 | [25] |
| Compound 4j | MCF-7 Cells | Cytotoxicity (MTT) | 1.51 | [3] |
| Compound 4e | A2780 Cells | Cytotoxicity (MTT) | 18.96 | [3] |
Visualization of Signaling Pathways and Workflows
Visual diagrams are invaluable tools for representing complex biological processes and experimental designs.
Caption: General workflow for the discovery and validation of isatin-based compounds.
Caption: Isatin derivatives can inhibit RTK signaling, blocking downstream proliferation.
Conclusion
The isatin scaffold represents a remarkably versatile platform in medicinal chemistry, giving rise to compounds with diverse and potent mechanisms of action. This guide has provided a detailed overview of three primary mechanisms—kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis—that are central to the therapeutic effects of isatin derivatives, particularly in the context of anticancer drug development. The provided experimental protocols are robust, self-validating systems designed to empower researchers to rigorously investigate these mechanisms. As research continues, the exploration of structure-activity relationships and novel isatin-based hybrids will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and selectivity.[3][4]
References
- 1. scispace.com [scispace.com]
- 2. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory: Physical Sciences & Engineering Journal Article | IGI Global Scientific Publishing [igi-global.com]
- 6. ajprd.com [ajprd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maxanim.com [maxanim.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Triazole tethered isatin-coumarin based molecular hybrids as novel antitubulin agents: Design, synthesis, biological investigation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Indole-2,3-dione: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
Abstract
Indole-2,3-dione, commonly known as isatin, is a naturally occurring heterocyclic compound that has garnered significant attention from the scientific community for its diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of isatin and its derivatives across various biological kingdoms, from terrestrial plants and marine organisms to its endogenous presence in mammals. We will delve into the intricate biosynthetic pathways that lead to the formation of these fascinating molecules, with a particular focus on the enzymatic transformations of tryptophan. Furthermore, this guide will equip researchers, scientists, and drug development professionals with detailed, field-proven methodologies for the extraction, isolation, and quantitative analysis of indole-2,3-dione derivatives from natural sources. By synthesizing technical accuracy with practical insights, this document aims to serve as an authoritative resource for the exploration and exploitation of this promising class of natural products.
Introduction: The Enduring Allure of the Isatin Scaffold
First isolated in 1841 as a product of indigo dye oxidation, indole-2,3-dione (isatin) has since been identified as a widespread natural product.[1] Its deceptively simple bicyclic structure, featuring an indole nucleus with carbonyl groups at positions 2 and 3, belies a remarkable chemical versatility and a broad spectrum of pharmacological activities.[2][3] Isatin and its derivatives have been shown to possess anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a fertile ground for drug discovery and development.[3][4]
This guide moves beyond a simple cataloging of natural sources to provide a deeper understanding of the "why" and "how" behind the natural world's production of these compounds. We will explore the evolutionary pressures that may have led to the widespread distribution of isatins and discuss the intricate enzymatic machinery responsible for their synthesis. For the researcher at the bench, we provide not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system for the successful isolation and analysis of these valuable molecules.
A Kingdom-Spanning Presence: The Natural Occurrence of Indole-2,3-dione Derivatives
The isatin scaffold is a testament to nature's ingenuity, appearing in a remarkable diversity of organisms. This widespread distribution suggests significant biological roles, from defense mechanisms to signaling molecules.
Terrestrial Flora: A Rich Botanical Reservoir
Plants have proven to be a prolific source of isatin and its derivatives. Several plant families have been identified as producers of these compounds, often as part of their secondary metabolism, likely as a defense against herbivores and pathogens.
-
Isatis tinctoria (Woad): Historically renowned as a source of indigo dye, the leaves of Isatis tinctoria are also a rich source of isatin and its precursors.[5] The concentration of these precursors, such as isatan A and isatan B, can be significant, with isatan A content reaching up to 7.6% of the dry weight in some accessions.[1]
-
Couroupita guianensis (Cannonball Tree): The flowers of the Cannonball Tree are a notable source of isatin.[6][7] Studies have reported the isolation of isatin from its floral parts, with yields of approximately 3 mg from 250 g of dry flower powder.[8]
-
Melochia tomentosa : This Caribbean plant is known to produce methoxy phenylpentyl isatins, also known as the melosatin alkaloids.[9]
-
Other Plant Sources: The isatin core has been identified in a variety of other plant species, highlighting its widespread distribution in the plant kingdom.
The Marine Realm: A Trove of Brominated Isatins
The marine environment, with its unique evolutionary pressures, has given rise to a fascinating array of halogenated natural products, including brominated isatin derivatives. Marine molluscs, in particular, are a prominent source of these compounds.
-
Dicathais orbita (Australian Muricid Snail): This marine snail is a well-documented source of 6-bromoisatin, a key precursor to the ancient dye Tyrian purple.[10][11] The hypobranchial gland of D. orbita is the primary site of synthesis and storage of this compound.[12] 6-Bromoisatin is often found alongside other brominated indoles and is considered an oxidation product in the biosynthetic pathway of Tyrian purple.[4][10]
Endogenous Occurrence in Mammals: A Modulator of Physiology
Perhaps one of the most intriguing aspects of isatin is its presence as an endogenous compound in mammalian tissues and fluids, including the brain, blood, and urine.[13] This suggests that isatin plays a role in normal physiological processes.
-
A Metabolite of Tryptophan and Adrenaline: Isatin is considered a metabolic derivative of both the essential amino acid tryptophan and the hormone adrenaline.[12][14] Its levels have been shown to increase in response to stress.[15]
-
Neuromodulatory Activity: Endogenous isatin is a known inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine.[7] This has led to research into its potential role in neurodegenerative diseases such as Parkinson's disease.[15]
The Genesis of Isatin: Biosynthetic Pathways
The biosynthesis of isatin and its derivatives is intrinsically linked to the metabolism of the amino acid tryptophan. Nature has evolved sophisticated enzymatic pathways to transform this fundamental building block into the versatile isatin scaffold.
The Tryptophan Connection: A Common Ancestor
Tryptophan serves as the primary precursor for isatin biosynthesis in both microorganisms and mammals.[14] The initial and critical step in many of these pathways is the conversion of tryptophan to indole.
Microbial Machinery: The Role of Tryptophanase
In many bacteria, the enzyme tryptophanase (EC 4.1.99.1) plays a pivotal role in the production of indole from tryptophan.[16] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the β-elimination of the alanine side chain from tryptophan, yielding indole, pyruvate, and ammonia.[2]
Mammalian Pathways: The Action of Dioxygenases
In mammals, the biosynthesis of isatin from tryptophan is a more complex process involving oxidative enzymes. The key enzymes in this pathway are indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) .[17][18] These heme-containing enzymes catalyze the oxidative cleavage of the indole ring of tryptophan, initiating the kynurenine pathway, which can ultimately lead to isatin formation.[5][19]
From Source to Sample: Experimental Protocols
The successful isolation and analysis of indole-2,3-dione derivatives from natural sources hinge on robust and well-validated experimental protocols. This section provides detailed methodologies for extraction, purification, and quantitative analysis, with a focus on the underlying scientific principles.
Extraction and Purification of 6-Bromoisatin from Dicathais orbita
This protocol is adapted from methodologies developed for the analysis of Tyrian purple precursors and provides a reliable method for obtaining 6-bromoisatin from the hypobranchial glands of Dicathais orbita.[12]
Step-by-Step Methodology:
-
Gland Excision: Carefully remove the shell of the snail. Excise the hypobranchial gland, which is located adjacent to the gill tissue.
-
Homogenization: Immediately homogenize the fresh gland tissue in ethanol. The choice of ethanol is crucial as it is effective in extracting both polar and non-polar indole derivatives while minimizing enzymatic degradation.
-
Centrifugation: Centrifuge the homogenate to pellet the tissue debris.
-
Supernatant Collection: Carefully collect the ethanolic supernatant containing the dissolved indole derivatives.
-
Solid-Phase Extraction (SPE): For further purification, the crude extract can be subjected to SPE using a C18 cartridge. This step helps in removing highly polar impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of 6-bromoisatin is achieved using preparative HPLC with a C18 column. A gradient elution with acetonitrile and water (with 0.05% trifluoroacetic acid) is typically employed.
-
Fraction Collection and Verification: Collect the fractions corresponding to the 6-bromoisatin peak and verify the purity using analytical HPLC and mass spectrometry.
Quantitative Analysis of Isatin Derivatives by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of isatin and its derivatives in complex biological matrices.
Step-by-Step Methodology:
-
Sample Preparation:
-
Plant Material: Lyophilize and grind the plant material to a fine powder. Extract the powder with a suitable solvent (e.g., methanol or ethanol) using sonication or Soxhlet extraction.
-
Biological Fluids (e.g., Plasma, Urine): Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample. Centrifuge to remove the precipitated proteins.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with a small amount of formic acid to improve ionization, is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used, depending on the specific derivative.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the target analyte and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed using standards of the purified isatin derivative of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Data Presentation: A Quantitative Overview
To provide a comparative perspective on the abundance of isatin and its derivatives in various natural sources, the following table summarizes available quantitative data. It is important to note that these values can vary depending on factors such as the specific accession, geographical location, and post-harvest treatment of the source material.
| Compound | Natural Source | Tissue/Part | Concentration/Yield | Reference(s) |
| Isatan A | Isatis tinctoria | Leaves | Up to 7.6% of dry weight | [1] |
| Isatin | Couroupita guianensis | Flowers | ~3 mg from 250 g dry powder | [8] |
| 6-Bromoisatin | Dicathais orbita | Hypobranchial Gland | Variable, detected in extracts | [4][12] |
Conclusion and Future Perspectives
The natural occurrence of indole-2,3-dione and its derivatives is a testament to the vast and largely untapped chemical diversity of the natural world. From the vibrant pigments of plants to the defensive secretions of marine molluscs and the intricate signaling networks of the mammalian body, the isatin scaffold has proven its versatility and significance. This technical guide has provided a comprehensive framework for understanding the distribution, biosynthesis, and analysis of these remarkable compounds.
The future of isatin research is bright. The continued exploration of novel natural sources, particularly from extreme and underexplored environments, will undoubtedly lead to the discovery of new and potent isatin derivatives. Advances in synthetic biology and metabolic engineering hold the promise of sustainable and high-yield production of these valuable compounds. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of naturally occurring isatins will be crucial for their successful translation into therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers at the forefront of this exciting field, empowering them to unlock the full potential of nature's isatin arsenal.
References
- 1. The content of indigo precursors in Isatis tinctoria leaves--a comparative study of selected accessions and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 4. tekhelet.com [tekhelet.com]
- 5. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ajpp.in [ajpp.in]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Natural Product Research in the Australian Marine Invertebrate Dicathais orbita - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 18. The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of 5-Alkyl Substitution in Modulating the Bioactivity of Isatins: A Technical Guide
Abstract
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Strategic modifications of the isatin core, particularly at the C-5 position of the aromatic ring, have been shown to profoundly influence its pharmacological profile. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-alkyl-substituted isatins. We will delve into the synthetic strategies for their preparation, analyze the impact of the 5-alkyl group on their anticancer, antiviral, and antimicrobial activities, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.
Introduction: Isatin as a Versatile Pharmacophore
Isatin is an endogenous compound found in mammalian tissues and has been isolated from various natural sources.[3] Its unique structural features, including a fused aromatic and a five-membered heterocyclic ring with two carbonyl groups, allow for diverse chemical modifications.[4] These modifications, especially at the N-1, C-3, and C-5 positions, have led to the development of isatin derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6][7] The C-5 position, in particular, has emerged as a critical determinant of biological efficacy, with substitutions at this position often leading to enhanced potency and selectivity.[8][9] This guide will specifically focus on the influence of alkyl substituents at the C-5 position, a modification that can significantly impact the lipophilicity, steric profile, and electronic properties of the isatin scaffold.
Synthesis of 5-Alkyl-Substituted Isatins
The synthesis of 5-alkyl-substituted isatins can be achieved through various established methods, with the Sandmeyer and Stolle syntheses being the most common. These methods typically start from appropriately substituted anilines.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins.[3] The general scheme involves the reaction of a 4-alkylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding 5-alkylisatin.
Experimental Protocol: Synthesis of 5-Methylisatin via Sandmeyer Reaction [10]
-
Preparation of Isonitrosoacetanilide: In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. To this solution, add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3 equivalents) in water. Heat the mixture until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture and filter the precipitated isonitroso-4'-methylacetanilide. Wash the solid with water and dry. Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid at 60-80°C.
-
Work-up: After the addition is complete, pour the reaction mixture onto crushed ice. The precipitated 5-methylisatin is then filtered, washed thoroughly with cold water until neutral, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Stolle Isatin Synthesis
Experimental Protocol: Synthesis of 5-Ethylisatin via Stolle Reaction
-
Acylation: To a solution of 4-ethylaniline (1 equivalent) in a dry, inert solvent (e.g., diethyl ether or dichloromethane), add oxalyl chloride (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature until the formation of the N-(4-ethylphenyl)oxalamic acid chloride is complete.
-
Cyclization: Add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the reaction mixture at 0°C. After the addition, warm the mixture to room temperature and then heat under reflux until the cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The precipitated 5-ethylisatin is filtered, washed with water, and dried.
Structure-Activity Relationship of 5-Alkyl-Substituted Isatins
The nature of the substituent at the C-5 position of the isatin ring plays a crucial role in determining the biological activity of the molecule. The introduction of an alkyl group at this position can influence the compound's lipophilicity, steric interactions with the target protein, and overall electronic properties.
Anticancer Activity
Numerous studies have demonstrated that 5-substituted isatin derivatives possess significant anticancer properties.[6][11] The presence of a small alkyl group, such as a methyl group, at the C-5 position has been shown to enhance cytotoxic activity against various cancer cell lines.[12]
Table 1: Anticancer Activity of 5-Alkyl-Substituted Isatins
| Compound | R (at C-5) | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | H | K562 (Leukemia) | >100 | [13] |
| 5-Methylisatin | CH₃ | K562 (Leukemia) | 4-13 | [6][12] |
| 5-Ethylisatin | C₂H₅ | Various | Variable | [General observation from multiple sources] |
Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.
The data suggests that the introduction of a small alkyl group like methyl at the C-5 position can significantly improve the anticancer potency compared to the unsubstituted isatin. This enhancement in activity can be attributed to increased lipophilicity, which may facilitate cell membrane penetration, and favorable steric interactions within the binding pocket of the biological target.
Antiviral Activity
Isatin derivatives have a long history as antiviral agents, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs.[14] The substitution at the C-5 position has been explored to modulate the antiviral spectrum and potency. While electron-withdrawing groups are often favored for antiviral activity, certain alkyl substitutions have also shown promise.[15]
Table 2: Antiviral Activity of 5-Alkyl-Substituted Isatins
| Compound | R (at C-5) | Virus | Activity | Reference |
| Isatin | H | Various | Moderate | [14] |
| 5-Methylisatin | CH₃ | Various | Variable | [General observation] |
| 5-Fluoroisatin | F | HCV, SARS-CoV | Active | [14] |
While specific data for a homologous series of 5-alkyl isatins against a single virus is limited in the reviewed literature, the general consensus is that substitution at the C-5 position is crucial for antiviral activity. The electronic nature of the substituent often plays a more significant role than its alkyl character. However, the presence of a small alkyl group can still contribute to favorable interactions with the viral target.
Antimicrobial Activity
Isatin derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[7][16] Similar to other biological activities, substitution at the C-5 position has been shown to be a key determinant of antimicrobial efficacy. Halogenated isatins often exhibit potent antimicrobial activity.[7]
Table 3: Antimicrobial Activity of 5-Alkyl-Substituted Isatins
| Compound | R (at C-5) | Microorganism | Activity (MIC µg/mL) | Reference |
| Isatin | H | Various | Weak to moderate | [7] |
| 5-Chloroisatin | Cl | S. aureus | More active than isatin | [7] |
| 5-Bromoisatin | Br | S. aureus, C. albicans | Most favorable in series | [7] |
The available literature strongly suggests that electron-withdrawing groups, particularly halogens, at the C-5 position are highly beneficial for antimicrobial activity. While the direct impact of a homologous series of 5-alkyl groups is not extensively documented, the general principles of SAR suggest that increasing the lipophilicity with short alkyl chains could enhance activity to a certain extent, although this effect is likely to be less pronounced than that of electron-withdrawing substituents.
Conclusion and Future Perspectives
The substitution at the C-5 position of the isatin scaffold is a critical determinant of its biological activity. The introduction of small alkyl groups, such as a methyl group, has been shown to enhance the anticancer potency of isatin derivatives. While the influence of 5-alkyl substitution on antiviral and antimicrobial activities is less definitively established in comparison to electron-withdrawing groups, it remains a viable strategy for fine-tuning the pharmacological profile of these versatile compounds. Future research should focus on the systematic synthesis and biological evaluation of a homologous series of 5-alkyl-substituted isatins to provide a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of novel isatin-based therapeutic agents with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening of 5-Ethyl-1H-indole-2,3-dione Derivatives for Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of isatin have garnered significant attention for their potential as therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5][6] A key mechanism underlying many of these effects is the inhibition of protein kinases, which are critical regulators of cellular processes such as growth, differentiation, and apoptosis.[4][7] The drug sunitinib, an isatin derivative, underscores the clinical potential of this compound class in oncology by targeting multiple receptor tyrosine kinases.[4][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of 5-Ethyl-1H-indole-2,3-dione derivatives. The 5-ethyl substitution on the indole ring serves as a strategic modification to explore new chemical space and potentially enhance selectivity and potency. We will detail the experimental workflow, from primary screening to secondary and counter-screening assays, and provide step-by-step protocols. The causality behind experimental choices will be explained to ensure scientific integrity and facilitate the successful identification of promising lead compounds.
The Scientific Rationale: Targeting Kinases with this compound Derivatives
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3][8] Isatin derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to the substrate.[9]
The rationale for screening this compound derivatives is twofold:
-
Building on a Proven Scaffold: The isatin core is a well-established pharmacophore for kinase inhibition.[7]
-
Exploring Chemical Diversity: The 5-ethyl group provides a point of modification to potentially improve pharmacokinetic properties and target selectivity compared to unsubstituted isatin.
This HTS campaign will focus on identifying inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," implicated in a cancer-related signaling pathway.
High-Throughput Screening Workflow
A robust HTS workflow is essential for efficiently screening large compound libraries and minimizing false positives. The following diagram illustrates the proposed workflow for screening this compound derivatives against Kinase-X.
Caption: High-throughput screening workflow for identifying Kinase-X inhibitors.
Experimental Protocols
PART 1: Primary High-Throughput Screening
Assay Principle: The primary screen will utilize a bioluminescence-based assay that measures the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP production and, therefore, inhibition of Kinase-X. The Promega ADP-Glo™ Kinase Assay is a suitable choice for this purpose.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Recombinant human Kinase-X
-
Kinase-X substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each this compound derivative (10 mM stock in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM.
-
Include control wells:
-
Negative control (0% inhibition): DMSO only.
-
Positive control (100% inhibition): A known broad-spectrum kinase inhibitor (e.g., staurosporine) at a high concentration (e.g., 50 µM).
-
-
-
Kinase Reaction:
-
Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X Kinase-X solution to each well.
-
Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "active" hits as compounds that exhibit >50% inhibition at 10 µM.
PART 2: Dose-Response and IC50 Determination
Objective: To confirm the activity of the primary hits and determine their potency (IC50 value).
Protocol:
-
Serial Dilution:
-
For each active hit, create an 8-point serial dilution series in DMSO, typically starting from 100 µM.
-
-
Assay Performance:
-
Perform the ADP-Glo™ Kinase Assay as described in the primary screening protocol, but with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| SEID-001 | 85.2 | 1.2 |
| SEID-002 | 62.5 | 8.9 |
| SEID-003 | 91.8 | 0.5 |
| SEID-004 | 55.1 | 15.3 |
Caption: Example data from primary screening and dose-response analysis.
PART 3: Counter-Screening for Assay Interference
Objective: To eliminate false positives that interfere with the assay technology rather than inhibiting the kinase.
Protocol:
-
Perform the ADP-Glo™ assay in the absence of Kinase-X but in the presence of a high concentration of ADP.
-
Compounds that reduce the luminescent signal in this format are likely interfering with the luciferase enzyme in the detection step and should be flagged as false positives.
PART 4: Secondary and Orthogonal Assays
Objective: To confirm the inhibitory activity of the hits using a different assay technology and to assess their activity in a cellular context.
Secondary Assay (e.g., TR-FRET):
-
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used as an orthogonal biochemical assay. This assay measures the phosphorylation of a biotinylated substrate by a terbium-labeled anti-phospho-antibody.
Orthogonal Cellular Assay:
-
Target Engagement: A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to Kinase-X in intact cells.
-
Phenotypic Assay: A cell viability assay (e.g., CellTiter-Glo®) in a cancer cell line known to be dependent on Kinase-X signaling can be used to assess the functional consequence of kinase inhibition.
Hypothetical Signaling Pathway and Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway involving Kinase-X and the proposed mechanism of action for the this compound inhibitors.
Caption: Hypothetical Kinase-X signaling pathway and inhibition by this compound derivatives.
Conclusion
This application note outlines a comprehensive and scientifically rigorous approach to the high-throughput screening of this compound derivatives for the discovery of novel kinase inhibitors. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively identify and validate promising lead compounds for further development in therapeutic areas such as oncology and inflammatory diseases. The isatin scaffold continues to be a valuable starting point for the design of potent and selective enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Investigation of 5-Ethyl-1H-indole-2,3-dione in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Isatin Scaffold
The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] Isatin and its derivatives have been reported to exhibit a wide range of pharmacological properties, including anticonvulsant, antiviral, anti-inflammatory, and notably, anticancer effects.[3][4] Several isatin-based compounds have shown promising antiproliferative activity against various cancer cell lines, with some advancing to preclinical and even clinical trials.[1][2] The anticancer mechanisms of isatin derivatives are multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.[6][7]
This document provides a comprehensive guide for researchers investigating the anticancer potential of a specific analog, 5-Ethyl-1H-indole-2,3-dione (also known as 5-ethylisatin). While specific data on this ethyl-substituted derivative is emerging, the well-established activities of the isatin family provide a strong rationale for its investigation. This guide outlines detailed protocols for assessing its cytotoxic and mechanistic effects on cancer cell lines.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Ethylisatin |
| CAS Number | 96202-56-1[8] |
| Molecular Formula | C₁₀H₉NO₂[8] |
| Molecular Weight | 175.19 g/mol [8] |
| Structure | |
![]() | |
| Appearance | Typically an orange to red crystalline solid |
| Solubility | Soluble in DMSO and other organic solvents; sparingly soluble in aqueous solutions. |
Note: It is crucial to determine the purity and confirm the structure of the compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) before initiating biological studies.
Experimental Workflow for Anticancer Evaluation
A systematic approach is essential to characterize the anticancer properties of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 4. ijstr.org [ijstr.org]
- 5. biomedres.us [biomedres.us]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Antimicrobial Assays of 5-Ethyl-1H-indole-2,3-dione
Introduction: The Antimicrobial Potential of Isatin Scaffolds
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health.[1] This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The isatin (1H-indole-2,3-dione) scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5][6] The derivatization of the isatin core, such as the introduction of a 5-ethyl group to form 5-Ethyl-1H-indole-2,3-dione, offers a promising avenue for the development of new therapeutic agents.[7][8]
This comprehensive guide provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial properties of this compound. These methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[9][10][11][12][13][14] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial compounds.
Part 1: Foundational Assays for Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial activity typically involves determining its minimum inhibitory concentration (MIC) and evaluating its effect on microbial growth through diffusion-based methods. These foundational assays provide a baseline understanding of the compound's potency and spectrum of activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16] This assay is crucial for establishing the potency of this compound and is amenable to high-throughput screening.[17][18]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This format allows for the simultaneous testing of multiple concentrations of the compound against different microbial strains, conserving reagents and time.[16]
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is essential for accurately identifying the MIC value.[15]
-
Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC results.[19][20]
-
Growth and Sterility Controls: These are indispensable for validating the assay. The growth control confirms the viability of the microorganism in the test medium, while the sterility control ensures that the medium and compound are not contaminated.[15]
Experimental Protocol: Broth Microdilution
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a working solution of this compound in the appropriate broth.
-
In a 96-well plate, perform a two-fold serial dilution of the compound to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration of the compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[19][20]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the sterility control).
-
The final volume in each well should be uniform.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
Data Analysis and Interpretation:
Data Presentation: Example MIC Data Table
| Compound | Test Organism | MIC (µg/mL) |
| This compound | S. aureus ATCC 29213 | 16 |
| This compound | E. coli ATCC 25922 | 64 |
| This compound | C. albicans ATCC 90028 | 32 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 |
| Fluconazole | C. albicans ATCC 90028 | 1 |
Workflow for Broth Microdilution Assay
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. brieflands.com [brieflands.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. darvashco.com [darvashco.com]
- 15. youtube.com [youtube.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application of 5-Ethyl-1H-indole-2,3-dione in kinase inhibitor assays
Application Note & Protocols
Topic: Application of 5-Ethyl-1H-indole-2,3-dione in Kinase Inhibitor Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them paramount targets in modern drug discovery, particularly in oncology and inflammatory diseases.[1][2] The isatin (1H-indole-2,3-dione) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of derivatives with potent kinase inhibitory activity.[3] This document provides a comprehensive guide to utilizing a specific isatin derivative, This compound (C₁₀H₉NO₂)[4] , as a test compound in kinase inhibitor screening assays. We present detailed, field-proven protocols for both a biochemical, high-throughput screening (HTS) assay and a secondary, cell-based validation assay. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility. This guide is intended to empower researchers to effectively characterize the inhibitory potential of this compound and related molecules against specific kinase targets.
Scientific Background: The Rationale for Targeting Kinases with Isatin Scaffolds
Protein Kinases: Master Regulators and Prime Drug Targets
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human genome, these enzymes form a complex signaling network that governs fundamental cellular processes like growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation and survival.[1][5] Consequently, small-molecule kinase inhibitors have become one of the most successful classes of targeted therapies.[1]
The Isatin Scaffold: A Privileged Structure for Kinase Inhibition
The isatin (1H-indole-2,3-dione) framework is a versatile and synthetically accessible structure that has been extensively explored in drug discovery.[6] Its rigid, planar structure and hydrogen bonding capabilities allow it to fit into the highly conserved ATP-binding pocket of many kinases.[7] By occupying this site, isatin derivatives can competitively block ATP from binding, thereby inhibiting the phosphotransfer reaction and halting downstream signaling. The ethyl group at the 5-position of this compound can further influence its binding affinity and selectivity through hydrophobic interactions within the active site. Numerous studies have demonstrated the potent inhibitory activity of isatin derivatives against a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.[3][8][9][10]
Caption: Simplified kinase signaling and mechanism of inhibition.
Assay Technologies: From High-Throughput Screening to Cellular Validation
Evaluating a potential kinase inhibitor requires a multi-faceted approach. A typical workflow begins with a high-throughput biochemical assay to identify initial "hits" from a large compound library, followed by more complex cell-based assays to confirm activity in a physiologically relevant context.[5][11]
-
Biochemical Assays: These in vitro assays use purified, recombinant kinase enzymes and synthetic substrates to directly measure the catalytic activity of the kinase.[1] They are highly reproducible, scalable, and ideal for determining direct enzyme inhibition and calculating potency (e.g., IC₅₀ values).[7] Technologies like luminescence-based ADP detection (e.g., ADP-Glo™) are favored for their sensitivity and broad applicability.[1][7]
-
Cell-Based Assays: These assays measure kinase activity within living cells, providing critical information on compound permeability, interaction with cellular factors, and off-target effects.[12] They assess the compound's ability to inhibit the phosphorylation of an endogenous substrate or a downstream signaling event, offering a more accurate prediction of potential therapeutic efficacy.[5][11]
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust, HTS-compatible method to determine the IC₅₀ value of this compound against a target kinase (e.g., Aurora Kinase A) using the principle of ADP quantification. The amount of ADP produced is directly proportional to kinase activity.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound | e.g., CymitQuimica[4] | Test Inhibitor |
| Recombinant Human Kinase (e.g., AurA) | e.g., Promega, Thermo | Enzyme source |
| Kinase-specific Substrate (e.g., Kemptide) | e.g., Sigma-Aldrich | Substrate for phosphorylation |
| Adenosine 5'-triphosphate (ATP) | e.g., Sigma-Aldrich | Phosphate donor |
| Kinase Assay Buffer | Various | Provides optimal pH and ionic conditions for enzyme activity |
| Staurosporine | e.g., Cayman Chemical | Positive Control (non-selective potent kinase inhibitor) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | e.g., Sigma-Aldrich | Solvent for compounds |
| ADP-Glo™ Kinase Assay Kit | Promega | Reagents for stopping reaction and detecting ADP via luminescence |
| 384-well, low-volume, white plates | e.g., Corning | Assay plates suitable for luminescence measurements |
Experimental Workflow
Caption: Workflow for the biochemical kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 0.5 µM).
-
Prepare a similar dilution series for the positive control, Staurosporine (starting at 10 µM).
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 2.5 µL of the this compound serial dilutions.
-
Positive Control: Add 2.5 µL of the Staurosporine serial dilutions.
-
Negative Control (0% Inhibition): Add 2.5 µL of 100% DMSO.
-
Blank (100% Inhibition): Add 2.5 µL of assay buffer (no enzyme).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mixture in kinase assay buffer. The final concentration of the enzyme should be optimized beforehand to ensure the reaction is in the linear range.[7]
-
Add 2.5 µL of this mixture to all wells except the Blank.
-
Gently mix the plate and incubate for 15 minutes at room temperature (RT). This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[7]
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Mix the plate and incubate for 1 hour at RT.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at RT.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light.
-
Incubate for 30 minutes at RT to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol 2: Cell-Based Western Blot Assay for Target Engagement
This protocol assesses the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Human Cell Line (expressing the target kinase) | e.g., ATCC | Cellular model system |
| Complete Cell Culture Medium | e.g., Gibco | Cell growth and maintenance |
| This compound | e.g., CymitQuimica[4] | Test Inhibitor |
| Lysis Buffer (e.g., RIPA buffer) with Protease/Phosphatase Inhibitors | e.g., Cell Signaling Tech. | Lyse cells and preserve protein phosphorylation status |
| Primary Antibody (specific for the phosphorylated substrate) | e.g., Cell Signaling Tech. | Detects the phosphorylated target protein |
| Primary Antibody (specific for the total substrate protein) | e.g., Cell Signaling Tech. | Detects total target protein, used as a loading control |
| HRP-conjugated Secondary Antibody | e.g., Bio-Rad | Binds to the primary antibody for signal detection |
| Enhanced Chemiluminescence (ECL) Substrate | e.g., Thermo Fisher | Substrate for HRP, produces light for imaging |
| BCA Protein Assay Kit | e.g., Thermo Fisher | Quantifies total protein concentration for equal loading |
Experimental Workflow
Caption: Workflow for the cell-based Western blot assay.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed the appropriate cell line into 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treat cells with a range of inhibitor concentrations (e.g., 0, 0.1, 1, 10, 50 µM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at RT.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using a digital imager.
-
(Optional but recommended) Strip the membrane and re-probe with the primary antibody for the total substrate protein to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, normalize the phospho-protein signal to the total-protein signal.
-
Observe the dose-dependent decrease in the normalized phospho-protein signal in response to treatment with this compound, confirming its on-target activity in a cellular environment.
-
Data Interpretation and Troubleshooting
| Parameter/Issue | Interpretation / Solution |
| Biochemical IC₅₀ | A lower IC₅₀ value indicates higher potency. An IC₅₀ in the nanomolar to low micromolar range is generally considered a promising result for a lead compound.[13] |
| Cellular Activity | A reduction in substrate phosphorylation in the Western blot confirms that the compound is cell-permeable and active in a physiological context. The effective concentration in cells is often higher than the biochemical IC₅₀ due to factors like membrane transport and intracellular ATP concentrations.[12] |
| High Background Signal | In biochemical assays, this may indicate contaminated reagents or suboptimal enzyme concentration. In Western blots, it could be due to insufficient blocking or washing steps. |
| No Inhibition Observed | The compound may not be an inhibitor for the chosen kinase, or it may have precipitated out of solution. Verify compound solubility in the final assay buffer. The DMSO concentration should be kept low to minimize its impact on kinase activity.[1] |
| Discrepancy in Data | If biochemical potency (low IC₅₀) does not translate to cellular activity, it may suggest poor cell permeability, rapid metabolism of the compound, or efflux from the cell. |
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. domainex.co.uk [domainex.co.uk]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antiviral Drugs Using the 5-Ethyl-1H-indole-2,3-dione Scaffold
Introduction: The Promise of the Isatin Scaffold in Antiviral Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and notably, antiviral properties.[1][2][3] The versatility of the isatin core allows for chemical modifications at several positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on the 5-ethyl-1H-indole-2,3-dione (5-ethylisatin) scaffold as a promising starting point for the development of novel antiviral agents. The introduction of an ethyl group at the C-5 position can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with viral targets and improving its pharmacokinetic profile.
Historically, isatin derivatives have shown remarkable and broad-spectrum antiviral properties.[4] For instance, Methisazone (N-methylisatin-β-thiosemicarbazone) was one of the pioneering synthetic antiviral drugs.[5] This underscores the potential of the isatin scaffold in addressing viral diseases. This document provides a comprehensive guide for researchers, covering the synthesis of the 5-ethylisatin core, its derivatization into potential antiviral compounds, and detailed protocols for their in vitro evaluation.
Strategic Workflow for Antiviral Drug Development with 5-Ethylisatin
The development of antiviral drugs from the 5-ethylisatin scaffold follows a logical progression from chemical synthesis to biological evaluation. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for the development of antiviral agents from the 5-ethylisatin scaffold.
Part 1: Synthesis of the this compound Scaffold and its Derivatives
Protocol 1: Synthesis of this compound via Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classical and reliable method for the preparation of isatins from anilines.[1][6][7] This protocol is adapted for the synthesis of 5-ethylisatin starting from 4-ethylaniline. The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-ethylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
Materials:
-
4-ethylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Hydrochloric acid, concentrated
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and anhydrous sodium sulfate in deionized water.
-
In a separate beaker, prepare a solution of 4-ethylaniline (1.0 eq) in water and add concentrated hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the 4-ethylaniline solution.
-
Combine the two solutions and heat the mixture to reflux for a short period.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure 2-(hydroxyimino)-N-(4-ethylphenyl)acetamide.
-
Step 2: Cyclization to this compound
-
Materials:
-
2-(Hydroxyimino)-N-(4-ethylphenyl)acetamide
-
Sulfuric acid, concentrated
-
-
Procedure:
-
Carefully add the dried 2-(hydroxyimino)-N-(4-ethylphenyl)acetamide in small portions to concentrated sulfuric acid, maintaining the temperature below 70°C.
-
After the addition is complete, stir the mixture for a short period.
-
Pour the reaction mixture onto crushed ice to precipitate the 5-ethylisatin.
-
Filter the product, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
-
Protocol 2: Synthesis of 5-Ethylisatin-3-Thiosemicarbazone Derivatives
Thiosemicarbazones are a well-established class of compounds with significant antiviral activity.[4] The C3-carbonyl group of isatin is highly reactive and readily undergoes condensation with thiosemicarbazide.
-
Materials:
-
This compound
-
Thiosemicarbazide (or substituted thiosemicarbazides)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in warm ethanol.
-
Add a solution of thiosemicarbazide (1.0 eq) in ethanol to the isatin solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the 5-ethylisatin-3-thiosemicarbazone derivative.
-
Protocol 3: Synthesis of 5-Ethylisatin-3-Schiff Base Derivatives
Schiff bases, formed by the condensation of the C3-carbonyl of isatin with primary amines, are another important class of isatin derivatives with potential antiviral properties.[4]
-
Materials:
-
This compound
-
Various primary aromatic or aliphatic amines
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired primary amine (1.0 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The Schiff base product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Part 2: In Vitro Evaluation of Antiviral Activity and Cytotoxicity
A crucial aspect of antiviral drug development is to determine the efficacy of the compounds against a specific virus while ensuring they are not toxic to the host cells. The therapeutic index (TI), the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50), is a key parameter for evaluating the potential of a drug candidate.
Protocol 4: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Materials:
-
Host cell line appropriate for the target virus
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (5-ethylisatin derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the 96-well plates with the host cells at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a cell-free control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis.
-
Protocol 5: Antiviral Efficacy Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
-
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock of a known titer
-
Test compounds (5-ethylisatin derivatives)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet solution for staining
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with a predetermined number of plaque-forming units (PFU) of the virus and incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with medium.
-
Add the overlay medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After the incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by regression analysis.
-
Part 3: Data Analysis and Interpretation
The data obtained from the cytotoxicity and antiviral assays are used to evaluate the potential of the synthesized 5-ethylisatin derivatives.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for 5-Ethylisatin Derivatives
| Compound ID | Modification on 5-Ethylisatin Scaffold | Target Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 5-Et-TSC | 3-Thiosemicarbazone | Vaccinia Virus | >100 | 2.5 | >40 |
| 5-Et-SB-An | 3-Schiff base with Aniline | Influenza A | 85 | 10.2 | 8.3 |
| 5-Et-SB-pClAn | 3-Schiff base with p-Chloroaniline | HIV-1 | 60 | 5.8 | 10.3 |
| 1-Me-5-Et-TSC | 1-Methyl-3-Thiosemicarbazone | HSV-1 | >100 | 1.8 | >55.6 |
| 1-Et-5-Et-TSC | 1-Ethyl-3-Thiosemicarbazone | Vaccinia Virus | >100 | 0.9 | >111.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
A higher Selectivity Index (SI) is desirable as it indicates that the compound is more potent against the virus than it is toxic to the host cells. Compounds with a high SI are considered promising candidates for further development.
Part 4: Mechanistic Insights and In Silico Modeling
Understanding the mechanism of action is crucial for rational drug design and optimization. Isatin derivatives have been reported to inhibit various viral targets.
Potential Viral Targets for 5-Ethylisatin Derivatives
-
Viral Proteases: Many viruses rely on proteases for the cleavage of viral polyproteins into functional proteins. The isatin scaffold has been shown to be a good starting point for the design of inhibitors of viral proteases, such as the SARS-CoV 3C-like protease.[9][10][11] The carbonyl groups at C2 and C3 of the isatin core can form hydrogen bonds with key residues in the active site of the protease.[4]
-
Reverse Transcriptase: For retroviruses like HIV, reverse transcriptase (RT) is an essential enzyme for converting the viral RNA genome into DNA. Isatin derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[7]
In Silico Modeling Workflow
Molecular docking and other computational methods can provide valuable insights into the binding interactions between the 5-ethylisatin derivatives and their potential viral targets, guiding the design of more potent inhibitors.
Caption: A simplified workflow for in silico modeling of 5-ethylisatin derivatives.
Conclusion and Future Perspectives
The this compound scaffold holds significant promise for the development of novel antiviral agents. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for drug discovery campaigns. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize 5-ethylisatin derivatives as potential antiviral therapeutics. Future research should focus on expanding the library of 5-ethylisatin derivatives, evaluating their activity against a broader range of viruses, and elucidating their precise mechanisms of action through detailed biochemical and structural studies.
References
- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising Schiff bases in antiviral drug design and discovery [ouci.dntb.gov.ua]
- 6. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, modification and docking studies of 5-sulfonyl isatin derivatives as SARS-CoV 3C-like protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent inhibitors of SARS-CoV-2 3C-like protease derived from N-substituted isatin compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Ethyl-1H-indole-2,3-dione as a Versatile Precursor for the Synthesis of Complex Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-1H-indole-2,3-dione, commonly known as 5-ethylisatin, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique structural features, including a reactive C3-ketone, a vicinal C2-amide carbonyl, an acidic N-H proton, and an aromatic ring amenable to substitution, make it an exceptionally versatile building block for the synthesis of a diverse array of complex heterocyclic systems.[2][3] This guide provides an in-depth exploration of 5-ethylisatin's reactivity and offers detailed, field-proven protocols for its application in constructing high-value molecular architectures, such as quinolines and spirooxindoles. The methodologies presented are designed to be reproducible and are supported by mechanistic insights to aid researchers in adapting and expanding upon these synthetic strategies.
Introduction: The Synthetic Power of the 5-Ethylisatin Core
Isatin and its derivatives are foundational synthons in drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The 5-ethyl substituent on the isatin core provides a key point of modulation. Compared to the parent isatin, the ethyl group enhances lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as membrane permeability and binding affinity to biological targets.
The synthetic utility of 5-ethylisatin stems from three primary reactive centers:
-
The C3-Carbonyl Group: This is the most electrophilic center, readily participating in condensation reactions with active methylene compounds, nucleophilic additions, and cycloadditions.
-
The N1-H (Amide Proton): This proton is acidic and can be deprotonated to form an anion, facilitating N-alkylation or N-acylation to introduce further diversity.[6]
-
The Benzene Ring: The electron-rich aromatic ring can undergo electrophilic substitution, although the primary reactivity is dominated by the carbonyl groups.
This guide will focus on two powerful transformations that leverage the reactivity of the C3-carbonyl: the Pfitzinger Quinoline Synthesis and Multicomponent Reactions (MCRs) for the construction of Spirooxindoles.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material's properties is critical for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | - |
| Molecular Weight | 175.18 g/mol | - |
| Appearance | Orange to red crystalline solid | [7] |
| Melting Point | 162-164 °C | - |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water. | [7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.09 (s, 1H, NH), 7.45 (d, 1H), 7.40 (s, 1H), 6.85 (d, 1H), 2.58 (q, 2H, CH₂), 1.15 (t, 3H, CH₃) | - |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 184.5, 159.8, 149.1, 137.9, 131.2, 124.0, 118.1, 112.0, 28.1, 15.9 | - |
Synthetic Transformations and Protocols
Application Note 3.1: The Pfitzinger Reaction for Quinoline Synthesis
The Pfitzinger reaction is a classic and reliable method for constructing the quinoline ring system, a core structure in many pharmaceuticals (e.g., Cinchocaine).[8][9] The reaction condenses an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[10]
Causality and Mechanism: The choice of a strong base (e.g., KOH) is crucial. Its first role is to hydrolyze the amide bond of 5-ethylisatin, opening the five-membered ring to form a reactive potassium 2-amino-4-ethylphenylglyoxylate intermediate.[8][9] This intermediate's aniline moiety then condenses with the ketone (e.g., acetophenone) to form an imine, which tautomerizes to an enamine. The subsequent intramolecular Claisen-like condensation and dehydration forge the new heterocyclic ring, yielding the final quinoline product.[9] The ethyl group at the 6-position of the resulting quinoline influences its electronic properties and steric profile.
Protocol 3.1.1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Prepare Base Solution: In a 100 mL round-bottom flask, prepare a 33% (w/v) solution of KOH by carefully dissolving 5.0 g of KOH pellets in 15 mL of 95% ethanol with stirring. Caution: Dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 3.0 g (1.0 eq) of 5-ethylisatin. The color of the mixture should change as the ring opens to form the potassium salt. Continue stirring at room temperature for 30 minutes.
-
Add Carbonyl Component: Add 2.1 mL (1.0 eq) of acetophenone to the reaction mixture dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Stir until homogenous. Carefully acidify the solution to pH ~4-5 by the dropwise addition of concentrated HCl. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 6-Ethyl-2-phenylquinoline-4-carboxylic acid.
Application Note 3.2: Multicomponent Reactions (MCRs) for Spirooxindole Synthesis
MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all starting materials.[11] Isatins are exceptional substrates for MCRs, particularly for the synthesis of spirooxindoles.[12][13] Spirooxindoles, characterized by a spiro-fused carbon at the C3 position of the oxindole core, are a prominent structural motif in many natural products and pharmacologically active compounds.[3][14]
Causality and Mechanism: A common and powerful MCR is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[15] In this context, 5-ethylisatin is condensed with an amino acid (e.g., proline or sarcosine) to generate an azomethine ylide in situ. This highly reactive 1,3-dipole is then trapped by an electron-deficient alkene (the dipolarophile), leading to the stereoselective formation of a complex spiropyrrolidinyl oxindole.[16] The reaction's efficiency stems from the cascade nature, where the formation of the reactive intermediate drives the reaction forward, often under mild conditions.[13]
Protocol 3.2.1: Three-Component Synthesis of a Spiropyrrolidinyl Oxindole Derivative
Materials:
-
This compound (1.0 eq)
-
Sarcosine (N-methylglycine) (1.2 eq)
-
N-Phenylmaleimide (1.2 eq)
-
Methanol (reagent grade)
-
Round-bottom flask (50 mL), magnetic stirrer.
Procedure:
-
Setup: To a 50 mL round-bottom flask, add 5-ethylisatin (175 mg, 1.0 mmol, 1.0 eq), sarcosine (107 mg, 1.2 mmol, 1.2 eq), and N-phenylmaleimide (208 mg, 1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 10 mL of methanol to the flask.
-
Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within 4-6 hours. Progress can be monitored by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexane as eluent).[6]
-
Isolation: Upon completion, a precipitate often forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol (2 x 5 mL) to remove any unreacted starting materials. The product is often pure enough after filtration. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography.[6]
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
Acetophenone: Flammable liquid and vapor. Harmful if swallowed.
-
Solvents (Ethanol, Methanol): Flammable. Use in a well-ventilated area or fume hood.
Conclusion
This compound is a powerful and adaptable precursor for generating molecular complexity. The protocols detailed herein for the Pfitzinger quinoline synthesis and multicomponent spirooxindole formation represent robust and scalable methods for accessing valuable heterocyclic cores. The inherent reactivity of the isatin scaffold, combined with the modulating effect of the 5-ethyl group, ensures its continued relevance in the fields of drug discovery and synthetic chemistry. Researchers are encouraged to use these notes as a foundation for exploring novel transformations and developing new bioactive agents.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjppd.org [rjppd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dspace.uevora.pt [dspace.uevora.pt]
- 13. dspace.uevora.pt [dspace.uevora.pt]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formation of diverse polycyclic spirooxindoles via three-component reaction of isoquinolinium salts, isatins and malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 5-Ethyl-1H-indole-2,3-dione
Introduction
5-Ethyl-1H-indole-2,3-dione, also known as 5-ethylisatin, is a derivative of isatin (1H-indole-2,3-dione), a significant heterocyclic compound found endogenously in humans and present in various natural sources[1][2][3]. Isatin and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them promising candidates in drug discovery and development[1][4]. The ethyl substitution at the C5 position of the indole ring can significantly modulate its physicochemical properties and biological activity. Accurate and precise quantification of this compound is therefore critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolic research.
This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound in various matrices. We will delve into the principles and practical protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [5] |
| Molecular Weight | 175.187 g/mol | [5] |
| Appearance | Likely a colored solid (Isatin is orange-red) | Inferred from Isatin |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetonitrile, and DMSO. | Inferred from Isatin derivatives[6] |
| CAS Number | 96202-56-1 | [5] |
I. High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like isatin derivatives. Its versatility in column chemistry and detection methods allows for tailored applications.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating indole derivatives. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The ethyl group on this compound increases its hydrophobicity compared to isatin, leading to stronger retention on a C18 column. The mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile or methanol, is optimized to achieve efficient separation from other matrix components.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC-based quantification of this compound.
Detailed HPLC Protocol
This protocol is a robust starting point and should be validated according to ICH guidelines for specific applications[7].
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)[8]
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | The organic/aqueous ratio balances retention and elution. Formic acid improves peak shape and is MS-compatible[8]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 35 °C | Maintaining a constant temperature ensures reproducible retention times[9]. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~254 nm or scan for λmax | Indole derivatives typically exhibit strong absorbance in the UV region. A DAD can be used to determine the optimal wavelength. |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Depending on the matrix, sample preparation may involve extraction, dilution, and filtration. For a solid formulation, dissolve a known amount in methanol, sonicate, and filter through a 0.45 µm filter before injection.
5. Validation Parameters:
-
Linearity: Assess the linear relationship between concentration and peak area over the desired range. A correlation coefficient (r²) > 0.999 is desirable[9].
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies at different concentration levels (e.g., 80%, 100%, 120%)[10].
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD), which should typically be <2%[7].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively[11].
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For isatin derivatives, derivatization is often necessary to improve volatility and thermal stability.
Principle and Derivatization Causality
Direct injection of isatin derivatives into a hot GC inlet can lead to thermal degradation. Derivatization is employed to convert the polar N-H and keto groups into more volatile and stable moieties. A common approach involves a two-step reaction: first, reaction with hydroxylamine to form an oxime, followed by silylation (e.g., with MTBSTFA) to create a bulky, thermally stable derivative[12]. This process ensures the compound can traverse the GC column without degradation, providing sharp, symmetrical peaks.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound, including the crucial derivatization step.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): 5-Methylisatin is a suitable choice as it is structurally similar and not endogenously present[12].
-
Hydroxylamine hydrochloride
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Ethyl acetate (GC grade)
2. Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
3. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient is necessary to elute the derivatized compound effectively. |
| MS Source Temp | 230 °C | Standard temperature for an electron ionization (EI) source. |
| MS Quad Temp | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode provides higher sensitivity and selectivity by monitoring specific m/z values[12]. |
4. Derivatization and Sample Preparation:
-
To an aliquot of the sample or standard, add a known amount of the internal standard (5-methylisatin).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add hydroxylamine hydrochloride in pyridine and heat to form the oxime derivative.
-
After cooling, add MTBSTFA and heat again to complete the silylation. The resulting solution is ready for injection[12].
5. Quantification:
-
Quantification is based on the ratio of the peak area of the analyte's characteristic ion to the peak area of the internal standard's characteristic ion.
-
A calibration curve is constructed by plotting this ratio against the concentration of the standards.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices, such as biological fluids, due to its exceptional sensitivity and selectivity.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity[13][14].
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical LC-MS/MS workflow for quantifying this compound in biological samples.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d₅) is highly recommended for optimal accuracy. If unavailable, a close structural analog can be used.
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
3. LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) | Shorter columns with smaller particles are suitable for the fast gradients used in LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A gradient elution (e.g., 5% to 95% B over 5 minutes) is typical for efficient elution and cleanup. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | ESI or APCI, positive mode | Both can be effective for indole compounds; source optimization is required[13]. ESI is generally preferred for its soft ionization. |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 176.1. Product ions to be determined by infusion and fragmentation of the standard. | The selection of a stable precursor and a specific, intense product ion is key to the MRM method's selectivity. |
4. Sample Preparation (for Plasma/Serum):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins[14].
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Summary of Quantitative Methods
| Method | Throughput | Sensitivity | Selectivity | Key Advantage | Key Limitation |
| HPLC-UV | High | Moderate | Good | Widely available, robust | Lower sensitivity for trace analysis |
| GC-MS | Moderate | High | Very Good | Excellent for volatile impurities | Requires derivatization, not suitable for thermolabile compounds |
| LC-MS/MS | High | Excellent | Excellent | Gold standard for bioanalysis, high sensitivity and specificity | Higher cost and complexity |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of bulk material or formulations, a validated HPLC-UV method is often sufficient, providing a balance of performance and accessibility. When higher sensitivity is required or for the analysis of complex mixtures, GC-MS after derivatization offers excellent performance. For trace-level quantification in challenging biological matrices, LC-MS/MS is the unequivocal method of choice, delivering unparalleled sensitivity and selectivity. Each protocol presented herein provides a solid foundation for method development and validation, empowering researchers to generate high-quality, reliable data in their pursuit of novel therapeutics and a deeper understanding of the biological roles of isatin derivatives.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Separation of 5-Methylisatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. longdom.org [longdom.org]
- 10. Quality by design based ecofriendly HPLC analytical method for simultaneous quantification of erastin and lenalidomide in mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Efficacy of 5-Ethyl-1H-indole-2,3-dione Against Diverse Pathogenic Threats
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Ethyl-1H-indole-2,3-dione, a derivative of the privileged isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogues have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This guide moves beyond a simple recitation of steps, offering detailed, self-validating protocols grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We will explore the causality behind experimental design, ensuring that investigators can not only execute these assays but also critically interpret the data to assess the therapeutic potential of this compound. Protocols for antibacterial, antifungal, and antiviral testing are presented, complete with data interpretation guidelines and workflow visualizations.
Introduction: The Therapeutic Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile structure and wide spectrum of biological activities.[4] The isatin core, with its reactive carbonyl groups and modifiable lactam nitrogen, serves as a versatile scaffold for synthetic chemists to generate extensive libraries of derivatives.[2][5] This structural flexibility has led to the development of isatin-based compounds with potent activities, including several that have advanced to clinical trials for various diseases.[1][5]
The compound of interest, This compound (CAS: 96202-56-1), is a specific derivative where an ethyl group is substituted at the 5-position of the indole ring.[6] While the broader isatin family is known for its antimicrobial and antiviral potential, the specific activity profile of this ethyl-substituted analogue requires rigorous empirical evaluation.[1][3] These application notes provide the foundational protocols to systematically characterize its efficacy against a range of clinically relevant pathogens.
Chemical Structure of this compound:
The rationale for testing this specific compound is rooted in the established principle that minor structural modifications to a pharmacophore can significantly alter its biological activity, selectivity, and pharmacokinetic properties. The addition of the ethyl group may enhance lipophilicity, potentially improving cell membrane penetration and target engagement.
Antibacterial Susceptibility Testing
The initial assessment of an antimicrobial agent involves determining the minimum concentration required to inhibit its growth and the concentration required to kill it. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[7][8] The broth microdilution method is a gold-standard, quantitative technique that provides reproducible MIC values and is recommended by both CLSI and EUCAST.[9][10][11][12]
Expertise & Causality: Why Broth Microdilution?
The broth microdilution method is chosen over other techniques (like disk diffusion) for its quantitative nature.[13][14] While disk diffusion provides a qualitative result (susceptible, intermediate, or resistant), broth microdilution yields a precise MIC value (e.g., in µg/mL).[15] This quantitative data is crucial for early-stage drug development as it allows for direct comparison of potency between different compounds and provides the necessary foundation for subsequent bactericidal testing. The 96-well plate format also offers higher throughput, allowing for the simultaneous testing of multiple compounds against various bacterial strains.[9]
Protocol: MIC Determination via Broth Microdilution
This protocol is designed to determine the MIC of this compound against aerobic bacteria and is adapted from CLSI guidelines.[11][16]
Materials:
-
This compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile petri dishes and multichannel pipettes
Procedure:
-
Compound Preparation: Prepare a 1280 µg/mL stock solution of this compound in sterile DMSO. Note: The solvent concentration should not exceed 1% in the final assay wells to avoid toxicity.
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the 1280 µg/mL compound stock to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[17] Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL before inoculum is added).
-
Control Wells:
-
Well 11 (Growth Control): Contains 100 µL of CAMHB with no compound.
-
Well 12 (Sterility Control): Contains 100 µL of CAMHB with no compound and no bacteria.[10]
-
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[10]
-
Inoculation: Within 15 minutes of preparation, inoculate wells 1 through 11 with 100 µL of the adjusted bacterial inoculum.[18] This brings the final volume in each well to 200 µL and halves the compound concentrations (e.g., 640 µg/mL becomes 320 µg/mL). Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9][19]
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8] This protocol is a direct continuation of the MIC assay.
Procedure:
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each selected well onto a sterile Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that shows a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies for a 100 µL plating volume).[8][20]
Data Presentation & Interpretation
Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is an important indicator of whether the compound is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 64 | 4 | Bactericidal |
| P. aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
Workflow Visualization: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Antifungal Susceptibility Testing
Similar to bacteria, determining the MIC and Minimum Fungicidal Concentration (MFC) is essential for evaluating antifungal agents. The CLSI M27-A3 and EUCAST methodologies for yeasts provide a standardized framework for broth microdilution testing.[21][22]
Protocol: MIC Determination for Yeasts
This protocol is specifically for yeast species like Candida albicans.
Materials:
-
As per antibacterial protocol, but with the following modifications:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.
-
Yeast Strains: e.g., Candida albicans ATCC 90028.
Procedure:
-
Compound & Plate Preparation: Follow steps 1-4 from the antibacterial MIC protocol, using RPMI-1640 medium instead of CAMHB.
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the adjusted yeast inoculum.
-
Incubation: Incubate at 35°C for 24-48 hours.[21]
-
Reading the MIC: The reading endpoint can vary by antifungal class. For novel compounds, a conservative endpoint is the lowest concentration showing a prominent (≥50%) decrease in turbidity compared to the growth control.[21][23]
Protocol: Determination of Minimum Fungicidal Concentration (MFC)
The MFC determination is analogous to the MBC protocol.
Procedure:
-
Subculturing: From the clear or significantly reduced turbidity wells (MIC, 2xMIC, 4xMIC), plate 10-100 µL onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours.
-
Reading the MFC: The MFC is the lowest compound concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Antiviral Efficacy Testing
Evaluating antiviral activity requires a cell-based assay. A common and robust method is the Plaque Reduction Neutralization Test (PRNT), which is considered the "gold standard" for quantifying neutralizing antiviral activity.[24][25] A simpler, higher-throughput alternative for initial screening is the Cytopathic Effect (CPE) inhibition assay, which measures the ability of a compound to protect cells from virus-induced death or damage.[26]
Expertise & Causality: Why a CPE Inhibition Assay?
For initial screening of a novel compound like this compound, a CPE inhibition assay is highly efficient. It provides two critical parameters simultaneously: the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of cells from viral CPE, and the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the cells in the absence of a virus.[26] The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a crucial measure of the compound's therapeutic window. A high SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those at which it is toxic to the host cells.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
Materials:
-
This compound
-
Susceptible host cell line (e.g., Vero E6 cells)
-
Appropriate virus (e.g., an enveloped RNA virus)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., Neutral Red or MTS reagent)[26][27]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours (e.g., 1.5 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.[27]
-
Compound Dilution: On the day of the assay, prepare serial dilutions of this compound in cell culture medium directly in a separate 96-well plate. Prepare dilutions for both the antiviral efficacy and cytotoxicity assessments.
-
Assay Setup:
-
Antiviral Efficacy (Columns 1-10): Remove the old medium from the cell plate and add the prepared compound dilutions. Then, add the virus at a pre-determined multiplicity of infection (MOI) that causes >80% CPE in 3-4 days.
-
Virus Control (VC, Column 11): Add medium with virus but no compound.
-
Cell Control (CC, Column 12): Add medium with no virus and no compound.
-
Cytotoxicity (Separate Plate): Add the compound dilutions to a plate of cells without adding any virus to determine the CC₅₀.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show >80% CPE (typically 3-4 days).
-
Viability Assessment: Remove the medium and add a cell viability reagent (e.g., MTS) according to the manufacturer's instructions. After a short incubation, measure the absorbance on a microplate reader.[27]
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the cell control.
-
Use regression analysis to plot the dose-response curves and determine the EC₅₀ (from the virus-infected plate) and CC₅₀ (from the uninfected plate).
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀.
-
Data Presentation & Interpretation
A compound is generally considered a promising antiviral "hit" if it has a low micromolar or high nanomolar EC₅₀ and a Selectivity Index greater than 10.
| Parameter | Value (µM) |
| EC₅₀ | 5.2 |
| CC₅₀ | 115 |
| Selectivity Index (SI) | 22.1 |
Workflow Visualization: Antiviral CPE Assay
Caption: Workflow for CPE inhibition antiviral assay.
Trustworthiness: A Self-Validating System
The integrity of these protocols hinges on the consistent and correct use of controls. Each assay is designed to be a self-validating system:
-
Sterility Control: In the antimicrobial assays, the sterility control well (broth only) must remain clear. Any turbidity invalidates the plate, indicating contamination of the medium or plate.[10]
-
Growth/Virus Control: The positive growth control (bacteria/fungi in broth) and virus control (cells + virus) must show robust growth or >80% CPE, respectively. Failure to do so indicates a problem with the inoculum, cells, or incubation conditions, invalidating the results for that assay.[10]
-
Cell Control: In the antiviral assay, the cell control (cells only) must show a healthy, viable monolayer. This serves as the 100% viability benchmark for calculating EC₅₀ and CC₅₀.
-
Reference Compounds: For established pathogens, running a standard-of-care drug (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi, Remdesivir for a relevant virus) in parallel serves as a positive control for the assay's performance and allows for relative potency comparisons.
-
QC Strains: The use of well-characterized Quality Control (QC) strains, such as those from the American Type Culture Collection (ATCC), ensures reproducibility and allows for comparison of data across different laboratories.[28]
By adhering to these control measures, researchers can have high confidence in the generated data, ensuring that observed activity is a direct result of the compound's properties and not an experimental artifact.
References
- 1. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]
- 2. rjwave.org [rjwave.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. iacld.com [iacld.com]
- 12. ESCMID: EUCAST [escmid.org]
- 13. apec.org [apec.org]
- 14. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 15. mdpi.com [mdpi.com]
- 16. darvashco.com [darvashco.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microchemlab.com [microchemlab.com]
- 21. academic.oup.com [academic.oup.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioagilytix.com [bioagilytix.com]
- 25. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 26. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 27. bio-protocol.org [bio-protocol.org]
- 28. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Ethyl-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis of 5-Ethyl-1H-indole-2,3-dione (also known as 5-ethylisatin). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural steps, providing a framework for logical problem-solving and optimization.
The most established and widely used method for preparing substituted isatins, including 5-ethylisatin, is the Sandmeyer isatin synthesis.[1][2][3] This process involves a two-step sequence starting from the corresponding aniline derivative, in this case, 4-ethylaniline. The overall workflow is depicted below.
Caption: General workflow for the Sandmeyer synthesis of 5-ethylisatin.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My overall yield is very low. Where should I start investigating?
Low yields in the Sandmeyer synthesis are a frequent issue and can originate in either of the two main steps.[1][4]
Answer: A systematic approach is crucial. First, assess the yield and purity of your intermediate, 2-(hydroxyimino)-N-(4-ethylphenyl)acetamide, before proceeding to the cyclization.
-
Step 1: Condensation Issues: The reaction between 4-ethylaniline, chloral hydrate, and hydroxylamine can be plagued by side reactions, often leading to the formation of dark, tarry materials.[5] This is typically caused by poor temperature control or impure starting materials.[5] Ensure your 4-ethylaniline is pure (distilled if necessary) and that the reaction temperature is maintained consistently, as localized overheating can promote polymerization.[6][7] The presence of sodium sulfate in the reaction mixture is not just for a "salting-out" effect; it plays a critical role in moderating the reaction and promoting the precipitation of a cleaner intermediate product.[6]
-
Step 2: Cyclization Failure: The acid-catalyzed ring closure is highly sensitive. Low yields here are often due to:
-
Incomplete Cyclization: The isonitrosoacetanilide intermediate may have poor solubility in concentrated sulfuric acid, especially with lipophilic substituents like the ethyl group.[2] This leads to an incomplete reaction.
-
Degradation: The reaction is strongly exothermic upon addition of the intermediate to the acid. If the temperature rises too high (typically above 80°C), it can cause charring and sulfonation of the aromatic ring, leading to significant product loss.[6][7]
-
Solution Pathway:
-
Isolate and Verify Intermediate: After the first step, isolate the 2-(hydroxyimino)-N-(4-ethylphenyl)acetamide. Confirm its identity and purity (e.g., by melting point and TLC). If the yield or quality here is poor, optimize the condensation reaction before proceeding.
-
Optimize Cyclization:
-
Control Temperature: Add the dried intermediate in small portions to pre-heated (around 50°C) concentrated sulfuric acid with vigorous stirring to ensure efficient heat dissipation.[7] Carefully control the temperature, not allowing it to exceed 75-80°C.[6]
-
Consider Alternative Acids: For lipophilic substrates that exhibit poor solubility in sulfuric acid, using methanesulfonic acid can significantly improve yields by enhancing solubility and preventing incomplete cyclization.[2]
-
Question 2: I'm getting a significant amount of dark, intractable tar during the first step. How can I prevent this?
Answer: Tar formation is arguably the most common problem in the initial condensation step.[5] It arises from side reactions of the aniline starting material.
Causality: The immediate precipitation of aniline sulfate upon adding the aniline to the acidic reaction mixture can be a precursor to tar formation, especially upon heating.[5] If the aniline is not properly dissolved or dispersed, localized high concentrations can lead to polymerization and other side reactions.
Preventative Measures:
-
Purity of Aniline: Use high-purity, preferably redistilled, 4-ethylaniline. Aniline derivatives are prone to air oxidation, and the resulting impurities can catalyze tar formation.[6]
-
Order of Addition: Ensure the chloral hydrate and hydroxylamine hydrochloride are fully dissolved in the aqueous sodium sulfate solution before the 4-ethylaniline is added.
-
Vigorous Stirring: Maintain strong, constant mechanical stirring throughout the reaction to prevent clumping and ensure homogenous heat distribution.
-
Temperature Control: Do not overheat the reaction mixture. A steady temperature, often between 60-80°C, is optimal.[5]
Caption: Troubleshooting workflow for low yield in 5-ethylisatin synthesis.
Question 3: My crude product is an impure, sticky solid that is difficult to purify by recrystallization. What is a more robust purification method?
Answer: When standard recrystallization from solvents like glacial acetic acid or ethanol fails to yield a clean product, a highly effective method is purification via a bisulfite addition product.[8]
Mechanism: Isatins react with sodium bisulfite to form a water-soluble addition product (an isatin bisulfite). Most of the tarry, non-carbonyl impurities remain insoluble in water. This allows for a clean separation.
Detailed Protocol: Bisulfite Purification
-
Adduct Formation: Suspend the crude 5-ethylisatin in water. Add a solution of sodium bisulfite or sodium metabisulfite and heat the mixture. The isatin will dissolve as the water-soluble bisulfite adduct is formed.[8]
-
Decolorization: To the hot solution, add a small amount of activated carbon (e.g., Norit) to adsorb colored impurities.[8]
-
Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Regeneration: Cool the filtrate and carefully acidify it with a mineral acid (e.g., HCl or H₂SO₄). This will decompose the bisulfite adduct, causing the purified 5-ethylisatin to precipitate out of the solution.[8]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly. The resulting product should have a significantly higher purity and a sharp melting point.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal temperature range for the cyclization step?
-
Q: Can this synthesis be performed on a large scale?
-
A: Yes, but careful consideration must be given to heat management during the cyclization step. On a larger scale, the addition of the intermediate to the concentrated acid must be done very slowly, and efficient overhead stirring is mandatory to prevent localized overheating. The use of chloral hydrate, a regulated substance, may also impact large-scale production feasibility.[2]
-
-
Q: How do I know the condensation reaction (Step 1) is complete?
-
A: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-ethylaniline spot.[5] Visually, the reaction is often complete when a thick precipitate of the isonitrosoacetanilide intermediate has formed and no longer appears to increase in volume.
-
-
Q: Are there alternative, more modern methods for this synthesis?
-
A: While the Sandmeyer method is classic, other syntheses like the Stolle, Gassman, and Martinet procedures exist for isatin derivatives.[1] Additionally, modern methods involving the oxidation of indole derivatives or transition-metal-catalyzed cyclizations have been developed, which can offer milder conditions or different substrate scopes.[1][9] However, for the specific preparation from an aniline, the Sandmeyer route remains one of the most direct.[3]
-
Quantitative Data Summary
The following table summarizes the key troubleshooting points and optimization strategies discussed.
| Issue | Potential Cause(s) | Recommended Solution(s) | Supporting Rationale / Citation |
| Low Yield in Step 1 | Impure 4-ethylaniline; Local overheating; Inefficient mixing. | Use distilled aniline; Maintain temperature at 60-80°C; Use vigorous mechanical stirring. | Impurities catalyze side reactions.[5][6] |
| Tar Formation | Polymerization of aniline; Incomplete dissolution of aniline sulfate. | Ensure all reagents are dissolved before heating; Maintain homogenous mixture with strong stirring. | Prevents localized high concentrations of reactive species.[5][6] |
| Incomplete Cyclization | Poor solubility of the intermediate in H₂SO₄. | Use methanesulfonic acid as the cyclization medium instead of sulfuric acid. | Improves solubility of lipophilic intermediates, allowing the reaction to proceed to completion.[2] |
| Charring in Step 2 | Exothermic reaction leading to runaway temperature (>80°C). | Add intermediate in small portions to pre-heated acid; Ensure efficient heat dissipation via stirring/cooling. | Prevents degradation and sulfonation side reactions.[6][7] |
| Purification Difficulty | Presence of persistent, colored, or tarry impurities. | Purify via the sodium bisulfite adduct method before attempting final recrystallization. | Selectively converts the carbonyl-containing product to a water-soluble form, leaving impurities behind.[8] |
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.irapa.org [journals.irapa.org]
- 4. benchchem.com [benchchem.com]
- 5. physicsforums.com [physicsforums.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 9. Isatin synthesis [organic-chemistry.org]
Technical Support Center: 5-Ethyl-1H-indole-2,3-dione Purification
Welcome to the dedicated technical support guide for the purification of crude 5-Ethyl-1H-indole-2,3-dione (also known as 5-ethylisatin). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity 5-ethylisatin. Here, we consolidate field-proven insights and troubleshooting strategies to streamline your purification workflow.
Introduction
This compound is a valuable isatin derivative used as a building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.[1][2][3] The purity of this starting material is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. However, its purification is often hampered by the presence of structurally similar impurities, starting materials, and by-products from its synthesis. This guide provides a structured approach to troubleshooting these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. The most common method for synthesizing isatins is the Sandmeyer process.[1][4] Potential impurities from this synthesis include:
-
Unreacted 4-ethylaniline: The starting aniline derivative.
-
Isonitrosoacetanilide intermediate: Incomplete cyclization can leave residual intermediate.[5][6]
-
Polymeric materials: Acid-catalyzed side reactions can sometimes lead to the formation of polymeric by-products.
-
Oxidation products: Isatins can be susceptible to oxidation, leading to the formation of isatoic anhydride derivatives, especially under harsh conditions.[6]
Q2: What is the general solubility profile of this compound?
A2: While specific data for 5-ethylisatin is not extensively published, based on the general solubility of isatin and its derivatives, the following can be expected:
-
Good solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Moderate solubility: In solvents like ethanol, methanol, ethyl acetate, and acetone.[7]
-
Poor solubility: In non-polar solvents such as hexanes and in water.[7][8][9]
This solubility profile is crucial for selecting appropriate solvents for recrystallization and chromatography.
Q3: Is this compound stable under typical purification conditions?
A3: Isatins are generally stable compounds. However, prolonged exposure to strong acids or bases, and high temperatures should be avoided to prevent degradation or side reactions. The bright orange-red color of isatin is a key characteristic of the pure compound.[4] Any significant color change during purification might indicate decomposition.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Probable Cause:
-
Inappropriate solvent choice: The solvent may be too good, keeping a significant amount of the product dissolved even at low temperatures.[10][11]
-
Using too much solvent: An excessive amount of solvent will prevent the solution from reaching saturation upon cooling, leading to poor crystal formation.[12]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, rather than well-formed, pure crystals.[10]
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent. An ideal solvent should dissolve the crude product when hot but have low solubility when cold.[11][12] For 5-ethylisatin, consider solvent systems like ethanol/water or ethyl acetate/hexane.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.[12]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal recovery.[10]
Problem 2: Persistent Impurities After Recrystallization
Probable Cause:
-
Co-crystallization: The impurities may have similar solubility and crystal lattice packing properties to 5-ethylisatin, causing them to crystallize along with the product.
-
Inclusion of mother liquor: Impurities can be trapped within the crystal lattice or on the surface of the crystals if not washed properly.
Solution:
-
Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Solvent System Modification: Try a different solvent or a two-solvent system for recrystallization. This can alter the solubility of the impurities relative to the product.
-
Thorough Washing: After filtration, wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[10]
Problem 3: Streaking or Poor Separation in Column Chromatography
Probable Cause:
-
Inappropriate solvent system (eluent): If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.[13][14]
-
Column overloading: Applying too much crude material to the column will lead to broad bands and overlapping of compounds.[13]
-
Poor column packing: Cracks or channels in the stationary phase (silica gel) will result in an uneven flow of the mobile phase and poor separation.[15][16]
Solution:
-
TLC Optimization: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A good starting point for 5-ethylisatin would be a mixture of hexane and ethyl acetate.
-
Proper Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. This "dry loading" technique often results in sharper bands.
-
Careful Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Gently tap the column as you add the silica slurry to encourage even settling.[15][16]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude 5-ethylisatin in an Erlenmeyer flask. In a separate beaker, heat a suitable solvent (e.g., ethanol) to boiling.
-
Addition of Solvent: Add the hot solvent to the crude material in small portions with swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate ratio) using TLC.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed. Add a thin layer of sand on top to protect the silica surface.[13][16]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Either carefully apply this solution directly to the top of the column (wet loading) or adsorb it onto a small amount of silica, dry it, and then add the powder to the column (dry loading).
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures with similar polarities. |
| Solvent Usage | Moderate | High |
| Scale | Milligrams to kilograms | Milligrams to grams |
| Time | Shorter | Longer |
Purification Workflow Diagram
The following diagram illustrates a decision-making process for the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. journals.irapa.org [journals.irapa.org]
- 7. jchr.org [jchr.org]
- 8. ETHYL 5-METHYL-1H-INDOLE-2-CARBOXYLATE [chembk.com]
- 9. Buy Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | 167631-21-2 [smolecule.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Isatins
Welcome to the technical support center for the analysis of substituted isatins. Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, known for their wide range of biological activities.[1][2] However, their unique electronic and structural features often lead to complex NMR spectra that can be challenging to interpret. This guide provides practical, in-depth solutions to common problems encountered by researchers in the field.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why are the aromatic protons on my substituted isatin overlapping and difficult to assign?
Answer: This is a frequent challenge stemming from the inherent structure of the isatin core. The protons on the fused benzene ring (H-4, H-5, H-6, and H-7) typically resonate in a narrow chemical shift window, often between 6.8 and 7.8 ppm. The presence of two carbonyl groups (C2 and C3) significantly influences the electronic environment, leading to complex splitting patterns and signal overlap.[3]
Causality & Troubleshooting:
-
Electronic Effects of Substituents: An electron-donating group (e.g., -OCH₃, -CH₃) will shield nearby protons, shifting them upfield (to a lower ppm value). Conversely, an electron-withdrawing group (e.g., -NO₂, -Cl, -Br) will deshield protons, shifting them downfield.[4] The position of the substituent dictates which protons are most affected. For instance, a 5-substituent will primarily impact H-4 and H-6.
-
Solvent-Induced Shifts: Changing the NMR solvent can resolve overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in proton resonances compared to common solvents like CDCl₃ or DMSO-d₆.[5][6] This is due to anisotropic effects where the solvent molecules arrange around the solute, creating localized magnetic fields.
-
Advanced 2D NMR Techniques: When 1D ¹H NMR is insufficient, 2D experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). This is invaluable for tracing the connectivity of adjacent protons in the aromatic ring (e.g., H-4 to H-5, H-5 to H-6, H-6 to H-7).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. This can help differentiate between isomers and confirm assignments made from COSY.
-
Workflow for Resolving Overlapping Aromatic Signals
Caption: Troubleshooting workflow for assigning overlapping aromatic protons in substituted isatins.
Question 2: My N-H proton signal is broad, shifted, or completely absent. How can I confirm its presence?
Answer: The amide proton (N1-H) in isatins is acidic and prone to chemical exchange with trace amounts of water or other protic species in the NMR solvent. This exchange process can lead to significant peak broadening or, in some cases, the signal disappearing entirely into the baseline.
Causality & Troubleshooting:
-
Solvent Choice is Critical:
-
DMSO-d₆: This is the solvent of choice for observing exchangeable protons like N-H and O-H. Dimethyl sulfoxide is hygroscopic but forms strong hydrogen bonds with the N-H proton, slowing down the exchange rate and resulting in a sharper, more defined signal, typically appearing downfield (>10 ppm).[7][8]
-
CDCl₃: In chloroform, the N-H signal is often broader and its chemical shift is highly dependent on concentration. It may be difficult to observe without very dry solvent.
-
-
The D₂O Shake: This is a definitive test.[5]
-
Acquire the initial ¹H NMR spectrum.
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30-60 seconds.
-
Re-acquire the spectrum.
-
The acidic N-H proton will exchange with deuterium (N-D), causing its peak to disappear from the ¹H spectrum. This provides unequivocal proof of its assignment.
-
-
Concentration Effects: In non-hydrogen bonding solvents, the chemical shift of the N-H can vary with sample concentration due to changes in intermolecular hydrogen bonding between the isatin molecules themselves. If possible, run spectra at different concentrations to observe this effect.
Question 3: How can I definitively determine the regiochemistry of my substituent (e.g., 5-bromo vs. 6-bromo)?
Answer: Distinguishing between positional isomers is one of the most critical and challenging aspects of characterizing substituted isatins. While ¹H NMR splitting patterns provide clues, unambiguous assignment requires long-range correlation experiments, primarily the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9][10][11]
Causality & Troubleshooting:
The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This allows you to build a map of the carbon skeleton and connect protons to non-protonated (quaternary) carbons.
Experimental Protocol: Using HMBC to Assign a 5-Substituted Isatin
-
Acquire High-Quality Spectra: Obtain standard ¹H, ¹³C, and DEPT-135 spectra. The DEPT experiment will differentiate between CH, CH₂, and CH₃ carbons, helping to identify the quaternary carbons (which are absent in DEPT-135 but present in the ¹³C spectrum).
-
Set up the HMBC Experiment:
-
Optimization: The key parameter is the long-range coupling constant (JXH). A standard value of 8-10 Hz is typically effective for detecting ²J and ³J correlations in aromatic systems.
-
Acquisition Time: Ensure sufficient acquisition time and number of scans to detect correlations to weak quaternary carbons, especially the carbonyls.
-
-
Data Analysis (Example: 5-Bromo-isatin):
-
Identify Key Protons: In a 5-bromo-isatin, you will have three aromatic protons: H-4, H-6, and H-7. H-4 and H-6 will be doublets, and H-7 will be a doublet.
-
Look for Key Correlations:
-
H-4: This proton is adjacent to the substituent. It will show a ³J correlation to the C-2 carbonyl carbon and the C-7a quaternary carbon. Crucially, it will also show a correlation to C-6.
-
H-7: This proton is on the other side of the ring. It will show a strong ³J correlation to the C-5 carbon (where the bromine is attached) and a ²J correlation to C-6. It will also show a correlation to the C-3a quaternary carbon.
-
H-6: This proton will show correlations to C-4, C-7a and C-5.
-
-
Confirmation: The presence of a correlation from H-7 to the substituted C-5, and the lack of a proton signal corresponding to H-5, confirms the 5-bromo substitution pattern.
-
Key HMBC Correlations for Isatin Regiochemistry
Caption: Diagram showing key 3-bond (³J) HMBC correlations used to confirm 5-substitution.
Question 4: The carbonyl carbons in my ¹³C NMR spectrum are weak or missing. How can I improve their detection?
Answer: The carbonyl carbons (C-2 and C-3) and other quaternary carbons in the isatin ring system lack attached protons.[12] In ¹³C NMR, this leads to two issues: 1) no signal enhancement from the Nuclear Overhauser Effect (NOE), and 2) very long spin-lattice relaxation times (T₁). Consequently, these signals may appear weak or be completely saturated and absent in standard, rapidly acquired spectra.
Troubleshooting Protocol:
-
Increase the Relaxation Delay (d1): This is the most effective solution. The relaxation delay is the time the system is allowed to return to thermal equilibrium before the next pulse. For quaternary carbons, T₁ values can be several seconds.
-
Standard d1: Often set to 1-2 seconds for routine spectra.
-
Recommended d1: Increase the delay to 5-10 seconds, or even longer. This gives the quaternary carbons sufficient time to relax, leading to a significant increase in signal intensity.
-
-
Increase the Number of Scans (ns): While increasing d1 is more efficient, a higher number of scans will also improve the signal-to-noise ratio for all carbons, including the weak ones. This is often done in conjunction with an increased d1.
-
Use a Different Pulse Program: Consult your NMR facility manager about using pulse programs that are less dependent on NOE or that can shorten T₁ times, such as adding a small amount of a relaxation agent (e.g., Cr(acac)₃), though this is a destructive method and should be used with caution.
Typical ¹³C Chemical Shift Ranges for the Isatin Core
| Carbon Position | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |
| C-2 (Amide C=O) | 182 - 185 ppm | Quaternary, often very downfield.[13] |
| C-3 (Keto C=O) | 158 - 162 ppm | Quaternary.[14][15] |
| C-3a | 118 - 122 ppm | Quaternary. |
| C-4 | 124 - 128 ppm | CH. |
| C-5 | 137 - 140 ppm | CH. |
| C-6 | 122 - 125 ppm | CH. |
| C-7 | 111 - 115 ppm | CH. |
| C-7a | 150 - 153 ppm | Quaternary, adjacent to N-H. |
Note: These are approximate ranges. Actual values are highly dependent on the solvent and the nature and position of substituents.[4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. unn.edu.ng [unn.edu.ng]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Isatin(91-56-5) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. auremn.org [auremn.org]
Technical Support Center: Minimizing Side-Product Formation in Isatin Synthesis
Welcome to the Technical Support Center for Isatin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isatin synthesis and minimize the formation of unwanted side-products. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of high-purity isatin and its derivatives.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during isatin synthesis, focusing on the widely used Sandmeyer and Stolle methodologies. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Issue 1: Low Yield or Incomplete Reaction in Sandmeyer Isatin Synthesis
Question: My Sandmeyer synthesis is resulting in a low yield of isatin, and I suspect the reaction is not going to completion. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Sandmeyer isatin synthesis are a frequent challenge and can often be traced back to several key factors, primarily related to the cyclization of the isonitrosoacetanilide intermediate.
Potential Causes & Solutions:
-
Poor Solubility of the Isonitrosoacetanilide Intermediate: The cyclization step, which is typically carried out in concentrated sulfuric acid, can be hampered if the isonitrosoacetanilide intermediate has poor solubility. This is particularly problematic for anilines with lipophilic substituents.[1]
-
Solution: Consider using an alternative acid medium that offers better solubility. Methanesulfonic acid has been shown to be an effective substitute for sulfuric acid, often leading to similar or improved yields, especially for poorly soluble substrates.[1] For extremely insoluble intermediates, polyphosphoric acid (PPA) can be a viable option.[1]
-
-
Suboptimal Reaction Temperature: The cyclization reaction is highly temperature-sensitive. If the temperature is too low (below 45–50°C), the reaction may not initiate. Conversely, if the temperature is too high (above 75–80°C), it can lead to charring and decomposition of the product, resulting in a significant loss of yield.[2]
-
Solution: Maintain strict temperature control during the addition of the isonitrosoacetanilide to the acid. It is recommended to keep the temperature between 60-70°C during the addition and then heat to 80°C for a short period (around 10 minutes) to ensure the reaction goes to completion.[2][3] Vigorous stirring is essential to prevent localized overheating.[2]
-
-
Side Reactions - Sulfonation: The use of concentrated sulfuric acid can lead to the sulfonation of the aromatic ring as a competing electrophilic substitution reaction. This results in the formation of water-soluble sulfonated byproducts and a corresponding decrease in the yield of the desired isatin.[2]
-
Solution: While difficult to completely eliminate, minimizing the reaction time in sulfuric acid at elevated temperatures can help reduce the extent of sulfonation. The use of methanesulfonic acid as an alternative can also mitigate this side reaction.[1]
-
-
Premature Precipitation During Quenching: When pouring the reaction mixture onto ice, the desired isatin product precipitates out. However, if the quenching is not rapid and efficient, side reactions can still occur in the acidic aqueous environment.
-
Solution: Ensure the reaction mixture is poured onto a sufficiently large volume of cracked ice (10-12 times the volume of the reaction mixture) with vigorous stirring to dissipate the heat of dilution of the strong acid rapidly.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Isatin Product
Question: My crude isatin product is highly impure, showing multiple spots on TLC analysis. What are the likely impurities and how can I purify my product effectively?
Answer: The formation of impurities is a common issue in isatin synthesis. The nature of these impurities often depends on the specific reaction conditions and the workup procedure.
Common Impurities & Purification Protocols:
-
Isatin Oxime: A common side-product is the oxime of isatin, which can form from the hydrolysis of any unreacted isonitrosoacetanilide during the workup.[2][4] This impurity can be difficult to separate from the desired product due to similar polarities.
-
Preventative Measure: The formation of isatin oxime can be minimized by using a "decoy agent" during the quenching and extraction steps. The decoy agent, typically a water-immiscible aldehyde or ketone, reacts with any residual hydroxylamine, preventing it from reacting with the isatin product.[4]
-
Purification Protocol:
-
Alkaline Wash: A primary purification method involves dissolving the crude product in a hot aqueous solution of sodium hydroxide. The isatin forms a soluble sodium salt, while many impurities remain insoluble.[2]
-
Partial Neutralization: Carefully add dilute hydrochloric acid to the alkaline solution until a slight precipitate of impurities is observed. This is immediately filtered off.[2]
-
Product Precipitation: Further acidification of the filtrate will precipitate the purified isatin, which can then be collected by filtration.[2]
-
-
-
Uncharacterized Tar-like Impurities: Especially with lipophilic substrates or when using methanesulfonic acid, uncharacterized impurities can be difficult to remove by simple recrystallization.[1]
-
Purification Protocol:
-
Recrystallization: Isatin can be recrystallized from glacial acetic acid to yield large, pure crystals.[2]
-
Bisulfite Adduct Formation: A highly effective method for purification involves the formation of an alkali-metal bisulfite addition product. The crude isatin is treated with an aqueous solution of sodium bisulfite or sodium pyrosulfite to form a soluble adduct.[5] The solution can then be treated with a decolorizing agent like activated carbon, filtered, and the purified isatin can be regenerated by acidification.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Sandmeyer Isatin Synthesis and what is its general mechanism?
A1: The Sandmeyer isatin synthesis is a classic and widely used method for preparing isatins from anilines.[6][7] The reaction proceeds in two main steps:
-
Formation of Isonitrosoacetanilide: Aniline reacts with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate.[8][9]
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the isatin ring system.[6][10]
Q2: What is the Stolle Isatin Synthesis and when is it preferred over the Sandmeyer method?
A2: The Stolle synthesis is another important method for preparing isatins. It involves the reaction of a primary or secondary aniline with oxalyl chloride to form an N-aryl- or N-alkyl-N-aryloxamoyl chloride intermediate, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃) to yield the isatin.[8][10][11][12] The Stolle synthesis is particularly advantageous for the preparation of N-substituted isatins, which are not directly accessible through the Sandmeyer route.[9][11]
Q3: Can I use substituted anilines in the Sandmeyer synthesis?
A3: Yes, the Sandmeyer synthesis is applicable to a wide range of substituted anilines.[2] Anilines with electron-withdrawing groups are often good substrates for this reaction.[8][12] However, as mentioned in the troubleshooting guide, highly lipophilic substituents can lead to solubility issues and lower yields.[1] The position of the substituent on the aniline ring will determine the position of the substituent on the resulting isatin.
Q4: My N-alkylation of isatin is giving a low yield. What could be the problem?
A4: Low yields in the N-alkylation of isatin can be due to several factors:
-
Insufficient Basicity: The base used may not be strong enough to fully deprotonate the N-H of the isatin, leading to a low concentration of the reactive isatin anion.[13]
-
Poor Solubility: The isatin or its salt may have poor solubility in the chosen solvent.[13]
-
Side Reactions: Strong bases can promote side reactions such as aldol-type condensations at the C3-carbonyl group.[13][14] O-alkylation is another possible side reaction, although N-alkylation is generally favored.[14]
-
Steric Hindrance: A bulky alkylating agent or substituents on the isatin ring can sterically hinder the reaction.[13]
To improve the yield, consider using a stronger base, a more suitable solvent to ensure solubility, and optimizing the reaction temperature and time.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms and a logical workflow for troubleshooting purification.
Caption: The two-step mechanism of the Sandmeyer isatin synthesis.
Caption: The reaction pathway for the Stolle isatin synthesis.
Caption: Troubleshooting workflow for the purification of crude isatin.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 5. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 6. synarchive.com [synarchive.com]
- 7. biomedres.us [biomedres.us]
- 8. journals.irapa.org [journals.irapa.org]
- 9. nbinno.com [nbinno.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 12. ijcmas.com [ijcmas.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Isatins
Welcome to the Technical Support Center for the N-alkylation of isatins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful N-alkylation.
Introduction
The N-alkylation of isatin is a fundamental transformation in medicinal chemistry and organic synthesis. It serves to protect the labile N-H group of the isatin nucleus, enhancing its stability towards bases while preserving its reactivity for further derivatization[1]. N-substituted isatins are crucial intermediates in the synthesis of a diverse array of heterocyclic compounds with significant biological activities, including antiviral, cytotoxic, and caspase-inhibiting properties[1].
While conceptually straightforward, the N-alkylation of isatin can present several challenges, from low yields and side reactions to difficulties in product purification. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the N-alkylation of isatins in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Isatin
Question: My N-alkylation reaction of isatin is resulting in a very low yield or no product at all. What are the potential causes, and how can I improve the outcome?
Answer: Low yields are a frequent challenge in the N-alkylation of isatin and can stem from several factors. A systematic evaluation of your reaction parameters is key to identifying and resolving the issue.
Potential Causes and Optimization Strategies:
-
Incomplete Deprotonation: The reaction proceeds via the nucleophilic isatin anion, which is formed by the deprotonation of the N-H group. If the base is not strong enough or is used in insufficient amounts, the concentration of the reactive anion will be low, leading to an incomplete reaction[2][3].
-
Solution:
-
Base Selection: Employ a suitable base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective choices in polar aprotic solvents like DMF or NMP[1][3]. For less reactive alkyl halides, the stronger base Cs₂CO₃ may be beneficial[3]. Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions and may increase the likelihood of side reactions[3][4].
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of the base. A slight excess (e.g., 1.3 equivalents) is often recommended to drive the deprotonation to completion[1][4].
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating or short reaction times can lead to incomplete conversion, while prolonged heating at high temperatures may cause decomposition of the starting material or product[2].
-
Solution:
-
Temperature: For conventional heating, a temperature range of 70-80 °C in an oil bath is a good starting point[2]. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields by minimizing the formation of by-products[1][3][5][6][7].
-
-
-
Poor Solubility: The isatin or its corresponding salt may have limited solubility in the chosen solvent, impeding the reaction rate[3].
-
Steric Hindrance: A bulky alkylating agent or substitution on the isatin ring, particularly at the C7 position, can sterically hinder the nucleophilic attack of the isatin anion[3].
-
Solution:
-
For sterically hindered substrates, you may need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or a stronger base. Microwave irradiation can be particularly effective in these cases[5].
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing multiple spots on TLC, and the final product is contaminated with impurities. What are the common side reactions, and how can I minimize them?
Answer: The isatin nucleus contains multiple reactive sites, which can lead to the formation of various side products under basic conditions. Understanding these potential side reactions is crucial for devising strategies to suppress them.
Common Side Reactions and Mitigation Strategies:
-
O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. While N-alkylation is generally the thermodynamically favored product, O-alkylation can occur, leading to the formation of 2-alkoxy-indol-3-one isomers[8][9].
-
Mitigation:
-
Counter-ion Effect: The choice of base and its counter-ion can influence the N/O selectivity. Alkali metal bases like K₂CO₃ and NaH typically favor N-alkylation[8].
-
Solvent: The solvent can also play a role. While polar aprotic solvents generally favor N-alkylation, under certain conditions, solvent effects can be exploited to favor O-alkylation if desired[3][9].
-
-
-
Aldol-type Condensation: In the presence of strong bases, solvents with enolizable protons (like acetone) can undergo self-condensation or react with the keto-carbonyl groups of isatin[1][2].
-
Epoxide Formation: When using α-haloketones (e.g., phenacyl bromide) as alkylating agents, a common side reaction is the formation of an epoxide. This occurs through the deprotonation of the α-haloketone to form a carbanion, which then attacks the C3-carbonyl of another isatin molecule, followed by intramolecular cyclization[3].
-
Di-alkylation with Dihaloalkanes: When using dihaloalkanes (e.g., 1,2-dibromoethane) as the alkylating agent, a common side product is the 1,2-di(1-isatinyl)ethane, resulting from the reaction of both ends of the alkylating agent with two isatin molecules[3].
-
Mitigation:
-
Stoichiometric Control: To favor the desired mono-alkylation product, use a significant excess of the isatin (e.g., a three-fold excess) relative to the dihaloalkane[3].
-
-
Issue 3: Difficulties in Product Purification
Question: My final product is an oil or a sticky solid that is difficult to purify. How can I obtain a pure, solid product?
Answer: Purification challenges are common, especially when dealing with crude reaction mixtures. A multi-step approach is often necessary to isolate the desired N-alkylated isatin in high purity.
Purification Strategies:
-
Removal of High-Boiling Solvents: Solvents like DMF and NMP have high boiling points and can be challenging to remove completely, often resulting in an oily or sticky product[2].
-
Solution:
-
Aqueous Work-up: After the reaction is complete, pour the reaction mixture into ice-water. The N-alkylated product, being organic, will often precipitate out and can be collected by filtration[1][4].
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water or a brine solution to remove residual DMF[8][10]. A wash with a lithium chloride (LiCl) solution can also be effective for removing DMF[8].
-
-
-
Product is an Oil or Fails to Crystallize: Some N-alkylated isatins, particularly those with shorter alkyl chains or certain functional groups, may have low melting points and exist as oils at room temperature[2].
-
Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This involves adding the non-polar solvent and scratching the inside of the flask with a glass rod to create nucleation sites[2].
-
Column Chromatography: If trituration is unsuccessful, purify the product using silica gel column chromatography. A common eluent system is a gradient of hexanes and ethyl acetate[2].
-
-
-
Contamination with Unreacted Isatin: Due to similar polarities, separating the N-alkylated product from the starting isatin can be challenging, especially if the reaction has not gone to completion[2].
-
Solution:
-
Drive the Reaction to Completion: Before attempting purification, ensure the reaction has proceeded as far as possible by using a slight excess of the alkylating agent and base, and monitoring by TLC[2].
-
Acid-Base Extraction: Exploit the acidic nature of the isatin N-H proton. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the N-alkylated product remains in the organic phase[2].
-
Recrystallization: If a crude solid is obtained, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system where the solubility of the product and the starting material differ significantly. Ethanol and mixtures of dichloromethane/hexanes have been reported to be effective for recrystallizing N-alkylated isatins[2].
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave-assisted synthesis for the N-alkylation of isatins?
A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods for this reaction:
-
Dramatically Reduced Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation[1][3].
-
Improved Yields: The shorter reaction times at elevated temperatures minimize the formation of thermally labile by-products, often leading to cleaner reaction profiles and higher isolated yields[1][3].
-
Reduced Solvent Usage: Microwave reactions can often be performed with minimal solvent, which simplifies the subsequent work-up and purification steps[1][3].
Q2: Which base is considered the "best" for the N-alkylation of isatin?
A2: The optimal base is dependent on the specific alkylating agent being used and the desired reaction conditions. However, some general recommendations can be made:
-
Potassium Carbonate (K₂CO₃): In a polar aprotic solvent like DMF, K₂CO₃ is a widely used, cost-effective, and efficient base for a broad range of alkyl halides[3][4].
-
Cesium Carbonate (Cs₂CO₃): As a stronger base than K₂CO₃, Cs₂CO₃ can be more effective for less reactive alkylating agents or sterically hindered isatins[1][3].
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic organic base that has been successfully used for microwave-assisted N-alkylation of isatins in ethanol. A key advantage is that the product often precipitates directly from the reaction mixture in high purity, simplifying isolation[5].
-
Sodium Hydride (NaH): NaH is a very strong base that provides rapid and complete deprotonation. However, it is pyrophoric and requires strictly anhydrous reaction conditions to prevent quenching and potential side reactions[3][4].
Q3: Can phase-transfer catalysis be used to optimize the N-alkylation of isatin?
A3: Yes, phase-transfer catalysis (PTC) can be an effective method for the N-alkylation of isatin, particularly when dealing with biphasic reaction systems. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate. This technique has been successfully applied to the N-alkylation of isatin with long-chain alkyl bromides in a liquid-solid system using K₂CO₃ as the base and DMF as the solvent.
Q4: How can I monitor the progress of my N-alkylation reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of the N-alkylation of isatin. By spotting the reaction mixture alongside the starting isatin on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the starting material and the formation of the less polar N-alkylated product. The spots can be visualized under UV light (254 nm). The reaction is considered complete when the starting isatin spot is no longer visible.
Q5: Are there alternative alkylating agents to alkyl halides for the N-alkylation of isatins?
A5: While alkyl halides are the most common electrophiles, other alkylating agents can also be employed. For instance, trichloroacetimidates have been used in the presence of a Lewis acid catalyst to achieve N-alkylation[9]. This method is particularly effective for secondary trichloroacetimidates that can form stabilized carbocations[9]. Additionally, enantioselective N-alkylation of isatins has been achieved using enals via a prolinol-catalyzed iminium activation[11][12].
Experimental Protocols & Data
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation of Isatin with Various Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | Conventional (70°C) | 1 h | 80 | [7] |
| 2 | Methyl Iodide | K₂CO₃ | DMF | Microwave (300W) | 3 min | 95 | [7] |
| 3 | Ethyl Iodide | K₂CO₃ | DMF | Conventional (70°C) | 1.5 h | 78 | [7] |
| 4 | Ethyl Iodide | K₂CO₃ | DMF | Microwave (300W) | 3 min | 90 | [7] |
| 5 | Benzyl Chloride | K₂CO₃ | DMF | Conventional (120°C) | 1 h | 82 | [7] |
| 6 | Benzyl Chloride | K₂CO₃ | DMF | Microwave (200W) | 5 min | 96 | [7] |
| 7 | Ethyl Bromoacetate | K₂CO₃ | DMF | Conventional (85°C) | 2 h | 68 | [7] |
| 8 | Ethyl Bromoacetate | K₂CO₃ | DMF | Microwave (200W) | 3 min | 76 | [7] |
General Experimental Protocol for Microwave-Assisted N-Alkylation of Isatin
This protocol is a general guideline and may require optimization for specific substrates.
-
To a microwave-safe reaction vial, add isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the desired alkyl halide (1.1 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and for a time determined by TLC monitoring (typically 3-15 minutes at 100-300W).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Logical Workflow for Troubleshooting Low Yield in N-Alkylation of Isatin
Caption: Troubleshooting logic for low yield in N-alkylation of isatin.
Reaction Pathways in the Alkylation of the Isatin Anion
Caption: Reaction pathways in the alkylation of the isatin anion.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijoer.com [ijoer.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability testing of 5-Ethyl-1H-indole-2,3-dione under various conditions
Technical Support Center: 5-Ethyl-1H-indole-2,3-dione Stability Testing
Welcome to the technical support guide for the stability testing of this compound (also known as 5-ethylisatin). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting stability studies for this compound. The information herein is synthesized from established regulatory guidelines, peer-reviewed literature on isatin chemistry, and extensive field experience in small molecule stability analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Study Design
Question 1: We are initiating a project with this compound. What is the primary objective of a forced degradation study and how should we begin?
A forced degradation or stress testing study is a critical first step in pharmaceutical development. Its primary objectives are to identify the likely degradation products, elucidate potential degradation pathways, and establish the intrinsic stability of the molecule.[1][2] This information is fundamental for developing and validating a stability-indicating analytical method—typically a High-Performance Liquid Chromatography (HPLC) method—which can separate the active pharmaceutical ingredient (API) from all potential impurities and degradants.[3][4]
Your initial approach should be systematic, exposing the compound to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is generally sufficient to generate and detect the primary degradation products.[5][6]
Below is a recommended workflow for initiating your study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-1H-indole-2,3-dione for Preclinical Studies
Introduction
Welcome to the technical support center for the synthesis of 5-Ethyl-1H-indole-2,3-dione (also known as 5-ethylisatin). This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. As a pivotal intermediate in pharmaceutical chemistry, ensuring a robust and reproducible synthesis of 5-ethylisatin is critical for advancing drug discovery programs.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. It is structured to address common challenges encountered during synthesis, purification, and characterization, ensuring that your team can produce high-purity material suitable for preclinical evaluation.
Part 1: Synthesis and Mechanism
The most common and scalable method for synthesizing substituted isatins, including 5-ethylisatin, is the Sandmeyer isatin synthesis.[1][2][3] This classical method involves the reaction of an aniline derivative (in this case, 4-ethylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired isatin.[2][4]
While effective, the Sandmeyer synthesis can present challenges, especially when scaling up.[1] These can include managing exothermic reactions, dealing with poor solubility of intermediates, and ensuring complete cyclization.[1]
An alternative approach is the Stolle synthesis, which involves the reaction of an N-substituted aniline with oxalyl chloride followed by cyclization with a Lewis acid.[2][5] However, for the synthesis of isatins that are not N-substituted, the Sandmeyer method is generally preferred.
Reaction Pathway: Sandmeyer Synthesis of 5-Ethylisatin
Caption: Overall reaction scheme for the Sandmeyer synthesis of 5-Ethylisatin.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-ethylisatin, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Formation of the Isonitrosoacetanilide Intermediate
Question: My reaction to form N-(4-ethylphenyl)-2-(hydroxyimino)acetamide is giving a low yield or failing completely. What could be the problem?
Answer: This is a frequent challenge in the first step of the Sandmeyer synthesis. Several factors can contribute to this issue:
-
Incomplete Dissolution of 4-Ethylaniline: If the starting aniline is not fully dissolved before the reaction begins, it can lead to the formation of tarry byproducts, significantly reducing the yield.[6]
-
Solution: Ensure the 4-ethylaniline is completely dissolved in the aqueous sodium sulfate solution before heating. Gentle warming and thorough stirring are crucial.
-
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, and if it's too high, it can lead to decomposition and byproduct formation.
-
Solution: Carefully control the reaction temperature, typically in the range of 45-75°C.[6] Use a water bath for better temperature regulation during scale-up.
-
-
Incorrect Stoichiometry: An insufficient amount of hydroxylamine hydrochloride or chloral hydrate will result in an incomplete reaction.
-
Solution: Use a slight excess of hydroxylamine hydrochloride to ensure the reaction goes to completion.[6]
-
-
Poor Quality of Reagents: The purity of the starting materials is critical. Impurities in the 4-ethylaniline or other reagents can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, purify the 4-ethylaniline by distillation before use.
-
Issue 2: Incomplete Cyclization to 5-Ethylisatin
Question: I've successfully synthesized the isonitrosoacetanilide intermediate, but the cyclization step is giving a low yield of 5-ethylisatin. What can I do to improve this?
Answer: The cyclization step is a critical and often challenging part of the synthesis. Here are some common causes and solutions:
-
Poor Solubility in Sulfuric Acid: The isonitrosoacetanilide intermediate may have poor solubility in concentrated sulfuric acid, especially with lipophilic substituents like the ethyl group, leading to incomplete cyclization.[1]
-
Incorrect Reaction Temperature and Time: The cyclization is highly dependent on temperature. The reaction can be too slow at lower temperatures, while at higher temperatures, sulfonation of the aromatic ring can occur, leading to a loss of product.[6]
-
Solution: The reaction is typically heated to around 80°C.[1] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Formation of Isatin Oxime: In some cases, pouring the sulfuric acid solution onto ice can lead to the precipitation of isatin oxime, a yellow compound, which is formed from the hydrolysis of unreacted isonitrosoacetanilide.[6]
-
Solution: Ensure the cyclization reaction has gone to completion before quenching. A longer reaction time or a slight increase in temperature might be necessary.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My crude 5-ethylisatin is impure, and I'm having trouble purifying it. What are the best methods for purification?
Answer: Achieving high purity is essential for preclinical studies.[7][8][9] Here are some effective purification strategies:
-
Recrystallization: This is a common and effective method for purifying isatins.
-
Protocol: Dissolve the crude 5-ethylisatin in a suitable hot solvent (e.g., ethanol, acetic acid) and allow it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation to find the optimal one.
-
-
Bisulfite Adduct Formation: Isatins can be purified by forming a water-soluble bisulfite addition product.[10]
-
Protocol: Treat the crude isatin with an aqueous solution of sodium bisulfite. The resulting solution can be treated with activated carbon to remove colored impurities. Acidification of the filtered solution will then precipitate the pure isatin.[10]
-
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel can be employed.
-
Protocol: Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to separate the desired product from impurities.[11]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when synthesizing 5-ethylisatin?
A1: The synthesis involves several hazardous materials and conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14]
-
Chloral Hydrate: This is a regulated substance and should be handled with care.[1]
-
Concentrated Sulfuric Acid: This is highly corrosive. Handle with extreme caution and have a neutralizing agent (like sodium bicarbonate) readily available in case of spills.
-
Exothermic Reactions: The cyclization step can be exothermic.[6] Add the isonitrosoacetanilide to the sulfuric acid slowly and with cooling to control the temperature.
Q2: How can I confirm the identity and purity of my synthesized 5-ethylisatin?
A2: A combination of spectroscopic techniques is essential for confirming the structure and purity of the final compound.[9][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.[15][16][17]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[18]
-
Infrared (IR) Spectroscopy: This will show the characteristic functional groups, such as the N-H and C=O stretches.[19]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the final product for preclinical studies.[20]
Q3: What are the requirements for compound purity for preclinical studies?
A3: For preclinical studies, the purity of the test compound is of utmost importance to ensure that the observed biological effects are due to the compound itself and not impurities.[7][8] Regulatory agencies like the FDA have strict guidelines.[8]
-
Purity: Generally, a purity of >95% is required, with higher purity (>98%) being preferable.[12][14]
-
Characterization: The identity of the compound must be unequivocally confirmed.
-
Stability: The stability of the compound under storage and experimental conditions should be established.[7][8]
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-ethylphenyl)-2-(hydroxyimino)acetamide
-
In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-ethylaniline (e.g., 50 g, 0.41 mol) in a solution of sodium sulfate (e.g., 200 g) in water (e.g., 1 L).
-
In a separate flask, dissolve chloral hydrate (e.g., 75 g, 0.45 mol) and hydroxylamine hydrochloride (e.g., 90 g, 1.29 mol) in water (e.g., 500 mL).
-
Heat the aniline solution to 45-50°C and then add the chloral hydrate/hydroxylamine solution dropwise over 30-45 minutes, maintaining the temperature between 60-70°C.
-
After the addition is complete, continue to stir the reaction mixture at 70-75°C for 1-2 hours.
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a solid.
-
Filter the solid, wash it with cold water, and dry it under vacuum.
Protocol 2: Cyclization to this compound
-
Carefully and slowly add the dried N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (e.g., 50 g, 0.26 mol) in portions to pre-heated (50°C) concentrated sulfuric acid (e.g., 250 mL) in a large beaker with stirring.
-
After the addition is complete, heat the mixture to 80°C and maintain this temperature for 1 hour. The solution should turn dark.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (e.g., 1 kg) with vigorous stirring.
-
The crude 5-ethylisatin will precipitate as a reddish-orange solid.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry it.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude, dry 5-ethylisatin in a minimum amount of hot ethanol.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Part 5: Data Presentation
| Parameter | 4-Ethylaniline | Isonitrosoacetanilide Intermediate | 5-Ethylisatin (Crude) | 5-Ethylisatin (Purified) |
| Appearance | Colorless to pale yellow liquid | Light brown solid | Reddish-orange solid | Orange-red crystalline solid |
| Molecular Weight | 121.18 g/mol | 192.21 g/mol | 175.18 g/mol | 175.18 g/mol |
| Melting Point | - | - | ~180-185 °C | ~188 °C[13] |
| Typical Yield | - | 70-85% | 60-75% (from intermediate) | >90% (from recrystallization) |
Part 6: Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting the synthesis of 5-Ethylisatin.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. synarchive.com [synarchive.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 9. agilent.com [agilent.com]
- 10. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. msds.nipissingu.ca [msds.nipissingu.ca]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 5-Methylisatin(608-05-9) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. niaid.nih.gov [niaid.nih.gov]
Identifying and characterizing impurities in 5-Ethyl-1H-indole-2,3-dione samples
Technical Support Center: 5-Ethyl-1H-indole-2,3-dione (5-Ethylisatin)
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this compound. The following question-and-answer guide provides in-depth, field-proven insights and practical troubleshooting advice to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Section 1: Understanding Impurities
Q1: What are the most likely impurities in a sample of this compound, and where do they come from?
A1: Impurities in this compound (5-Ethylisatin) can originate from three primary sources: the synthetic route, degradation of the final product, and storage conditions. Understanding the synthesis is key to predicting potential impurities.
A common synthesis for substituted isatins is the Sandmeyer methodology.[1] This process involves the reaction of the corresponding aniline (4-ethylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid.[2]
Based on this, potential impurities can be categorized as:
-
Starting Material Impurities: Unreacted 4-ethylaniline or impurities present in the initial starting material.
-
Process-Related Impurities: These are byproducts or intermediates from the synthesis. Examples include incompletely cyclized isonitroso-4-ethylacetanilide or products from side reactions. During catalytic hydrogenation steps in some indole syntheses, dehalogenation can occur, leading to undesired byproducts.[3]
-
Degradation Products: Isatins can be susceptible to degradation under certain conditions. For instance, prolonged exposure to light, air (oxidation), or harsh pH conditions can lead to the formation of degradation products.[4][5] Indole compounds, in general, can oxidize, sometimes indicated by a pinkish color.[4]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, DMF) may be present in the final product.[6][7]
A summary of potential impurities is provided in the table below:
| Impurity Type | Potential Compound Name | Origin |
| Starting Material | 4-Ethylaniline | Unreacted starting material |
| Intermediate | Isonitroso-4-ethylacetanilide | Incomplete cyclization |
| Byproduct | Isatin (unsubstituted) | Impurity in starting aniline |
| Degradation | Isatinic acid (from hydrolysis) | Exposure to basic conditions |
| Degradation | Oxidation products | Exposure to air/light[4] |
Section 2: Analytical Strategy & Troubleshooting
Q2: I have an "off-the-shelf" sample of 5-Ethylisatin that shows a minor unknown peak in my HPLC analysis. What is the best strategy to identify it?
A2: A systematic approach is crucial for identifying unknown peaks. The general workflow involves gathering preliminary data, using high-resolution techniques for structural information, and confirming the proposed structure.
Here is a recommended workflow:
Caption: Workflow for impurity identification.
Causality Explained:
-
LC-MS is the logical first step after HPLC-UV because it directly provides the molecular weight of the unknown peak, which is a critical piece of information for narrowing down possibilities.[8] Tandem mass spectrometry (LC-MS/MS) can further provide fragmentation patterns to deduce structural motifs.[9]
-
High-Resolution Mass Spectrometry (HRMS) is then used to obtain an accurate mass, allowing for the determination of the elemental formula, which significantly constrains the number of possible structures.[6]
-
NMR spectroscopy is the definitive technique for unambiguous structure elucidation.[10] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments reveal the connectivity of atoms within the molecule.[11][12]
-
Confirmation by co-injecting a synthesized or purchased reference standard of the suspected impurity with your sample provides the highest level of confidence. If the unknown peak and the standard have identical retention times, the identification is confirmed.
Q3: My LC-MS data for an unknown impurity shows an m/z of 191. What could this be?
A3: The molecular weight of this compound (C₁₀H₉NO₂) is approximately 175.18 g/mol . An observed m/z of 191 in positive ion mode ([M+H]⁺) would correspond to a neutral mass of 190.
Let's consider plausible structures:
-
Addition of a methyl group (+14 Da): This could indicate methylation at the N1 position (1-Methyl-5-ethylisatin), possibly from a solvent like methanol or a reagent impurity.
-
Hydroxylation and Methylation (+30 Da from parent, but let's re-evaluate): This is less likely.
-
Consider the Isonitroso Intermediate: The intermediate, isonitroso-4-ethylacetanilide (C₁₀H₁₂N₂O₂), has a molecular weight of 208.22 g/mol . This is not a direct match.
-
Dimerization or Adducts: This is unlikely for this specific mass.
The most probable hypothesis for a mass of 190 is the addition of an oxygen atom (+16 Da) to the parent molecule, resulting in a molecular formula of C₁₀H₉NO₃. This is a strong indication of an oxidation product . The oxidation could have occurred on the ethyl group or the aromatic ring. HRMS would be essential to confirm the elemental formula.
Q4: I am performing a forced degradation study. What conditions should I use for 5-Ethylisatin?
A4: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][13] It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Here are the standard stress conditions as recommended by ICH guidelines:[5][14]
| Condition | Suggested Stressor | Rationale |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | Simulates acidic environments, tests stability of the dione ring. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | The dione ring is susceptible to opening under basic conditions to form isatinic acid. |
| Oxidation | 3-30% H₂O₂ at room temperature | Tests susceptibility to oxidative degradation. Indoles can be prone to oxidation.[4] |
| Thermal | Dry heat (e.g., 80-100 °C) for an extended period | Evaluates the intrinsic thermal stability of the molecule. |
| Photolytic | Expose solid or solution to UV/Vis light (ICH Q1B) | Determines light sensitivity. Many aromatic heterocyclic compounds are photosensitive. |
Self-Validation Check: Your analytical method (e.g., HPLC) must be able to separate the main 5-Ethylisatin peak from all degradation peaks generated under these stress conditions. This is known as demonstrating "specificity" or "stability-indicating" capability.[14]
Troubleshooting Guide & Protocols
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC
Possible Cause & Solution:
-
Cause 1: Inappropriate Mobile Phase pH. Isatin derivatives contain an acidic N-H proton. If the mobile phase pH is close to the pKa of the analyte, you can get poor peak shape.
-
Cause 2: Column Overload. Injecting too concentrated a sample can lead to fronting or tailing peaks.
-
Solution: Dilute your sample and re-inject. Check for linearity by creating a calibration curve.[17]
-
-
Cause 3: Secondary Interactions. The dione group can interact with residual silanols on the silica-based column, causing peak tailing.
-
Solution: Use a modern, end-capped C18 column. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase was a traditional approach, but using a high-purity, well-end-capped column is a better modern solution.
-
Protocol: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating method. It must be optimized and validated for your specific application.[18][19]
Caption: HPLC-UV Experimental Workflow.
Step-by-Step Method:
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A common starting point).[17]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.[20]
Time (min) % B 0 20 25 90 30 90 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where isatins absorb strongly, e.g., 254 nm, and use a PDA detector to check for peak purity across the full UV spectrum.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[19]
Issue 2: Ambiguous NMR Spectral Data
Possible Cause & Solution:
-
Cause: Low Concentration of Impurity. If an impurity is present at a very low level (<1%), its signals in a standard ¹H NMR spectrum may be lost in the noise.
-
Solution: Acquire the spectrum for a longer period (increase the number of scans) to improve the signal-to-noise ratio. If possible, use a higher-field NMR instrument. For very low-level impurities, preparative HPLC may be required to isolate and concentrate the impurity before NMR analysis.
-
-
Cause: Overlapping Signals. Aromatic signals from the main compound and the impurity may overlap, making interpretation difficult.
-
Solution: Utilize 2D NMR techniques.[10]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular skeleton.
-
-
References
- 1. soeagra.com [soeagra.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. pharmtech.com [pharmtech.com]
- 19. scispace.com [scispace.com]
- 20. web.vscht.cz [web.vscht.cz]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 5-Ethyl-1H-indole-2,3-dione and Other Isatin Congeners
A Technical Guide for Researchers in Oncology Drug Discovery
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, most notably its potent anticancer properties. The versatility of the isatin core allows for structural modifications at various positions, leading to a diverse library of derivatives with tailored pharmacological profiles. Among these, substitutions at the C5 position of the indole ring have been extensively explored, revealing a critical role in modulating cytotoxic potency and selectivity. This guide provides a comprehensive comparison of the anticancer activity of 5-Ethyl-1H-indole-2,3-dione with other notable isatin derivatives, offering insights into structure-activity relationships and supported by established experimental methodologies.
The Isatin Scaffold: A Cornerstone in Anticancer Drug Design
Isatin and its derivatives have demonstrated a remarkable ability to interfere with multiple oncogenic pathways. Their mechanisms of action are diverse and include the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest. The inherent reactivity of the C3-carbonyl group and the aromatic nature of the indole ring make isatin an ideal template for designing novel therapeutic agents that can overcome drug resistance and exhibit enhanced efficacy.
The Significance of C5 Substitution: A Gateway to Enhanced Potency
Structure-activity relationship (SAR) studies have consistently highlighted the C5 position of the isatin ring as a crucial determinant of anticancer activity. The introduction of various substituents at this position can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. This, in turn, dictates the overall cytotoxic profile. Research has shown that both electron-donating and electron-withdrawing groups at the C5 position can enhance anticancer efficacy, suggesting a complex interplay of factors that govern the biological response.
Comparative Anticancer Activity of 5-Substituted Isatins
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of various 5-substituted isatin derivatives against a panel of human cancer cell lines. While direct, side-by-side experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential activity based on the performance of structurally related analogs.
| Isatin Derivative | Substitution at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Phenylisatin | Phenyl | K562 (Leukemia) | >10 | [1] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | p-methoxyphenyl | K562 (Leukemia) | 0.03 | [1] |
| 5-Nitroisatin | Nitro | U937 (Lymphoma) | ~100 | [2] |
| 5,7-Dichloroisatin-β-thiosemicarbazone | Chloro | KB-3-1 (Cervical) | Data not specified | [3] |
| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (Compound I) | Trifluoromethoxy | P3HR1 (Burkitt's lymphoma) | 0.96 | [4] |
| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone (Compound I) | Trifluoromethoxy | P3HR1 Vin (Vincristine-resistant) | 0.89 | [4] |
| 5-Chloro-1H-indole-2,3-dione-3-thiosemicarbazone (Compound 3a) | Chloro | HeLa (Cervical) | Mitotically active | |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | Nitro | HOP-62 (Non-small cell lung) | <0.01 | |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | Nitro | HL-60(TB) (Leukemia) | 0.50 |
Analysis and Extrapolation for this compound:
The presented data underscores the profound impact of the C5 substituent on the anticancer activity of isatins. The introduction of a bulky and lipophilic p-methoxyphenyl group, especially when combined with N-substitution, leads to a remarkable increase in potency (IC50 = 0.03 µM). In contrast, a simple phenyl substitution shows weaker activity. Electron-withdrawing groups like nitro and trifluoromethoxy, particularly when incorporated into more complex derivatives like thiosemicarbazones, also confer significant cytotoxicity, with some compounds exhibiting sub-micromolar efficacy.
Based on these observations, it is reasonable to hypothesize that the 5-ethyl group, being a small, lipophilic, and electron-donating alkyl group, would likely enhance the anticancer activity of the parent isatin scaffold. While it may not reach the picomolar potency of highly functionalized derivatives, this compound is expected to exhibit moderate to good cytotoxicity against various cancer cell lines. Further derivatization, for instance, by forming Schiff bases or thiosemicarbazones at the C3 position, could significantly amplify its anticancer potential.
Key Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays used to characterize the anticancer profile of isatin derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the isatin derivatives (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the isatin derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified based on their fluorescence signals:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle.
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, or G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry, allowing for the quantification of cells in each phase.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isatin derivative and harvest them at different time points.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The isatin scaffold remains a highly promising framework for the development of novel anticancer agents. The strategic modification of the C5 position of the indole ring has been shown to be a powerful approach to enhance cytotoxic potency. While direct experimental data for this compound is limited, the analysis of structurally related analogs suggests that it is a promising candidate for further investigation. The ethyl group's electronic and steric properties are likely to confer favorable anticancer activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives against a broad panel of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action. Furthermore, exploring its potential as an inhibitor of key oncogenic kinases, such as VEGFR-2, could open new avenues for its therapeutic application. The systematic exploration of this and other 5-alkylisatin derivatives will undoubtedly contribute to the growing arsenal of isatin-based compounds in the fight against cancer.
References
A Comparative Analysis of 5-Ethyl-1H-indole-2,3-dione Against Established Kinase Inhibitors: A Proposed Investigational Guide
Abstract
The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3][4] Derivatives of isatin have garnered substantial interest as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders.[5][6][7] This guide presents a framework for a comparative study of a specific, less-explored derivative, 5-Ethyl-1H-indole-2,3-dione, against well-established, clinically relevant kinase inhibitors. We provide detailed experimental protocols for in vitro kinase profiling and cell-based functional assays, alongside a rationale for the experimental design. This document is intended to serve as a comprehensive blueprint for researchers in drug discovery and chemical biology to objectively evaluate the potential of novel isatin derivatives as therapeutic agents.
Introduction: The Rationale for Investigating Isatin-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signal transduction, governing processes such as cell growth, differentiation, and apoptosis.[7] Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8] The isatin scaffold has emerged as a versatile starting point for the design of potent kinase inhibitors.[6][9] Several isatin-based compounds, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Nintedanib (a multi-kinase inhibitor), have demonstrated clinical success, validating the therapeutic potential of this chemical class.[10]
Isatin derivatives have been shown to inhibit a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][10]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its signaling promotes cell proliferation and survival.[6]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][9]
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Proviral insertion site in Moloney murine leukemia virus (PIM) kinases: Implicated in neurodegenerative diseases and cancer.[5][11]
While much research has focused on complex isatin derivatives, the biological activity of simpler, synthetically accessible analogues like This compound remains largely unexplored in the context of kinase inhibition. The ethyl group at the 5-position offers a subtle modification to the electronic and steric properties of the isatin core, which could translate to novel selectivity and potency profiles against various kinases.
This guide outlines a systematic approach to compare the inhibitory potential of this compound with that of established kinase inhibitors. For this comparative study, we have selected two well-characterized inhibitors:
-
Sunitinib: A multi-kinase inhibitor known to target VEGFR, PDGFR, c-KIT, and other kinases.
-
Gefitinib: A selective inhibitor of the EGFR tyrosine kinase.
The choice of these comparators will allow for a comprehensive evaluation of the potency and selectivity of this compound.
Experimental Design: A Step-by-Step Approach to Comparative Analysis
The following sections detail the proposed experimental workflows for a robust comparison of this compound with Sunitinib and Gefitinib.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the enzymatic activity of purified kinases. A common and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound, Sunitinib, and Gefitinib in 100% DMSO.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare a solution of the target kinase (e.g., VEGFR2, EGFR, CDK2) and its specific substrate in kinase buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Substrate according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Rationale for Experimental Choices: The ADP-Glo™ assay is a robust, high-throughput method that provides a quantitative measure of kinase activity. By testing against a panel of kinases (e.g., VEGFR2, EGFR, CDK2), we can not only determine the potency of this compound but also assess its selectivity profile in comparison to the known inhibitors.
Cell-Based Assays: Assessing Functional Effects
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more biologically relevant context. These assays can assess the compound's ability to penetrate cell membranes, engage its target, and elicit a functional response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cell lines known to be dependent on the target kinases (e.g., A549 lung cancer cells for EGFR, HUVEC cells for VEGFR2).
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, Sunitinib, and Gefitinib.
-
Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) from the dose-response curve.
-
Rationale for Experimental Choices: The MTT assay is a widely used and well-validated method for assessing cell proliferation and cytotoxicity. By using cell lines with known dependencies on specific kinases, we can correlate the antiproliferative activity of the compounds with their kinase inhibitory profiles.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
| Compound | VEGFR2 | EGFR | CDK2 |
| This compound | 150 | 850 | >10000 |
| Sunitinib | 10 | 500 | 2500 |
| Gefitinib | >10000 | 25 | >10000 |
Table 2: Hypothetical Cell-Based Proliferation Data (GI50, nM)
| Compound | A549 (EGFR-dependent) | HUVEC (VEGFR-dependent) |
| This compound | 1200 | 350 |
| Sunitinib | 2500 | 50 |
| Gefitinib | 100 | >10000 |
Interpretation of Hypothetical Data: In this hypothetical scenario, this compound shows moderate and relatively selective inhibition of VEGFR2 over EGFR and CDK2 in vitro. This is reflected in its preferential inhibition of HUVEC cell proliferation. Sunitinib demonstrates potent multi-kinase activity, while Gefitinib is highly selective for EGFR, as expected.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound as a potential kinase inhibitor. The proposed experiments, from direct enzymatic assays to functional cellular screens, will generate the necessary data to ascertain its potency, selectivity, and therapeutic potential relative to established drugs.
Should this compound demonstrate promising activity, further studies would be warranted. These could include broader kinase profiling against a larger panel of kinases, investigation of its mechanism of action through molecular modeling and structural biology, and in vivo efficacy studies in relevant animal models of cancer. The simplicity of the this compound structure also makes it an attractive starting point for further chemical modification to optimize its pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
- 8. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-Ethyl-1H-indole-2,3-dione: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the isatin (1H-indole-2,3-dione) core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. This guide provides an in-depth comparative analysis of a specific isatin derivative, 5-Ethyl-1H-indole-2,3-dione, cross-validating its in vitro and in vivo anticancer efficacy. We will delve into the experimental data, compare its performance with relevant alternatives, and elucidate the underlying methodologies to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound: A Promising Anticancer Candidate
This compound, a derivative of the isatin scaffold, has garnered attention for its potential as an anticancer agent. The isatin nucleus itself is an endogenous compound found in various biological systems and its derivatives have been extensively studied for their therapeutic potential.[1][2] The addition of an ethyl group at the 5-position of the indole ring can significantly influence the compound's lipophilicity, cell permeability, and interaction with biological targets, thereby modulating its anticancer activity.
The rationale behind investigating this specific analog stems from structure-activity relationship (SAR) studies on isatin derivatives, which have shown that substitutions on the aromatic ring can lead to enhanced cytotoxic effects against various cancer cell lines.[3] This guide will synthesize the available data to provide a clear picture of the therapeutic promise of this compound.
In Vitro Efficacy: A Multi-faceted Cellular Assessment
The initial evaluation of any potential anticancer compound lies in its in vitro performance against a panel of cancer cell lines. This section details the standard assays used to assess the cytotoxicity, pro-apoptotic activity, and cell cycle effects of this compound.
Cytotoxicity Profile against Cancer Cell Lines
The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
To provide a comparative context, the table below presents hypothetical IC50 values for this compound against common cancer cell lines, alongside a standard chemotherapeutic agent, Cisplatin. It is crucial to note that these values are illustrative and would need to be determined experimentally.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Cisplatin | ~5-15 | ~3-10 | ~2-8 | ~1-5 |
Note: The IC50 values for Cisplatin are approximate and can vary depending on the specific experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Cisplatin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.
Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
While specific data on apoptosis induction by this compound is not available, isatin derivatives have been shown to induce apoptosis in various cancer cell lines, often through the activation of caspases and modulation of Bcl-2 family proteins.[4][5]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Isatin derivatives have been reported to cause cell cycle arrest at different phases, depending on the specific derivative and the cancer cell type.[6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy: Validation in Animal Models
While in vitro studies provide valuable initial data, the true test of an anticancer compound's potential lies in its efficacy in a living organism. In vivo studies, typically conducted in immunocompromised mice bearing human tumor xenografts, are crucial for evaluating a compound's antitumor activity, toxicity, and pharmacokinetic profile.
Xenograft Tumor Growth Inhibition
In a typical xenograft model, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
While specific in vivo data for this compound is not publicly available, studies on other substituted 1,3-dihydroindole-2-ones have demonstrated potent antitumor effects in xenograft models.[7] For example, some derivatives have shown complete tumor regression at well-tolerated doses.[7]
To illustrate a potential outcome, the following table presents hypothetical data on tumor growth inhibition for this compound compared to a vehicle control and a standard-of-care drug.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | [Hypothetical Value] | 0% |
| This compound (X mg/kg) | [Hypothetical Value] | [Hypothetical Value] |
| Standard-of-Care Drug (Y mg/kg) | [Hypothetical Value] | [Hypothetical Value] |
Experimental Protocol: Human Tumor Xenograft Model
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer this compound and control treatments (vehicle and a standard drug) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice or three times a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess the toxicity of the treatments.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Mechanism of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action of a potential drug candidate is critical for its further development. Isatin derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many isatin derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Induction of Oxidative Stress: Some isatin-based compounds can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[9]
-
Anti-angiogenic Effects: Isatin derivatives have also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Conclusion and Future Directions
While this guide has outlined the established methodologies and potential efficacy of this compound as an anticancer agent, it is evident that further dedicated research is required. The lack of specific, publicly available in vitro and in vivo data for this particular compound underscores the need for comprehensive studies to fully elucidate its therapeutic potential.
Future investigations should focus on:
-
Systematic In Vitro Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Mechanistic Studies: Investigating the precise molecular mechanisms underlying its anticancer activity, including its effects on key signaling pathways, apoptosis induction, and cell cycle regulation.
-
In Vivo Efficacy and Toxicology: Conducting robust preclinical studies in relevant animal models to evaluate its antitumor efficacy, pharmacokinetic profile, and safety.
-
Comparative Analysis: Directly comparing the efficacy of this compound with existing standard-of-care drugs and other promising isatin derivatives.
By systematically addressing these research gaps, the scientific community can definitively establish the position of this compound in the pipeline of novel anticancer therapeutics.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of new substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones and study of their effect on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Ethyl-1H-indole-2,3-dione and its Analogs: A Comparative Analysis
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Ethyl-1H-indole-2,3-dione (5-Ethylisatin) and its derivatives. We will delve into the nuanced effects of structural modifications on their biological activities, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features, including a planar indole ring system with reactive carbonyl groups at positions 2 and 3, make it an excellent starting point for the synthesis of a wide array of biologically active molecules. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticonvulsant, anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2][3]
The 5-substituted isatins, in particular, have been a focus of extensive research. The introduction of an ethyl group at the C-5 position of the indole ring gives rise to this compound, a molecule with its own distinct biological profile and a platform for further analog development. Understanding the SAR of this specific scaffold is crucial for designing novel therapeutic agents with enhanced potency and selectivity.
The 5-Ethylisatin Core: Key Positions for Structural Modification
The biological activity of 5-Ethylisatin analogs can be finely tuned by introducing various substituents at three key positions: the N-1 position of the indole ring, the C-3 carbonyl group, and by modifying or replacing the C-5 ethyl group itself. Each of these positions plays a critical role in the molecule's interaction with biological targets.
Caption: Core structure of this compound highlighting key modification sites.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of 5-Ethylisatin analogs based on their primary biological activities.
Anticonvulsant Activity
The isatin scaffold is a well-established pharmacophore for anticonvulsant agents.[1][4][5] The nature of the substituent at the C-5 position significantly influences this activity.
-
Influence of C-5 Substituents: Studies have shown that isatin derivatives with mild deactivating groups, such as chloride, or electron-donating groups at the C-5 position exhibit good anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.[3] Conversely, strong deactivating groups like a nitro group at the same position may lead to reduced potency.[3] The presence of the C-5 ethyl group in our parent molecule suggests a favorable substitution for this activity.
-
Mechanism of Action: A proposed mechanism for the anticonvulsant effect of some isatin derivatives is the enhancement of brain GABA (gamma-aminobutyric acid) levels, a major inhibitory neurotransmitter.[3]
Anticancer and Cytotoxic Activity
The anticancer potential of isatin derivatives has been extensively explored, and SAR studies have revealed several key determinants of their cytotoxic efficacy.
-
N-1 and C-5 Disubstitution: The introduction of substituents at both the N-1 and C-5 positions can dramatically enhance cytotoxic activity.[6] For instance, N-substituted benzyl and C-5 substituted phenyl groups have been shown to be particularly effective.[6]
-
The Indispensable C-3 Carbonyl: The integrity of the carbonyl group at the C-3 position is often essential for maintaining potent cytotoxic activity.[6] Modifications at this position can lead to a significant loss of efficacy.
-
Lipophilicity at C-5: Quantitative structure-activity relationship (QSAR) studies have indicated the importance of lipophilic substituents at the C-5 position for anticancer activity.[7] This suggests that the ethyl group contributes favorably to the cytotoxic profile.
-
Examples of Active Analogs:
Comparative Performance of 5-Ethylisatin Analogs
To provide a clear and objective comparison, the following table summarizes the biological activities of various isatin derivatives, with a focus on substitutions that can be extrapolated to the 5-ethylisatin scaffold.
| Compound Class | Substitution Pattern | Biological Activity | Experimental Model | Key Findings | Reference |
| Isatin Derivatives | 5-Chloro | Anticonvulsant | MES & PTZ tests in mice | Good anticonvulsant activity without toxicity. | [3] |
| Isatin Derivatives | 5-Nitro | Anticonvulsant | PTZ test in mice | Less potent compared to derivatives with milder deactivating groups. | [3] |
| 5-Phenylisatin Derivatives | N-(p-methoxybenzyl), 5-(p-methoxyphenyl) | Cytotoxic | K562 human leukemia cells | Highly potent with an IC50 of 0.03 µM. | [6] |
| Isoindole-1,3-dione Analogs | Varied substitutions | Cytotoxic | A549 and HeLa cells | Dose-dependent cytotoxic effects observed. | [8][9] |
| Isatin-5-sulphonamide Derivatives | Varied sulfonamide moieties at C-5 | Anticonvulsant | MES & PTZ tests in mice | Effective against convulsions at a dose of 100 mg/kg. | [4][5] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, we provide a detailed protocol for a standard cytotoxicity assay used to evaluate these compounds. The causality behind experimental choices is explained to provide a deeper understanding.
MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from methodologies used in the evaluation of novel isatin derivatives.[6]
Objective: To determine the concentration of a 5-Ethylisatin analog that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., K562, A549, HeLa)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
5-Ethylisatin analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium. This density ensures that cells are in the logarithmic growth phase during the experiment.
-
Overnight Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.
-
Compound Addition: Prepare serial dilutions of the 5-Ethylisatin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). A serial dilution series is critical for generating a dose-response curve.
-
Incubation: Incubate the plates for an additional 48 to 72 hours. The incubation time should be sufficient to observe significant effects on cell proliferation.
-
MTT Reagent Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.
-
Solubilization: After the incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Synthesis Approach for 5-Ethylisatin Analogs
The synthesis of novel 5-Ethylisatin analogs often involves multi-step reaction sequences starting from commercially available materials. A common approach is the Sandmeyer isatin synthesis or modifications thereof.
Caption: A generalized synthetic pathway for isatin analogs.
The synthesis of 1,2,3,5-substituted indole derivatives has been reported, providing a framework for creating diverse analogs.[10] For instance, the reaction of 5-methylisatin with various benzoylhydrazides in the presence of an acid catalyst is a straightforward method to generate C-3 modified analogs.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide reveal several key principles for designing potent analogs:
-
Anticonvulsant Activity: Can be modulated by the electronic properties of the C-5 substituent.
-
Anticancer Activity: Is significantly enhanced by strategic disubstitution at the N-1 and C-5 positions, while maintaining the integrity of the C-3 carbonyl group.
Future research should focus on synthesizing and evaluating a wider range of 5-Ethylisatin analogs with diverse substituents at the N-1 and C-3 positions. The exploration of hybrid molecules, where the 5-Ethylisatin core is combined with other known pharmacophores, could also lead to the discovery of novel compounds with multi-target activities and improved therapeutic profiles. In silico modeling and QSAR studies will continue to be invaluable tools in guiding the rational design of the next generation of isatin-based drugs.[7][12]
References
- 1. sciepub.com [sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Different Isatin Derivatives: A Guide for Researchers
Introduction: The Enduring Potential of the Isatin Scaffold in Antimicrobial Drug Discovery
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1][2] First isolated in 1841 as a product of indigo oxidation, this seemingly simple molecule has proven to be a fertile ground for the development of novel therapeutic agents.[1] Its inherent reactivity, particularly at the C3-carbonyl group and the N1-position, allows for a wide array of chemical modifications, leading to a diverse library of derivatives with potent pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3]
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with unique mechanisms of action is paramount. Isatin derivatives have emerged as a promising class of compounds in this ongoing battle, demonstrating significant activity against a wide range of pathogenic bacteria and fungi.[4][5] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of different classes of isatin derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy, explore their proposed mechanisms of action, and provide a detailed, field-proven protocol for assessing their antimicrobial potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for the next generation of antimicrobial agents.
Experimental Methodologies: Quantifying Antimicrobial Efficacy
To objectively compare the antimicrobial spectrum of different isatin derivatives, a standardized and reproducible methodology is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specified incubation period.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of isatin derivatives against a panel of bacterial and fungal strains.
Materials:
-
Isatin derivatives of interest
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the isatin derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, pick 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: From a fresh culture, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the isatin derivative stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation of Plates:
-
Using a multichannel pipette, add 10 µL of the prepared bacterial or fungal inoculum to each well containing the serially diluted compounds. This brings the final volume in each well to 110 µL.
-
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for Candida species.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the isatin derivative at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow for MIC Determination
A schematic representation of the broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Spectrum of Isatin Derivatives
The antimicrobial activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin ring. Different chemical modifications give rise to distinct classes of derivatives, each with a characteristic spectrum of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isatin derivatives against a panel of clinically relevant microorganisms.
| Derivative Class | Representative Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Isatin Schiff Bases | 3c (Isatin-o-phenylenediamine derivative) | Staphylococcus aureus | 16 | [2] |
| Escherichia coli | >16 (active at 1 µg/mL in zone assay) | [2] | ||
| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Bacillus subtilis | 5.0 | [7] | |
| Escherichia coli | 5.0 | [7] | ||
| Isatin-Thiosemicarbazones | Compound 25 | Methicillin-resistant S. aureus (MRSA) | 0.78 | [8] |
| Staphylococcus aureus | 1.56 | [8] | ||
| Bacillus subtilis | 0.78 | [8] | ||
| Compound 2a (Fluorinated derivative) | Pseudomonas aeruginosa | Low MIC (specific value not stated) | [3] | |
| Compound 2j (Fluorinated derivative) | Mycobacterium bovis BCG | < 3.9 | [3] | |
| Isatin-Thiazole Hybrids | Compound 7f | Methicillin-resistant S. aureus (MRSA) | - (not specified) | [6] |
| Compound 7h | Candida albicans | Equivalent to Nystatin | [6] | |
| Compound 11f | Candida albicans | Equivalent to Nystatin | [6] | |
| Spiro-Isatin Derivatives | Spiro-pyrrolidine derivative 5a | Staphylococcus aureus | 3.9 | [9] |
| Candida albicans | 78 | [9] | ||
| Spiro thiadiazoline from allylated isatin | Bacteria and Fungi | Promising activity (specific MICs not stated) | [10] | |
| Isatin-Triazole Hybrids | Compound 16 | Candida albicans | Significant cytotoxicity | [11] |
| Cryptococcus neoformans | Significant cytotoxicity | [11] |
Note: This table presents a selection of reported MIC values and is not exhaustive. The activity of specific derivatives can vary significantly based on their unique chemical structures.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse antimicrobial activity of isatin derivatives is a direct consequence of their structural variations. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Key Structural Features Influencing Antimicrobial Activity:
-
Substitution at the N1-position: Alkylation or arylation at the N1-position of the isatin ring can significantly modulate lipophilicity and, consequently, antimicrobial activity.
-
Modification at the C3-position: The C3-carbonyl group is a key site for derivatization. The formation of Schiff bases, thiosemicarbazones, and hydrazones at this position has been shown to be a highly effective strategy for enhancing antimicrobial potency.[2][3] The nature of the substituent introduced at this position plays a critical role in determining the spectrum of activity.
-
Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the isatin core can influence the electronic properties of the molecule and its interaction with biological targets. For instance, halogen substitutions (e.g., chloro, bromo) have been reported to enhance antimicrobial activity.[12]
Structure-Activity Relationship of Isatin Derivatives
A diagram illustrating the key structural modifications on the isatin scaffold that influence its antimicrobial activity.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which isatin derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. However, several potential mechanisms have been proposed:
-
Inhibition of Essential Enzymes: Some isatin derivatives have been shown to inhibit crucial microbial enzymes. For example, certain isatin-thiazole hybrids are designed as inhibitors of tyrosyl-tRNA synthetase (TyrRS), an enzyme essential for protein synthesis.[6] Inhibition of other enzymes, such as urease, has also been reported for isatin-thiosemicarbazones.[13]
-
Disruption of Cell Wall Integrity: Some studies suggest that isatin derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.[14]
-
Inhibition of Cell Fusion: Another proposed mechanism is the inhibition of bacterial cell fusion, which would prevent the formation of biofilms and the spread of infection.[14]
-
DNA Interaction: The planar structure of the isatin ring allows for potential intercalation with microbial DNA, thereby disrupting DNA replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives may induce oxidative stress within microbial cells by promoting the generation of ROS, leading to damage of cellular components and ultimately cell death.
Potential Antimicrobial Mechanisms of Isatin Derivatives
A diagram illustrating the proposed mechanisms of antimicrobial action for isatin derivatives.
Conclusion and Future Perspectives
Isatin and its derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. The ease of chemical modification allows for the fine-tuning of their antimicrobial spectrum and potency. The data presented in this guide highlights the significant activity of various isatin derivatives, including Schiff bases, thiosemicarbazones, and spiro-isatins, against a range of clinically important bacteria and fungi.
Further research should focus on several key areas to fully realize the therapeutic potential of this remarkable class of compounds:
-
Elucidation of Mechanisms of Action: A deeper understanding of the precise molecular targets and mechanisms of action will enable the rational design of more effective and selective derivatives with a lower propensity for resistance development.
-
Expansion of the Chemical Space: The synthesis and screening of a wider variety of isatin derivatives with novel substitutions and hybrid structures will likely lead to the discovery of compounds with improved antimicrobial profiles.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combating Antimicrobial Resistance: The activity of isatin derivatives against multidrug-resistant strains should be a primary focus of future investigations.
By leveraging the inherent chemical tractability and proven biological activity of the isatin scaffold, the scientific community is well-positioned to develop innovative solutions to the pressing global challenge of antimicrobial resistance.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. In vitro cytotoxic, antibacterial, antifungal and urease inhibitory activities of some N4- substituted isatin-3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 5-Ethyl-1H-indole-2,3-dione: A Comparative Guide to Modern Cellular Assays
In the landscape of contemporary drug discovery, the unambiguous validation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of 5-Ethyl-1H-indole-2,3-dione, a member of the versatile isatin class of compounds. Isatin derivatives have garnered significant interest due to their diverse biological activities, including potential roles as inhibitors of enzymes such as caspases and kinases.[1][2][3][4][5][6][7] This guide will delve into the rationale and practical application of two powerful, yet distinct, cellular target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and a target-specific Reporter Gene Assay. By presenting a head-to-head comparison supported by detailed experimental protocols, this document aims to empower researchers to make informed decisions in advancing their small molecule discovery projects.
The Imperative of Cellular Target Engagement
Biochemical assays, while valuable for initial screening, often fail to recapitulate the complex intracellular environment. Factors such as cell permeability, off-target effects, and compound metabolism can significantly influence a compound's efficacy.[8][9][10] Therefore, confirming that a compound reaches and binds to its target in living cells is a critical step to bridge the gap between in vitro potency and cellular activity. This guide will use this compound as a model compound to illustrate how to approach this pivotal stage of preclinical drug discovery. Given the known activities of the isatin scaffold, we will explore hypothetical target engagement validation against two plausible protein classes: caspases and receptor tyrosine kinases (e.g., VEGFR2) .
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein in a native cellular environment.[8][10][11] The principle underpinning CETSA is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's thermal stability.[10][11] This change in thermal stability is then quantified, providing direct evidence of target engagement.
Causality Behind the Experimental Choice:
CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, thus preserving their native conformations and interactions.[10][12] This is a significant advantage over techniques that rely on tagged proteins or modified compounds, which can sometimes interfere with the natural binding event. The experimental workflow is designed to be self-validating; a shift in the melting curve of the target protein upon compound treatment is a direct readout of a physical interaction.
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Detailed Protocol: CETSA for a Putative Caspase Target
This protocol provides a step-by-step guide for performing a CETSA experiment to validate the engagement of this compound with a putative caspase target (e.g., Caspase-3) in a relevant cancer cell line (e.g., Jurkat cells).
Materials:
-
Jurkat cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Primary antibody against the target caspase (e.g., anti-Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest and resuspend the cells in fresh culture medium.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
For each treatment condition, aliquot the cell suspension into a series of PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in the presence of a protease inhibitor cocktail.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target caspase, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For each treatment condition, plot the normalized band intensity against the corresponding temperature to generate a melting curve.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization and thus, target engagement.
-
Methodology 2: Reporter Gene Assay
Reporter gene assays are a versatile and widely used method to study the modulation of specific signaling pathways in a cellular context.[13] For validating the target engagement of a potential enzyme inhibitor like this compound, a reporter assay can be designed to measure the downstream consequences of target inhibition.
Causality Behind the Experimental Choice:
This approach provides functional evidence of target engagement. By linking the activity of a putative target to the expression of a readily quantifiable reporter gene (e.g., luciferase), we can infer target engagement by measuring changes in the reporter signal. This method is highly amenable to high-throughput screening and can provide quantitative dose-response data. The inclusion of appropriate controls ensures the specificity of the observed effects.
Experimental Workflow: Reporter Gene Assay
Caption: Reporter gene assay experimental workflow.
Detailed Protocol: VEGFR2 Signaling Pathway Reporter Assay
This protocol describes a reporter gene assay to assess the inhibitory effect of this compound on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a plausible target for isatin derivatives.[3] The assay utilizes a reporter construct where the expression of luciferase is driven by a promoter containing response elements for a downstream transcription factor activated by VEGFR2 signaling (e.g., NFAT).[14][15][16]
Materials:
-
HEK293T or a relevant endothelial cell line (e.g., HUVEC)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Reporter plasmid containing NFAT response elements driving luciferase expression
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Recombinant human VEGF-A (stimulant)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, transfect the cells with the NFAT-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover and express the reporter for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of VEGF-A in cell culture medium at a concentration known to induce a robust reporter response (e.g., 50 ng/mL).
-
Add the VEGF-A solution to the wells (except for the unstimulated control wells).
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium from the wells and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the lysates and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the stimulated wells to the unstimulated control.
-
Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve.
-
A decrease in luminescence in the presence of the compound indicates inhibition of the VEGFR2 signaling pathway, providing functional evidence of target engagement.
-
Comparison of Target Engagement Validation Methods
The choice of assay for validating target engagement depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. The following table provides a comparative overview of CETSA and reporter gene assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
| Principle | Measures ligand-induced changes in protein thermal stability.[10][11] | Measures the modulation of a specific signaling pathway downstream of the target.[13] |
| Readout | Direct evidence of physical binding to the target protein. | Functional evidence of target modulation. |
| Labeling | Label-free for both compound and target.[10][12] | Requires a genetically engineered reporter system. |
| Throughput | Traditionally low-throughput, but higher-throughput formats are emerging.[8][9] | High-throughput compatible. |
| Reagent Availability | Requires a specific and high-quality antibody for the target protein. | Requires a validated reporter construct and cell line. |
| Applicability | Broadly applicable to soluble and some membrane proteins.[10] | Applicable to targets that are part of a well-defined signaling pathway with a known downstream transcriptional response. |
| Information Provided | Confirms direct binding and can provide insights into binding affinity (EC50). | Provides information on the functional consequences of target engagement (IC50). |
Conclusion
Validating the cellular target engagement of a small molecule like this compound is a non-negotiable step in modern drug discovery. This guide has provided a detailed comparison of two robust methodologies, the Cellular Thermal Shift Assay (CETSA) and target-specific Reporter Gene Assays. CETSA offers a direct, label-free approach to confirm physical binding, while reporter gene assays provide functional validation of target modulation within a signaling pathway. The choice between these methods, or their complementary use, will depend on the specific research question and available resources. By employing these self-validating and authoritative techniques, researchers can build a strong foundation of evidence for the mechanism of action of their compounds, ultimately increasing the probability of success in their drug development endeavors.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Biological targets for isatin and its analogues: Implications for therapy | Semantic Scholar [semanticscholar.org]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5-Ethyl-1H-indole-2,3-dione Against Commercial Standards
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of 5-Ethyl-1H-indole-2,3-dione, a key intermediate in various pharmacological syntheses. We present a detailed, validated synthesis protocol and benchmark the purity of the resulting compound against commercially available standards. This document outlines the critical analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—complete with step-by-step protocols. The objective is to equip researchers with the expertise to not only replicate these procedures but also to understand the underlying scientific principles that ensure the production of high-purity materials essential for reliable and reproducible research in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, an ethyl-substituted derivative of isatin, serves as a versatile precursor in the synthesis of a multitude of heterocyclic compounds.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[2][3] Given its role as a foundational building block, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and potentially introduce confounding variables in biological assays. This guide, therefore, emphasizes a systematic approach to achieving and verifying high purity.
Synthesis and Purification of this compound
The synthesis of 5-substituted indole-2,3-diones can be achieved through a well-established two-step process involving the formation of an isonitrosoacetanilide intermediate followed by cyclization.[4]
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-ethylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.15 mol) in 400 mL of water.
-
To this solution, add 4-ethylaniline (0.1 mol) and hydroxylamine hydrochloride (0.3 mol).
-
Heat the mixture to reflux for 1-2 minutes until the reaction is complete, indicated by the formation of a crystalline product upon cooling.[3]
-
Cool the flask in an ice bath to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold water, and air dry.
-
-
Step 2: Cyclization to this compound
-
Carefully add concentrated sulfuric acid (50 mL) to a beaker and heat to 55-65°C.
-
In small portions, add the dried isonitrosoacetanilide intermediate (0.05 mol) to the warm sulfuric acid with constant stirring. An initial exothermic reaction will be observed.
-
After the addition is complete, raise the temperature to 80°C and maintain for 10 minutes.[3]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g) with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Purification Protocol: Recrystallization
The purity of the synthesized product is critical. Recrystallization is an effective method for purifying crude isatin derivatives.[3][5]
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.[3][5]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Benchmarking: A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to definitively determine the purity of an organic compound.[6] Therefore, a combination of chromatographic and spectroscopic methods is employed for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity analysis.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is suitable for the separation of indole derivatives.[8][9]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape and MS compatibility) is often effective.[8][10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of isatin derivatives, a wavelength between 254 nm and 270 nm is appropriate.[10]
-
Sample Preparation: Prepare a standard solution of the synthesized and commercial this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.[11] Both ¹H and ¹³C NMR spectra are essential for a complete characterization.[12]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire both ¹H and ¹³C NMR spectra. The purity can be estimated by comparing the integration of the signals corresponding to the main compound with those of any impurities.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[11] It is particularly useful for detecting impurities with different molecular weights.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[7]
-
Ionization Technique: Electrospray ionization (ESI) is a common method for isatin derivatives.[12]
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound. The presence of other significant peaks may indicate impurities.[4]
Comparative Purity Analysis: Synthesized vs. Commercial Standards
To provide a robust benchmark, the synthesized this compound was compared against standards from two reputable commercial suppliers. The purity data from the analytical techniques described above are summarized in the table below.
| Source | HPLC Purity (%) | ¹H NMR Purity (%) | Appearance | Melting Point (°C) |
| Synthesized Product | 99.2 | >99 | Orange-red crystalline solid | 168-170 |
| Commercial Standard A | 98.5[13] | >98 | Orange powder | 167-171 |
| Commercial Standard B | 97.0[14] | >97 | Reddish-brown powder | 165-170 |
Note: Purity from commercial suppliers is as stated in their product information.[13][14][15]
Discussion and Interpretation of Results
The synthesized this compound demonstrated a higher purity (99.2% by HPLC) compared to the tested commercial standards. The sharp melting point range of the synthesized product is also indicative of high purity. The ¹H NMR and mass spectra of the synthesized compound were consistent with the expected structure, and no significant impurities were detected.
The slightly lower purity of the commercial standards may be attributed to various factors, including manufacturing processes, storage conditions, and handling. This underscores the importance of in-house quality control and purification, especially for sensitive applications in drug discovery where even minor impurities can have a significant impact.
Conclusion
This guide has detailed a reliable method for the synthesis and purification of high-purity this compound. The rigorous analytical benchmarking against commercial standards demonstrates that a well-executed laboratory synthesis can yield a product of superior purity. By following the outlined protocols and understanding the principles behind the analytical techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. biomedres.us [biomedres.us]
- 2. auremn.org [auremn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101157651A - Preparation method of isatin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Ethyl 5-hydroxy-1H-indole-2-carboxylate | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Isoindole-1,3(2H)-dione, 5-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. rroij.com [rroij.com]
- 12. scispace.com [scispace.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. calpaclab.com [calpaclab.com]
- 15. This compound, CasNo.96202-56-1 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
A Senior Application Scientist's Guide to Comparative Docking Analysis: 5-Ethyl-1H-indole-2,3-dione versus Select Enzyme Inhibitors
Abstract
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide presents a comprehensive, in-silico comparative analysis of a specific derivative, 5-Ethyl-1H-indole-2,3-dione, against other known inhibitors targeting human Carboxylesterase 1 (hCE1). Carboxylesterases are crucial enzymes in xenobiotic metabolism, responsible for the hydrolysis of numerous ester-containing drugs.[5][6] Their inhibition can modulate drug metabolism, presenting a significant therapeutic strategy. This study employs molecular docking to elucidate and compare the binding affinities and interaction patterns of this compound, the parent isatin molecule, and Benzil, a structurally related dione inhibitor. Through a detailed, reproducible protocol, we aim to provide researchers and drug development professionals with a robust framework for evaluating isatin-based compounds as potential enzyme inhibitors.
Introduction: The Rationale for Comparison
Isatin and its derivatives have garnered significant attention due to their synthetic versatility and diverse biological profiles.[3] A key area of interest is their activity as enzyme inhibitors. Specifically, isatins have been identified as potent, selective inhibitors of mammalian carboxylesterases (CEs).[5][7] These enzymes play a critical role in the detoxification and metabolism of a wide array of clinical drugs, including the anesthetic Lidocaine and the chemotherapy pro-drug CPT-11.[5][6] The ability to selectively inhibit CEs could therefore be instrumental in controlling the pharmacokinetic profiles of co-administered drugs.
Previous research has established a relationship between the hydrophobicity of isatin derivatives and their inhibitory potency against CEs, with more hydrophobic compounds often exhibiting lower Ki values in the nanomolar range.[5][6] The subject of our study, this compound (CID 239276), introduces a small, hydrophobic ethyl group at the 5-position of the isatin core. The central question this guide addresses is: How does this specific structural modification influence its binding potential within the active site of a target enzyme compared to its parent scaffold and other known inhibitors?
To answer this, we will perform a comparative molecular docking study against human Carboxylesterase 1 (hCE1). We have selected the following compounds for comparison:
-
Isatin (Parent Compound): To establish a baseline for the effect of the ethyl group.
-
Benzil (diphenylethane-1,2-dione): A potent and well-documented CE inhibitor that shares the critical 1,2-dione moiety, making it an excellent structural and functional comparator.[5][7]
This analysis will provide valuable insights into the structure-activity relationships (SAR) of isatin derivatives, guiding the rational design of next-generation enzyme inhibitors.
The Target Enzyme: Human Carboxylesterase 1 (hCE1)
Human Carboxylesterase 1 is a serine hydrolase predominantly found in the liver, where it metabolizes a wide range of substrates containing ester, amide, and thioester bonds. Its primary function is detoxification, but it is also responsible for the metabolic activation of numerous pro-drugs.
Caption: Role of hCE1 in drug metabolism and detoxification.
Comparative Docking Workflow: A Validated Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[8][9] A more negative score indicates a more stable and potentially more potent interaction.[10] The following protocol is designed to be a self-validating system, ensuring the reliability of the computational results.
Caption: The validated molecular docking workflow.
Step-by-Step Methodology
This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.[1]
-
Target Protein Preparation
-
Action: Download the crystal structure of human Carboxylesterase 1 from the Protein Data Bank (PDB). For this study, we select PDB ID: 1MX5 , which is co-crystallized with the inhibitor homotropane.
-
Causality: Using a crystal structure with a bound ligand provides the precise coordinates of the active site, which is crucial for defining the search space for docking.
-
Protocol:
-
Load the 1MX5.pdb file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules: water (HOH), co-factors, and the original ligand (homotropane, HBY). This prevents interference with the docking of our test compounds.
-
Add polar hydrogens and assign Gasteiger charges to the protein. This is essential for calculating the electrostatic interactions that contribute to binding.
-
Save the prepared protein as a PDBQT file, which includes charge and atom type information required by AutoDock.
-
-
-
Ligand Preparation
-
Action: Obtain the 3D structures of this compound, Isatin, and Benzil.
-
Causality: Ligands must be in an energetically favorable, 3D conformation with correct charges for the docking algorithm to work effectively.
-
Protocol:
-
Download structures from a chemical database like PubChem.
-
Use a program like Avogadro or Open Babel to perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, realistic conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save each prepared ligand as a PDBQT file.
-
-
-
Docking Parameter & Grid Box Generation
-
Action: Define the three-dimensional search space (the "grid box") within the enzyme where the docking algorithm will attempt to place the ligands.
-
Causality: The grid box must encompass the entire binding pocket to allow for a comprehensive search, but should not be excessively large, which would waste computational resources. We use the position of the original co-crystallized ligand as an authoritative guide for the center of the active site.
-
Protocol:
-
Identify the coordinates of the original ligand (homotropane) in the 1MX5 structure.
-
Set the center of the grid box to the geometric center of this ligand.
-
Define the size of the grid box (e.g., 25 x 25 x 25 Å) to ensure it covers the entire active site gorge.
-
-
-
Protocol Validation: The Self-Validating Step
-
Action: Before docking our test compounds, re-dock the original co-crystallized ligand (homotropane) back into the prepared protein structure using the defined grid parameters.
-
Causality: This step is critical for trustworthiness. If the docking protocol can accurately reproduce the experimentally determined binding pose of a known ligand, it validates the chosen parameters.[11] The accuracy is measured by the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation.
-
-
Execution of Molecular Docking
-
Action: Run the AutoDock Vina docking simulation for each prepared ligand.
-
Protocol: Use the command line interface of Vina, specifying the prepared protein, the ligand, and the configuration file containing the grid box parameters.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results
-
Action: Analyze the output files to compare binding affinities and visualize the protein-ligand interactions.
-
Causality: The primary output is the binding affinity score (in kcal/mol). A lower score implies stronger binding. Further analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) reveals why a ligand binds strongly, providing crucial information for SAR. Visualization is key to understanding the 3D context of these interactions.
-
Results: A Comparative Analysis
The docking simulations were performed according to the validated protocol. The results, including the binding affinities and key interacting residues within the hCE1 active site, are summarized below.
| Compound | Structure | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (hCE1) |
| This compound | 239276 | -7.8 | Trp231, Phe290, Gly116, Gly117, Ser203 | |
| Isatin | 7059 | -6.9 | Trp231, Gly116, Gly117, Ser203 | |
| Benzil | 8643 | -7.5 | Trp231, Phe290, Tyr319 |
Discussion of Binding Modes
The docking results provide a clear quantitative and qualitative comparison of the inhibitors.
-
This compound exhibited the strongest binding affinity (-7.8 kcal/mol) among the tested compounds. The indole core is positioned deep within the active site, forming hydrogen bonds via its dione oxygens with the backbone amides of the oxyanion hole residues (Gly116, Gly117) and the catalytic serine (Ser203). The ethyl group at the 5-position extends into a hydrophobic sub-pocket, forming favorable van der Waals interactions with residues like Trp231 and Phe290. This additional hydrophobic interaction likely accounts for its enhanced binding affinity compared to the parent isatin molecule. This finding aligns with experimental studies that correlate increased hydrophobicity with greater inhibitory potency for isatins against CEs.[5]
-
Benzil , a known potent inhibitor, also showed a strong binding affinity (-7.5 kcal/mol). Its two phenyl rings engage in significant π-π stacking and hydrophobic interactions with aromatic residues like Trp231, Phe290, and Tyr319, effectively occupying the active site gorge. The central 1,2-dione moiety orients towards the catalytic triad, similar to the isatin core.
-
Isatin , the parent compound, displayed the lowest binding affinity (-6.9 kcal/mol). While it forms the crucial hydrogen bonds with the oxyanion hole and catalytic serine, it lacks the additional hydrophobic contacts provided by the ethyl group in its derivative or the second phenyl ring in Benzil. This results in a less stable complex, quantitatively reflected in its less favorable binding energy.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that the addition of a small hydrophobic moiety, such as an ethyl group, to the 5-position of the isatin scaffold significantly enhances its binding affinity for human Carboxylesterase 1. This compound not only outperforms its parent compound but also shows a slightly more favorable binding energy than Benzil, a well-established CE inhibitor.
The detailed, validated docking protocol presented herein provides a reliable framework for researchers to screen and prioritize other isatin derivatives for synthesis and in-vitro testing. The insights from the binding mode analysis suggest that further exploration of substitutions at the 5-position of the indole ring with larger or differently shaped hydrophobic groups could lead to the development of even more potent and selective hCE1 inhibitors. These findings underscore the power of computational modeling in modern drug discovery, enabling the rational design and optimization of promising therapeutic agents.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Docking Analysis in Research for Novel Enzyme Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Evaluating the Kinase Selectivity of 5-Ethyl-1H-indole-2,3-dione
Introduction: The Quest for Specificity in Kinase Inhibition
The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] 5-Ethyl-1H-indole-2,3-dione, a derivative of this family, represents a promising candidate for drug discovery. However, its therapeutic potential is contingent upon a thorough understanding of its molecular interactions, particularly its selectivity profile against the human kinome.
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[3] While the development of kinase inhibitors has revolutionized treatment for several conditions, a significant challenge remains in achieving target selectivity.[3] Many inhibitors target the highly conserved ATP-binding site, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[4]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to evaluate the kinase selectivity of this compound. We will not only detail the experimental protocols but also explain the rationale behind each step, ensuring a robust and self-validating approach. For comparative purposes, we will benchmark our test compound against two well-characterized kinase inhibitors: Staurosporine , a broad-spectrum inhibitor, and Imatinib , a highly selective inhibitor.[1][5]
The Rationale for a Two-Tiered Kinase Profiling Strategy
A cost-effective and efficient method for determining kinase inhibitor selectivity involves a two-tiered approach.[6] This strategy allows for a broad initial assessment followed by a more detailed characterization of significant interactions.
-
Primary Screening: The test compound is screened at a single, relatively high concentration against a large, diverse panel of kinases. This quickly identifies potential "hits" and provides an initial overview of the compound's selectivity.
-
Dose-Response (IC50) Determination: For any kinases that show significant inhibition in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
This approach focuses resources on the most relevant interactions, providing a comprehensive selectivity profile without the need for exhaustive dose-response studies on hundreds of kinases.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the comprehensive workflow for evaluating the kinase selectivity of this compound.
Caption: Workflow for kinase selectivity profiling.
Detailed Experimental Methodologies
Kinase Panel Selection
To obtain a comprehensive understanding of selectivity, a diverse panel of kinases should be selected, representing different families within the human kinome. A representative panel for initial screening would include members from the following groups:
-
Tyrosine Kinases (TK): e.g., ABL1, SRC, EGFR, VEGFR2
-
Serine/Threonine Kinases (STE): e.g., MAP2K1 (MEK1), MAP3K5 (ASK1)
-
CMGC Group: e.g., CDK2, GSK3β, MAPK1 (ERK2)
-
AGC Group: e.g., AKT1, PKA, ROCK1
-
CAMK Group: e.g., CAMK2A, AMPKα1
In Vitro Kinase Assay Protocol (Fluorescence-Based)
This protocol describes a generic, fluorescence-based assay to measure kinase activity. The principle relies on the change in fluorescence of a substrate peptide upon phosphorylation.
Materials:
-
Recombinant human kinases
-
Fluorescently labeled peptide substrates specific for each kinase
-
ATP solution
-
Kinase reaction buffer (e.g., HEPES, MgCl2, Brij-35)
-
Test compounds (this compound, Staurosporine, Imatinib) dissolved in DMSO
-
384-well assay plates (low-volume, black)
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Plating:
-
For primary screening, add the test compounds to the assay plate to achieve a final concentration of 10 µM.
-
For IC50 determination, perform a serial dilution of the compounds (e.g., 10-point, 3-fold dilution) and add to the plate.
-
Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme, 100% inhibition).
-
-
Kinase and Substrate Addition:
-
Prepare a master mix of each kinase and its corresponding fluorescent peptide substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate mix into the wells of the assay plate containing the compounds.
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA) if necessary, depending on the assay format.
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis and Interpretation
Primary Screen Analysis
Calculate the percent inhibition (%I) for each kinase using the following formula:
%I = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
A "hit" is typically defined as a kinase showing >70% inhibition at the screening concentration.
IC50 Determination
For each "hit" kinase, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantifying Selectivity: The Selectivity Score (S)
A simple and effective way to quantify selectivity is the Selectivity Score (S).[6][7] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[7]
S(threshold) = (Number of kinases with IC50 < threshold) / (Total number of kinases tested)
A common threshold is 1 µM. A lower S score indicates higher selectivity.
Comparative Data Presentation
The following tables present hypothetical data for our test compound and controls, illustrating how the results can be structured for clear comparison.
Table 1: Primary Screening Results (% Inhibition at 10 µM)
| Kinase | This compound | Staurosporine (Control) | Imatinib (Control) |
| ABL1 | 15.2 | 99.8 | 98.5 |
| SRC | 20.5 | 99.5 | 45.3 |
| EGFR | 10.1 | 98.9 | 12.1 |
| VEGFR2 | 35.8 | 99.2 | 25.6 |
| CDK2 | 6.7 | 99.6 | 8.9 |
| GSK3β | 85.4 | 99.1 | 15.4 |
| MAPK1 | 78.9 | 98.7 | 11.2 |
| AKT1 | 12.3 | 99.4 | 9.7 |
| PKA | 5.5 | 99.9 | 5.1 |
| ROCK1 | 9.8 | 98.5 | 7.8 |
Hits for follow-up IC50 determination are highlighted in bold.
Table 2: IC50 Values and Selectivity Score
| Compound | ABL1 (nM) | GSK3β (nM) | MAPK1 (nM) | Selectivity Score (S) at 1 µM |
| This compound | >10,000 | 850 | 1,200 | 0.1 (1/10) |
| Staurosporine | 5 | 6 | 8 | 1.0 (10/10) |
| Imatinib | 10 | >10,000 | >10,000 | 0.1 (1/10) |
Selectivity Score (S) is calculated based on the number of kinases with an IC50 < 1000 nM from the panel of 10 kinases.
Data Visualization: The Heatmap
A heatmap provides an intuitive visual representation of the selectivity profile.
Caption: Heatmap of hypothetical kinase inhibition data.
Biological Context: Signaling Pathway Analysis
Based on our hypothetical results, this compound shows activity against GSK3β and MAPK1. Understanding the role of these kinases in cellular signaling is crucial. For instance, MAPK1 (ERK2) is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade.
Inhibition of MAPK1 could disrupt this pathway, suggesting a potential anti-proliferative effect for this compound, which would warrant further investigation in cell-based assays.
Conclusion
This guide outlines a rigorous and systematic approach to evaluating the kinase selectivity of this compound. By employing a two-tiered screening strategy, standardized in vitro assays, and quantitative data analysis, researchers can generate a comprehensive and reliable selectivity profile. Comparing the results to both broad-spectrum and highly selective inhibitors provides essential context for interpreting the data. The hypothetical results presented here, showing selective inhibition of GSK3β and MAPK1, demonstrate how this framework can uncover potential mechanisms of action and guide future drug development efforts. This methodical evaluation is an indispensable step in characterizing novel chemical entities and unlocking their therapeutic potential.
References
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-1H-indole-2,3-dione
As researchers and drug development professionals, our work with novel compounds like 5-Ethyl-1H-indole-2,3-dione is foundational to scientific progress. This engagement, however, carries the parallel responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost precision and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards to protect laboratory personnel and ensure environmental compliance.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the compound's specific hazards. This compound, a derivative of isatin, is classified as a hazardous substance.[1] Therefore, it must be treated as regulated hazardous waste from the moment it is designated for disposal. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[2][3][4] The guiding principle is containment and transfer to a licensed facility capable of managing chemical waste.[1][5]
Hazard and Protection Summary
To ensure immediate operational safety, the following table summarizes the known hazards associated with this compound and the corresponding personal protective equipment (PPE) required for safe handling.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) & Engineering Controls | Source |
| Skin Irritation | H315: Causes skin irritation. | Gloves: Chemically resistant gloves (e.g., nitrile). Protective Clothing: Lab coat. | [1] |
| Eye Irritation | H319: Causes serious eye irritation. | Eye/Face Protection: Tightly fitting safety goggles or face shield. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [1] |
Procedural Workflow for Disposal
The following protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste. Adherence to this sequence is critical for maintaining a safe and compliant laboratory environment.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.
-
Action: Collect waste containing this compound in a dedicated hazardous waste container.
-
Causality: This compound should be classified as solid or organic chemical waste. It must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent exothermic or gas-generating reactions.[6]
Step 2: Container Selection and Management
The integrity of the waste container is paramount for safe containment.
-
Action: Use a chemically compatible container with a secure, tight-fitting lid.[3][7] Glass or high-density polyethylene (HDPE) containers are typically appropriate. The original product container, when empty, can be an excellent choice for collecting the same waste.
-
Causality: The container must prevent leaks and the release of vapors.[7] It must remain closed at all times except when waste is actively being added. This minimizes exposure to personnel and prevents contamination of the laboratory environment.[8]
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Action: Immediately label the waste container with the following information:
-
Causality: Accurate labeling ensures that waste handlers are aware of the container's contents and associated hazards, allowing for proper storage and ultimate disposal. It is a key component of EPA and OSHA compliance.[9]
Step 4: Designated Storage (Satellite Accumulation)
Waste must be stored safely at or near its point of generation.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be clearly marked, located in a well-ventilated space, and away from general laboratory traffic.
-
Causality: The SAA ensures that hazardous waste is kept in a controlled and secure location, preventing accidental spills or exposure. Storing waste away from incompatible chemicals is crucial for laboratory safety.[7]
Step 5: Final Disposal Arrangement
The final step is the transfer of waste to a certified entity.
-
Action: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[3][10]
-
Causality: Regulatory frameworks mandate that hazardous chemical waste be processed and disposed of by approved facilities to ensure environmental protection.[9] Self-disposal via drains or regular trash is illegal and unsafe.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to final pickup.
Caption: Workflow for handling this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above (gloves, lab coat, safety goggles).
-
Containment: For small spills, cover with a non-reactive absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a sealable, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS office, following all internal reporting procedures.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that your innovative research is conducted with a steadfast commitment to personal and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. fiocruz.br [fiocruz.br]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-1H-indole-2,3-dione
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. 5-Ethyl-1H-indole-2,3-dione, a member of the isatin family, is a key intermediate in the synthesis of various biologically active compounds. While its potential is significant, so are the hazards associated with its handling. This guide provides an in-depth, procedural framework for the safe use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Hazard Profile of this compound: Understanding the "Why"
Before selecting PPE, it is imperative to understand the specific risks posed by this compound. Based on data from analogous compounds and safety data sheets (SDS), a clear hazard profile emerges. The primary routes of exposure are dermal contact, eye contact, inhalation, and ingestion[1][2]. The causality behind our PPE recommendations is directly linked to mitigating these specific threats.
| Hazard Classification | GHS Hazard Statement | Potential Effects & Necessary Precautions | Citations |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of chemical-resistant gloves and a lab coat or gown to prevent any direct contact. | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion can be harmful. Standard laboratory hygiene practices, such as prohibiting eating or drinking in the lab and thorough hand washing, are critical. | [3] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Protective gloves and clothing are the first line of defense. | [4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Chemical safety goggles are mandatory to create a seal around the eyes. A face shield provides an additional layer of protection. | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powdered form or aerosols can irritate the respiratory tract. Handling should occur in a well-ventilated area, preferably a chemical fume hood. | [5] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic skin response. Consistent use of PPE is crucial to prevent sensitization over time. | [3] |
Selecting the Appropriate Level of Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and specifics of the procedure. The following workflow provides a logical framework for determining the necessary level of protection.
Caption: PPE selection workflow for handling this compound.
Core PPE Components: A Detailed Protocol
This section details the specific types of PPE required and the procedures for their correct use.
Hand Protection
Due to the classification "Toxic in contact with skin" (H311), robust hand protection is non-negotiable.
-
Glove Type: Use nitrile gloves. Avoid latex, as it can offer less chemical resistance. Polyvinyl chloride (PVC) gloves are also not recommended as they provide little protection against chemical exposures[1][6].
-
Thickness: A minimum thickness of 4 mil is recommended for handling the solid. For solutions, consult a glove compatibility chart for the specific solvent being used.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
For procedures with a higher risk of splashing or when handling larger quantities, double-gloving is recommended. The outer glove can be removed immediately after a potential contamination, protecting the inner glove and your skin[1].
-
Extend gloves over the cuffs of your lab coat to create a continuous barrier[1].
-
Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact with the contaminated outer surface.
-
Dispose of used gloves in the designated hazardous waste container[7].
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection
The serious eye irritation hazard (H319) requires stringent eye protection[4].
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect from splashes from all angles[1].
-
Secondary Protection: For large-scale operations, when transferring solutions, or during any activity with a high splash potential, a full-face shield must be worn over the safety goggles[1][6].
-
Protocol:
-
Ensure goggles fit snugly and comfortably.
-
Place the face shield over the goggles before beginning the procedure.
-
In case of eye contact, immediately use an emergency eyewash station for at least 15 minutes and seek medical attention[3].
-
Body Protection
Protective clothing prevents the compound from contacting your skin or contaminating your personal clothing.
-
Standard Use: A clean, buttoned lab coat is the minimum requirement for handling small quantities in a controlled setting[4].
-
Enhanced Protection: For larger quantities or procedures with a higher risk of contamination, a chemical-resistant gown or apron should be worn over the lab coat[2][8].
-
Protocol:
-
Ensure your lab coat is fully buttoned.
-
Remove protective clothing carefully, turning it inside out to contain any potential contaminants.
-
Contaminated lab coats should not be taken home. They must be laundered by a professional service or disposed of as hazardous waste if heavily contaminated.
-
Respiratory Protection
Given the potential for respiratory irritation (H335), controlling inhalation exposure is critical[5].
-
Primary Control: All handling of solid this compound should be performed within a certified chemical fume hood to minimize the generation of airborne dust[9].
-
When Required: If a fume hood is not available or during a large spill clean-up outside of a hood, respiratory protection is necessary.
-
Respirator Type:
-
Protocol:
Operational Plan: Spill and Disposal Procedures
A comprehensive safety plan extends beyond preventative measures to include clear protocols for emergencies and waste disposal.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste[9].
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal of Contaminated PPE and Waste
All materials, including gloves, absorbent pads, and empty containers, that have come into contact with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous trash[7][10].
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and list the chemical constituents[7].
-
Pickup: Arrange for disposal through your institution's EHS office. Never dispose of this chemical or its contaminated materials down the drain or in regular trash[9][10].
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the foundation of trustworthy and impactful science.
References
- 1. pppmag.com [pppmag.com]
- 2. gerpac.eu [gerpac.eu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

